molecular formula C15H25BO3 B1307604 (4-(Nonyloxy)phenyl)boronic acid CAS No. 173392-87-5

(4-(Nonyloxy)phenyl)boronic acid

Cat. No.: B1307604
CAS No.: 173392-87-5
M. Wt: 264.17 g/mol
InChI Key: XAJSPPCQRRBXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Nonyloxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C15H25BO3 and its molecular weight is 264.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nonoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJSPPCQRRBXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400723
Record name [4-(Nonyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173392-87-5
Record name [4-(Nonyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(Nonyloxy)phenyl)boronic Acid for Advanced Research

This compound is an organoboron compound that has garnered significant interest among researchers in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a phenyl ring functionalized with a boronic acid group [-B(OH)₂] and a long-chain nonyloxy ether group [-O(CH₂)₈CH₃]. This bifunctional nature makes it a highly valuable and versatile intermediate. The boronic acid moiety serves as a key participant in a variety of powerful cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1] The presence of the nine-carbon nonyloxy tail imparts significant lipophilicity, influencing the solubility and pharmacokinetic properties of resulting molecules, a feature of particular importance in drug discovery.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and application, with a focus on the practical insights required by professionals in the field.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research setting. The table below summarizes the key physicochemical data for this compound.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4-(n-Nonyloxy)phenylboronic acid, 4-(n-Nonyloxy)benzeneboronic acid[3][4]
CAS Number 173392-87-5[3][4]
Chemical Formula C₁₅H₂₅BO₃[3][4]
Molecular Weight 264.17 g/mol [4]
Appearance White solid[4]
Boiling Point 408.4 ± 47.0 °C (Predicted)[4]
Density 1.01 ± 0.1 g/cm³ (Predicted)[4]
pKa 8.72 ± 0.16 (Predicted)[4]
Solubility Generally soluble in polar organic solvents like ether and ketones; low solubility in water and nonpolar hydrocarbons.[2][5][6][7]
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed and protect from moisture.[4][8]
Safety and Handling Synopsis

As with all boronic acids, proper handling is crucial. This compound is classified as an irritant.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[11]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[8][9] If swallowed or if irritation persists, seek medical attention.[10]

Synthesis Pathway

Aryl boronic acids are typically synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. This robust and widely adopted method allows for the efficient formation of the C-B bond.[12][13]

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation & Hydrolysis A 4-Bromo-1-(nonyloxy)benzene C Anhydrous Ether A->C B Magnesium (Mg) B->C D 4-(Nonyloxy)phenylmagnesium bromide (Grignard Reagent) C->D Reaction E Triisopropyl borate D->E Nucleophilic Attack F Aqueous Acid (e.g., HCl) E->F Intermediate Borate Ester (Hydrolysis) G This compound (Final Product) F->G Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Transmetalation Base Base Base->Transmetalation Workflow start Combine Reactants (Boronic Acid, Aryl Halide, Base) inert Establish Inert Atmosphere (Purge with Ar/N₂) start->inert solvent Add Degassed Solvents inert->solvent catalyst Add Pd(0) Catalyst solvent->catalyst heat Heat to Reflux (Monitor by TLC/LC-MS) catalyst->heat workup Aqueous Workup (Quench, Extract) heat->workup purify Purify via Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

References

A Senior Application Scientist's Technical Guide to (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: (4-(Nonyloxy)phenyl)boronic acid, CAS number 173392-87-5, is a versatile organoboron compound that has emerged as a critical building block in materials science and medicinal chemistry. Its unique structure, featuring a hydrophilic boronic acid head and a lipophilic nonyloxy tail, imparts desirable physicochemical properties for applications ranging from liquid crystals and organic electronics to the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth examination of its properties, synthesis, and core applications, with a focus on the causality behind experimental choices and protocols designed for reproducibility and validation.

Physicochemical Properties and Characterization

The utility of this compound stems from its amphiphilic nature. The long C9 alkyl chain dictates its solubility in organic solvents and influences molecular packing in solid-state applications, while the boronic acid moiety provides a reactive handle for carbon-carbon bond formation and interactions with diols.[1][2]

Table 1: Physicochemical Data

Property Value Source(s)
CAS Number 173392-87-5 [3]
Molecular Formula C₁₅H₂₅BO₃ [3]
Molecular Weight 264.17 g/mol Calculated
Appearance White to off-white solid/powder [4]
Boiling Point 408.4±47.0 °C (Predicted) [4]
Density 1.01±0.1 g/cm³ (Predicted) [4]
pKa 8.72±0.16 (Predicted) [4]

| Storage | 2-8°C, under inert atmosphere |[4] |

Expert Insight on Characterization: Standard characterization relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expect to see characteristic aromatic proton signals in the ~7.3-7.6 ppm range, a triplet for the -OCH₂- group around 4.0 ppm, multiplets for the aliphatic chain between ~0.8-1.8 ppm, and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.[5][6] The integration of these signals confirms the ratio of aromatic to aliphatic protons.

  • ¹³C NMR: Carbon NMR will show aromatic carbons, with the carbon atom attached to the boron being characteristically broad or sometimes unobserved due to quadrupolar relaxation.[7]

  • ¹¹B NMR: This technique is particularly useful for assessing the purity and stability of the boronic acid.[8] The sp²-hybridized boron of the boronic acid gives a distinct chemical shift, which will differ from that of its anhydride (a boroxine) or any boronate esters formed.[8][9]

  • FT-IR: Infrared spectroscopy will confirm the presence of O-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), C=C stretching in the aromatic ring (~1600 cm⁻¹), and the B-O stretching band.[5]

Synthesis and Purification Workflow

The most common and reliable synthesis of arylboronic acids involves the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[10][11] This method offers high yields and scalability.

Protocol 2.1: Synthesis from 1-Bromo-4-(nonyloxy)benzene

  • Rationale: This protocol is a self-validating system. The formation of the Grignard reagent is the critical step, indicated by a color change and gentle reflux. The subsequent reaction with the borate ester must be performed at low temperatures to prevent side reactions, such as the addition of a second Grignard molecule to the initially formed boronate ester. Acidic workup is crucial for hydrolyzing the ester to the desired boronic acid.

Step-by-Step Methodology:

  • Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-4-(nonyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

  • Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add triisopropyl borate (1.5 eq) via syringe, maintaining the internal temperature below -60 °C. The choice of triisopropyl borate over trimethyl borate can sometimes improve yields by reducing the formation of undesired ate complexes.

  • Hydrolysis: After stirring at -78 °C for 2-3 hours, allow the mixture to warm to room temperature. Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl).

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[12][13][14] This reaction's success lies in its mild conditions, tolerance of diverse functional groups, and the commercial availability of catalysts and reagents.[15][16] The long nonyloxy chain makes this specific boronic acid ideal for synthesizing biaryl compounds that are precursors to liquid crystals and organic semiconductors.[17]

The Catalytic Cycle: A Mechanistic Overview The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[18][19]

  • Oxidative Addition: A low-valent Pd(0) species reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[20][21] This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]

dot

SuzukiCycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Ar¹-X label1 Oxidative Addition pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 Ar²-B(OH)₂ + Base label2 Transmetalation pd_complex2->pd0 product Ar¹-Ar² pd_complex2->product label3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of a Biaryl Compound via Suzuki Coupling

  • Rationale: This protocol is designed for high-yield synthesis and serves as a reliable starting point for optimization. The choice of Pd(PPh₃)₄ as a catalyst is common for its reliability, though more advanced catalysts with bulky phosphine ligands can offer higher turnover numbers, especially for less reactive aryl chlorides.[22][23] The base (e.g., K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[16] A biphasic solvent system (e.g., Toluene/Water) often enhances the reaction rate and simplifies product isolation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add degassed toluene and water (e.g., 4:1 ratio) via syringe. Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.02-0.05 eq).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.[12] Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.[12]

Applications in Advanced Materials and Drug Discovery

4.1 Materials Science: The molecular architecture of this compound makes it an excellent synthon for materials with tailored optoelectronic properties.

  • Liquid Crystals: The rigid phenylboronic acid core combined with the flexible nonyloxy tail is a classic design motif for calamitic (rod-shaped) liquid crystals.[17][24] The biaryl structures synthesized via Suzuki coupling using this reagent can exhibit nematic or smectic phases, which are essential for display technologies. The alkyl chain length directly influences the phase transition temperatures and molecular ordering.[1]

  • Organic Electronics: As a building block for conjugated polymers and organic semiconductors, this compound allows for the introduction of solubilizing alkyl chains without compromising the electronic properties of the conjugated backbone significantly.[25] This is crucial for creating solution-processable materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[26]

4.2 Drug Discovery and Medicinal Chemistry: While boron-containing compounds were once viewed with caution, the approval of drugs like Bortezomib (Velcade) has spurred significant interest in boronic acids for medicinal chemistry.[10][27]

  • Enzyme Inhibition: Boronic acids can act as potent, reversible covalent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. The nonyloxy phenyl group can be tailored to fit into hydrophobic pockets of an enzyme's active site, enhancing binding affinity and selectivity.

  • Synthetic Intermediate: More commonly, this compound serves as a key intermediate. The biaryl motif it helps create is a privileged structure found in numerous biologically active compounds and natural products.[12][15] Its use in late-stage Suzuki couplings allows for the modular assembly of complex drug candidates, facilitating the exploration of structure-activity relationships (SAR).[28][29]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[30] Avoid inhalation of dust and direct contact with skin and eyes.[31]

  • Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, it can affect reactivity and stoichiometry.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., Argon) to minimize degradation.[4]

References

A Comprehensive Technical Guide to (4-(Nonyloxy)phenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Boronic acids have emerged as an indispensable class of reagents, largely due to their unique reactivity, general stability, and pivotal role in carbon-carbon bond-forming reactions.[1][2][3] (4-(Nonyloxy)phenyl)boronic acid is a notable example, combining the versatile boronic acid moiety with a long, lipophilic nonyloxy tail. This structure makes it a highly valuable building block for synthesizing molecules where tailored solubility, membrane interaction, or liquid crystalline properties are desired. This guide provides an in-depth examination of its chemical properties, a robust synthetic protocol, and its cornerstone application in the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Data

This compound is a white, solid organic compound. Its key properties are summarized below, providing the foundational data required for its effective use in a laboratory setting.

PropertyValueSource(s)
Molecular Weight 264.17 g/mol [4][5]
Molecular Formula C₁₅H₂₅BO₃[4][5][6]
CAS Number 173392-87-5[6]
Appearance White solid[4]
IUPAC Name This compound[6]
Synonyms 4-(n-Nonyloxy)benzeneboronic acid, AKOS BRN-0178[5][6]
Predicted pKa 8.72 ± 0.16[4]
Predicted Boiling Point 408.4 ± 47.0 °C[4]
Storage Conditions 2-8°C, protect from moisture[4][7]

Synthesis of this compound

The most reliable and common synthesis of aryl boronic acids involves the reaction of an organometallic species, typically a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[3][8] This approach is highly effective for producing this compound from the corresponding aryl bromide.

Causality Behind the Method: The synthesis hinges on reversing the polarity of the aromatic ring. The carbon atom attached to the bromine in the starting material, 1-bromo-4-(nonyloxy)benzene, is electrophilic. By forming the Grignard reagent, this carbon becomes strongly nucleophilic, enabling it to attack the electron-deficient boron atom of the trialkyl borate. Anhydrous conditions are critical because Grignard reagents are highly basic and will be quenched instantly by protic solvents like water. The final hydrolysis step is necessary to convert the boronate ester intermediate into the desired boronic acid.

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-4-(nonyloxy)benzene D 4-(Nonyloxy)phenylmagnesium bromide A->D Reacts with B Magnesium (Mg) B->D Reacts with C Anhydrous THF C->D Solvent F Boronate Ester Intermediate D->F Reacts with (-78 °C) E Triisopropyl borate E->F Boron Source H This compound F->H Hydrolyzes G Aqueous HCl G->H Acid Catalyst

Caption: Synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals and organic electronic materials.[2][9][10]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-(nonyloxy)phenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Coupled_Pd R¹-Pd(II)L₂-R² Pd_complex->Coupled_Pd Transmetalation Activated_Boronate [R²B(OH)₃]⁻ Activated_Boronate->Pd_complex Boronic_Acid R²B(OH)₂ + Base Boronic_Acid->Activated_Boronate Coupled_Pd->Pd0 Reductive Elimination Product R¹-R² Coupled_Pd->Product Aryl_Halide R¹-X Aryl_Halide->Pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Methoxy-4'-(nonyloxy)-1,1'-biphenyl

This protocol details a self-validating system for a typical Suzuki coupling. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by standard characterization methods.

Objective: To synthesize 4-Methoxy-4'-(nonyloxy)-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reagents:

  • This compound (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (solvent)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To the three-neck flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add this compound, 4-bromoanisole, and potassium carbonate.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio by volume). The two-phase system facilitates the reaction by dissolving the organic reagents in toluene and the inorganic base in water.

  • Degassing: Bubble nitrogen through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The solution will typically turn a yellowish color.

  • Reaction: Heat the mixture to reflux (approx. 85-95°C) with vigorous stirring. Monitor the reaction progress by TLC until the 4-bromoanisole starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, as boronic acids can dehydrate to form cyclic boroxine anhydrides.[7][8] The recommended storage temperature is 2-8°C.[4]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][13]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[13]

Broader Implications in Research and Development

The utility of this compound extends beyond a simple building block. The presence of the C₉H₁₉O- chain imparts significant lipophilicity. In drug discovery, this can be strategically employed to:

  • Enhance the permeability of drug candidates across biological membranes.

  • Improve solubility in lipid-based formulation vehicles.

  • Modulate protein-ligand interactions by accessing hydrophobic binding pockets.

In materials science, the long alkyl chain is a classic feature for designing liquid crystals, organic semiconductors, and other functional materials where molecular self-assembly and solubility in organic solvents are critical design parameters. Its ability to form complex biaryl systems makes it an invaluable tool for creating diverse chemical libraries for high-throughput screening.[9]

Conclusion

This compound is a highly versatile and valuable reagent. With a molecular weight of 264.17 g/mol , its true significance lies in its bifunctional nature: a reactive boronic acid head for robust C-C bond formation and a long lipophilic tail for tailoring the physicochemical properties of the final product. A thorough understanding of its properties, synthesis, and the mechanics of its application in the Suzuki-Miyaura coupling enables researchers to leverage this molecule to its full potential in the rapid development of novel pharmaceuticals and advanced materials.

References

(4-(Nonyloxy)phenyl)boronic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-(Nonyloxy)phenyl)boronic acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable intermediate in organic synthesis and a molecule of interest in drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the protocol, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed carbon-carbon bond-forming reaction is indispensable for the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. The target molecule, this compound, is of particular interest as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), highlighting its potential in therapeutic development.[4] Its long nonyloxy chain also imparts significant lipophilicity, making it a useful building block for materials science applications where solubility in organic media is desired.

This guide will detail a robust and widely applicable synthetic strategy: the formation of an organometallic intermediate from an aryl halide, followed by electrophilic trapping with a borate ester. This classic approach, while requiring careful execution, is highly reliable and instructive. We will also discuss modern alternatives, such as the Miyaura borylation, to provide a complete picture of the available synthetic arsenal.

Retrosynthetic Analysis & Chosen Pathway

A logical retrosynthetic disconnection of the target molecule points to 4-bromo-1-(nonyloxy)benzene as a key intermediate. This precursor can be readily prepared from commercially available 4-bromophenol and 1-bromononane via a Williamson ether synthesis. The aryl bromide then serves as the handle for introducing the boronic acid functionality.

G cluster_main Retrosynthetic Analysis target This compound reagents Grignard Formation & Borylation target->reagents precursor1 4-Bromo-1-(nonyloxy)benzene reagents2 Williamson Ether Synthesis precursor1->reagents2 reagents->precursor1 precursor2 4-Bromophenol precursor3 1-Bromononane reagents2->precursor2 reagents2->precursor3

Figure 1: A retrosynthetic approach for this compound.

Synthesis of the Aryl Bromide Precursor

The initial step is the synthesis of 4-bromo-1-(nonyloxy)benzene.

Mechanism and Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction. A base is used to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide. This phenoxide then displaces the bromide from 1-bromononane.

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also inexpensive and easy to handle.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without solvating the nucleophile too strongly.

Experimental Protocol: Synthesis of 4-bromo-1-(nonyloxy)benzene
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Bromophenol173.015.00 g28.91.0
1-Bromononane207.156.58 g (5.53 mL)31.81.1
Potassium Carbonate138.215.99 g43.31.5
Acetone58.08100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (5.00 g, 28.9 mmol), potassium carbonate (5.99 g, 43.3 mmol), and acetone (100 mL).

  • Stir the suspension vigorously and add 1-bromononane (5.53 mL, 31.8 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, filter the solid salts and wash with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1-(nonyloxy)benzene as a colorless oil.

Synthesis of this compound via Grignard Reaction

This stage involves the formation of a Grignard reagent, which is then reacted with a trialkyl borate.

Mechanism and Rationale: The process involves two key steps. First, magnesium metal inserts into the carbon-bromine bond to form the highly nucleophilic Grignard reagent. Second, this organometallic species attacks the electrophilic boron atom of a trialkyl borate.

  • Grignard Formation: This step is notoriously sensitive to moisture and oxygen. All glassware must be flame-dried, and anhydrous solvents must be used. A small crystal of iodine is often added to activate the magnesium surface.

  • Borylation: The Grignard reagent is added to a solution of the borate ester at a very low temperature (typically -78 °C).[5] This is critical. If the temperature is too high, the initially formed boronate ester can be attacked by a second or even third equivalent of the Grignard reagent, leading to the formation of unwanted borinic acid and borane by-products.[5] Triisopropyl borate is often preferred over trimethyl borate due to its greater steric hindrance, which helps to mitigate these side reactions.

  • Hydrolysis: An acidic workup protonates the boronate complex and hydrolyzes the ester groups to yield the final boronic acid.

G cluster_workflow Grignard Route Workflow start 4-Bromo-1-(nonyloxy)benzene in Anhydrous THF mg Mg turnings, I₂ (cat.) start->mg Initiation grignard Grignard Reagent (Ar-MgBr) mg->grignard borate B(O-iPr)₃ in THF at -78 °C grignard->borate Nucleophilic Attack complex Boronate Complex (Ar-B(O-iPr)₃⁻ MgBr⁺) borate->complex hydrolysis Aqueous Acid (e.g., HCl) complex->hydrolysis Hydrolysis product This compound hydrolysis->product

Figure 2: Workflow for the synthesis of the target boronic acid via the Grignard pathway.

Experimental Protocol: Synthesis of this compound
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-bromo-1-(nonyloxy)benzene299.265.00 g16.71.0
Magnesium Turnings24.310.49 g20.01.2
Triisopropyl borate188.083.77 g (4.48 mL)20.01.2
Anhydrous THF72.11~80 mL--
Hydrochloric Acid (2M)36.46As needed--

Procedure:

  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, dropping funnel, and reflux condenser under a stream of inert gas (Argon or Nitrogen).

  • Grignard Formation: Add magnesium turnings (0.49 g, 20.0 mmol) and a small crystal of iodine to the flask. Add a solution of 4-bromo-1-(nonyloxy)benzene (5.00 g, 16.7 mmol) in anhydrous THF (30 mL) to the dropping funnel.

  • Add a small portion (~5 mL) of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (4.48 mL, 20.0 mmol) in anhydrous THF (50 mL). Cool this solution to -78 °C using a dry ice/acetone bath.

  • Transfer the freshly prepared Grignard solution via cannula into the cold borate solution dropwise, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

Purifying boronic acids can be challenging. They are prone to dehydration, forming cyclic trimeric anhydrides (boroxines), and often streak on standard silica gel chromatography.[6][7]

  • Recrystallization: This is the preferred method if the crude product is a solid. A mixed solvent system, such as hexane/ethyl acetate, can be effective.

  • Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be extracted into a basic aqueous solution (e.g., dilute NaOH).[6][8] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by re-acidification and extraction of the pure boronic acid back into an organic solvent.

  • Derivatization: If chromatography is necessary, the boronic acid can be converted to its more stable and less polar pinacol boronate ester, which is much more amenable to silica gel purification.[6] The ester can then be hydrolyzed back to the boronic acid if required.

Characterization: The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): To assess purity.

An Important Alternative: The Miyaura Borylation

For substrates that may be incompatible with the strongly basic and nucleophilic conditions of Grignard reagent formation, the Palladium-catalyzed Miyaura borylation is a powerful alternative.[9] This reaction couples the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. This directly forms the boronate ester, which can then be hydrolyzed.

G cluster_suzuki Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetal->pd2_biaryl boronate Ar'-B(OR)₂ + Base boronate->transmetal red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling, the primary application for arylboronic acids.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

  • Reagents: Grignard reagents can be pyrophoric and react violently with water. Trialkyl borates and anhydrous solvents are flammable. Boronic acids themselves are classified as irritants, causing skin, eye, and respiratory irritation.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[14][15]

  • Engineering Controls: All operations, especially those involving anhydrous solvents and Grignard reagents, must be performed in a certified chemical fume hood under an inert atmosphere.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

starting materials for 4-(nonyloxy)phenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(Nonyloxy)phenylboronic Acid: Starting Materials and Core Methodologies

Authored by: A Senior Application Scientist

Abstract

4-(Nonyloxy)phenylboronic acid is a valuable intermediate in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions for the construction of biaryl structures found in pharmaceuticals, liquid crystals, and advanced materials.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to its preparation.

Strategic Overview: A Two-Stage Synthetic Approach

The most prevalent and efficient synthesis of 4-(nonyloxy)phenylboronic acid is achieved through a two-stage process. This strategy begins with the preparation of a key intermediate, an aryl halide bearing the desired nonyloxy side chain, followed by the introduction of the boronic acid moiety via an organometallic intermediate.

The logical flow of this synthesis is as follows:

  • Etherification: A Williamson ether synthesis is employed to attach the C9 alkyl (nonyl) chain to a commercially available phenolic precursor. This step yields the crucial aryl bromide intermediate.

  • Borylation via Grignard Reaction: The aryl bromide is converted into a highly reactive Grignard reagent. This organometallic species then acts as a nucleophile, attacking a boron ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the target boronic acid.[1][2]

This approach is favored for its reliability, scalability, and utilization of readily accessible starting materials.

Synthesis_Workflow cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Grignard Reaction & Borylation A 4-Bromophenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) D 1-Bromo-4-(nonyloxy)benzene A->D Reflux B 1-Bromononane B->D Reflux C->D Reflux E Magnesium (Mg) Turnings Solvent (e.g., THF) D->E Initiation D->E F Trialkyl Borate (e.g., B(OMe)3) E->F Nucleophilic Attack (-78 °C to 0 °C) G Acidic Workup (e.g., aq. HCl) F->G Hydrolysis H 4-(Nonyloxy)phenylboronic Acid G->H caption Figure 1: Two-stage synthetic workflow for 4-(nonyloxy)phenylboronic acid.

Figure 1: Two-stage synthetic workflow for 4-(nonyloxy)phenylboronic acid.

Starting Materials: Selection and Rationale

The success of the synthesis hinges on the quality and appropriate selection of the starting materials. The following table summarizes the key reagents and their specific roles in the reaction sequence.

Stage Reagent Chemical Structure Role & Rationale Key Considerations
1: Etherification 4-BromophenolC₆H₅BrOProvides the core phenyl ring pre-functionalized with bromine at the para position, which is essential for the subsequent borylation step.[3][4]Purity is critical to avoid side reactions. Should be a white to off-white solid.
1-BromononaneC₉H₁₉BrThe source of the nine-carbon alkyl (nonyloxy) chain. It acts as the electrophile in the Williamson ether synthesis.A clear, colorless liquid. The long alkyl chain imparts lipophilicity to the final molecule.
Potassium Carbonate (K₂CO₃)K₂CO₃A mild base used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required for the SN2 reaction.Must be anhydrous to prevent side reactions with the alkyl halide.
Acetone or DMFC₃H₆O / C₃H₇NOA polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.Must be anhydrous. Acetone is often preferred for its ease of removal.
2: Borylation 1-Bromo-4-(nonyloxy)benzeneC₁₅H₂₃BrOThe aryl halide precursor for the Grignard reagent. The bromine atom is strategically positioned for conversion to the organometallic intermediate.[5]Must be pure and dry, as any residual 4-bromophenol will interfere with Grignard formation.
Magnesium (Mg) TurningsMgThe metal used to form the Grignard reagent (4-(nonyloxy)phenylmagnesium bromide). It inserts into the carbon-bromine bond.[6]Must be activated (e.g., by grinding or adding a crystal of iodine) to remove the passivating oxide layer.
Tetrahydrofuran (THF)C₄H₈OAn ethereal solvent that is crucial for stabilizing the Grignard reagent through coordination.[1]Must be anhydrous and peroxide-free. Distillation from a drying agent is recommended.
Trimethyl Borate (B(OMe)₃)C₃H₉BO₃The electrophilic boron source. The Grignard reagent attacks the electron-deficient boron atom.[2][7]Highly sensitive to moisture. Should be handled under an inert atmosphere.
Hydrochloric Acid (HCl)HClUsed in aqueous solution for the hydrolysis of the intermediate boronate ester to the final boronic acid product.[6][8]The concentration is typically 1-2 M.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Bromo-4-(nonyloxy)benzene
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 4-bromophenol).

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromononane (1.1 eq.) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield 1-bromo-4-(nonyloxy)benzene as a white solid or oil.

Protocol B: Synthesis of 4-(Nonyloxy)phenylboronic Acid

This procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Add a small volume of anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Aryl Halide Addition: Dissolve 1-bromo-4-(nonyloxy)benzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium suspension. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has been consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 eq.) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent, ensuring the temperature remains below -60°C.[7] After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and slowly quench it by adding cold 1 M aqueous HCl, stirring vigorously. Continue adding acid until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 4-(nonyloxy)phenylboronic acid can be purified by recrystallization from a solvent mixture (e.g., hexanes/ethyl acetate) to yield the final product as a white solid.[9]

Mechanistic Insights and Causality

The Grignard-Borate Reaction

The core of this synthesis is the formation of a carbon-boron bond. This is achieved by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate.[2]

Figure 2: Simplified mechanism of boronic acid formation.

Causality behind Experimental Choices:

  • Low Temperature for Borylation: The reaction between the Grignard reagent and the borate ester is performed at very low temperatures (-78°C to -40°C) for a critical reason. Grignard reagents can react with the initially formed boronate ester to produce diaryl- and triarylborane species.[7] Keeping the temperature low minimizes these over-addition side reactions, maximizing the yield of the desired mono-aryl boronic acid.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water. This would quench the reagent, preventing it from reacting with the borate ester. Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous.

  • Acidic Hydrolysis: The initially formed boronate ester (Ar-B(OR)₂) is stable but needs to be hydrolyzed to the final boronic acid (Ar-B(OH)₂). An acidic workup protonates the alkoxy groups, making them good leaving groups (alcohols), which are then displaced by water.

Conclusion

The synthesis of 4-(nonyloxy)phenylboronic acid via the Grignard pathway is a robust and well-established method. By carefully selecting high-purity starting materials and maintaining rigorous anhydrous and low-temperature conditions during the critical borylation step, researchers can reliably produce this valuable synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary for its successful preparation in a laboratory setting, enabling its application in the development of novel chemical entities.

References

(4-(Nonyloxy)phenyl)boronic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (4-(Nonyloxy)phenyl)boronic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a key intermediate in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to create complex molecular architectures. Despite its widespread use, quantitative solubility data in common organic solvents remains largely unpublished. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the core physicochemical principles governing its solubility, provide a qualitative profile based on analogous structures, and present a detailed, field-proven experimental protocol for generating precise solubility data. This document is designed to empower scientists to optimize reaction conditions, streamline purification processes, and develop robust formulation strategies.

Introduction: The Critical Role of Solubility

This compound, with the chemical formula C15H25BO3, is an arylboronic acid distinguished by a nine-carbon alkoxy chain at the para position.[1] This long, lipophilic tail imparts unique properties, making it a valuable building block for liquid crystals, covalent organic frameworks (COFs), and pharmacologically active molecules.

The success of any chemical process involving this reagent—from reaction kinetics in a Suzuki coupling to the final crystallization and purification—is fundamentally dictated by its solubility in the chosen solvent system. A precise understanding of solubility allows for:

  • Optimization of Reaction Conditions: Ensuring the reagent is sufficiently dissolved to participate effectively in the reaction, preventing rate limitations due to poor solvation.

  • Efficient Purification: Designing crystallization or chromatography protocols based on differential solubility in various solvents.

  • Development of Formulations: Creating stable solutions at desired concentrations for downstream applications.

This guide addresses the existing data gap by providing the theoretical knowledge and practical methodology required to master the solubility challenges associated with this and similar lipophilic boronic acids.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is a complex interplay between its molecular structure and the properties of the solvent. A predictive understanding requires analyzing three key factors.

The Dichotomy of the Solute Structure

The molecule possesses a dual nature:

  • The Boronic Acid Head: The -B(OH)2 group is polar and capable of acting as a hydrogen bond donor and acceptor. This moiety favors interaction with polar solvents like ethers and ketones.

  • The Nonyloxy Tail: The long C9H19O- chain is nonpolar and hydrophobic. This substantial lipophilic character dominates the molecule's overall properties, driving solubility in nonpolar, aliphatic, or aromatic hydrocarbon solvents.

The balance between these two opposing characteristics means that optimal solubility is often found in solvents of intermediate polarity or in solvent mixtures. Compared to its parent compound, phenylboronic acid, the nonyloxy group is expected to significantly decrease solubility in highly polar solvents and dramatically increase it in nonpolar hydrocarbon solvents.[2]

The Role of the Solvent

Solvent selection is paramount. Key solvent properties to consider are:

  • Polarity: Polar aprotic solvents like Tetrahydrofuran (THF) and acetone can effectively solvate the boronic acid group through dipole-dipole interactions and hydrogen bonding.[3][4]

  • Hydrogen Bonding: Protic solvents can compete for hydrogen bonding sites, while aprotic solvents that are hydrogen bond acceptors are often excellent choices.

  • Aromaticity: Aromatic solvents like toluene may offer favorable π-stacking interactions with the phenyl ring, enhancing solubility.

The Boroxine Formation Challenge

A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[3][5]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium is influenced by temperature, concentration, and the presence of water. Boroxines are significantly less polar than their corresponding boronic acids and, as a result, often have drastically different (and typically lower) solubility profiles.[3] This equilibrium can lead to inconsistent or non-reproducible solubility measurements if not properly controlled. The experimental protocol detailed in Section 4.0 is designed to mitigate this issue by determining the equilibrium solubility of the entire system.

Solubility Profile of an Analogous Compound: Phenylboronic Acid

Solvent Class Example Solvents Qualitative Solubility of Phenylboronic Acid Predicted Impact of Nonyloxy Group Reference
EthersTetrahydrofuran (THF), Dipropyl EtherHighHigh[3][4]
KetonesAcetone, 3-PentanoneHighModerate to High[3][4]
ChloroalkanesChloroformModerateHigh[3][4]
HydrocarbonsMethylcyclohexane, HexanesVery LowModerate to High[3][4]
AlcoholsMethanol, EthanolSolubleModerate[5][6]

Experimental Protocol for Solubility Determination: The Dynamic Method

To generate reliable and reproducible quantitative data, the dynamic (or synthetic) method is the gold standard.[2][6] This technique involves heating a solid-liquid mixture of known composition until complete dissolution is observed, thereby identifying the equilibrium temperature.

Principle of the Method

A biphasic sample of the boronic acid in the chosen solvent is prepared with a precisely known mole fraction. The sample is heated at a slow, controlled rate with vigorous stirring. The temperature at which the last solid particle dissolves (disappearance of turbidity) is the equilibrium solubility temperature for that specific concentration. By repeating this process for several different compositions, a full solubility curve can be constructed.

Apparatus and Materials
  • Jacketed glass vessel with a magnetic stirrer.

  • Circulating fluid bath for precise temperature control (e.g., oil or water bath).

  • Calibrated digital thermometer with a precision of ±0.1 K.

  • Analytical balance (precision of ±0.1 mg).

  • Luminance probe or a laser light source and detector to accurately detect the disappearance of turbidity (visual observation can also be used but is less precise).

  • This compound (high purity).

  • Organic solvents of interest (anhydrous, high purity).

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel. The composition (mole fraction) must be known with high precision.

  • System Assembly: Assemble the apparatus, ensuring the thermometer is immersed in the sample but not touching the vessel walls and the stirrer provides vigorous agitation.

  • Controlled Heating: Begin heating the sample using the circulating bath at a slow, constant rate (e.g., 0.2-0.3 K/min).[2] A slow rate is critical to maintain thermal equilibrium between the solid and liquid phases.

  • Equilibrium Point Determination: Continuously monitor the sample for turbidity. The temperature at which the solution becomes perfectly clear and free of any solid particles is the equilibrium point. This temperature is recorded as the solubility temperature for that specific mole fraction.

  • Data Collection: Repeat steps 1-4 for a range of compositions to generate a series of data points (mole fraction vs. temperature).

  • Data Analysis: Plot the mole fraction (x) of the boronic acid as a function of the absolute temperature (T). This data can then be correlated using thermodynamic models like the λh equation or polynomial equations for practical use.[2]

Visualization of Workflows and Interactions

Diagrams provide a clear visual representation of the complex processes involved in solubility determination and the underlying molecular interactions.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Dynamic Measurement cluster_analysis Phase 3: Data Analysis A Weigh Solute & Solvent (High Precision) B Assemble Apparatus (Jacketed Vessel, Stirrer, Thermometer) A->B Known Composition C Controlled Heating (Slow, Constant Rate, e.g., 0.3 K/min) B->C D Monitor Turbidity (Vigorous Stirring) C->D E Detect Clear Point (Disappearance of Last Crystal) D->E F Record Equilibrium (Temperature, T) E->F G Repeat for Multiple Compositions (x) F->G H Plot Solubility Curve (x vs. T) G->H

Caption: Experimental workflow for the dynamic solubility determination method.

G cluster_solvation Solvation Pathways cluster_equilibrium Dehydration Equilibrium A This compound R-B(OH)₂ B Polar Aprotic Solvents (e.g., THF, Acetone) A->B H-Bonding & Dipole Interactions (Boronic Acid Head) C Nonpolar Solvents (e.g., Toluene, Hexane) A->C van der Waals Forces (Nonyloxy Tail) D Trimeric Boroxine (R-BO)₃ A->D Reversible Dehydration (+ Heat, - H₂O) E Decreased Solubility (Less Polar Species) D->E

Caption: Key molecular interactions governing solubility.

Conclusion and Recommendations

While a lack of published quantitative data for this compound presents a challenge, it does not preclude its effective use. By understanding the fundamental principles of its dual chemical nature and the potential for boroxine formation, researchers can make highly informed decisions about solvent selection. For applications requiring precise concentration control, the dynamic solubility determination protocol provided herein is an essential tool for generating the necessary in-house data. It is recommended that for any new process, a preliminary solubility screening across a range of solvents (e.g., THF, Toluene, Heptane, and Ethyl Acetate) be conducted to identify the optimal system for both reaction and purification.

References

(4-(Nonyloxy)phenyl)boronic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(Nonyloxy)phenyl)boronic acid for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile arylboronic acid derivative. Moving beyond a standard material safety data sheet (MSDS), this document delves into its physicochemical properties, synthesis, core reactivity, and its burgeoning applications in medicinal chemistry and materials science. The insights herein are curated to empower researchers in leveraging this compound's unique characteristics for novel molecular design and drug discovery initiatives.

Section 1: Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a phenylboronic acid scaffold functionalized with a long-chain nonyloxy group at the para position. This aliphatic tail imparts significant lipophilicity, influencing its solubility, reactivity, and potential applications in biological systems and advanced materials.

PropertyDataSource
IUPAC Name (4-(n-Nonyloxy)phenyl)boronic acid[1]
Synonyms 4-(N-Nonyloxy)benzeneboronic acid[1]
CAS Number 173392-87-5[1]
Chemical Formula C₁₅H₂₅BO₃[1]
Molecular Weight 264.17 g/mol Calculated
Appearance White solid[2]
Boiling Point 408.4 ± 47.0 °C (Predicted)[2]
Density 1.01 ± 0.1 g/cm³ (Predicted)[2]
Acidity (pKa) 8.72 ± 0.16 (Predicted)[2]
Storage Temperature 2-8°C[2]

Section 2: Core Safety, Handling, and Storage Protocols

While a specific MSDS for this compound is not widely available, data from phenylboronic acid and other arylboronic acids provide a strong basis for safe handling protocols. Boronic acids are generally considered irritants and require careful management in a laboratory setting.[3][4]

Hazard Identification & Precautionary Measures:

  • Acute Effects : Harmful if swallowed.[5] Causes skin and serious eye irritation.[4][6] May cause respiratory irritation upon inhalation of dust.[4][6]

  • Chronic Effects : Prolonged or repeated exposure may lead to dermatitis. Some boronic acids are flagged for potential reproductive toxicity under high-dose, chronic exposure conditions.[3]

  • GHS Pictograms : ⚠️ (Exclamation Mark)

  • Signal Word : Warning

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[7][8] Eyewash stations and safety showers must be readily accessible.[7]

  • Eye/Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]

  • Skin Protection : Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure.[7]

  • Respiratory Protection : For operations generating significant dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

First Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[3][7]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • If Swallowed : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Handling and Storage:

  • Handling : Avoid contact with skin, eyes, and clothing.[7] Avoid generating dust. Wash hands thoroughly after handling.[8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] The compound is hygroscopic and potentially air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[5] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Section 3: Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. The most logical and field-proven approach involves a two-stage process: first, the etherification of a suitable phenol, followed by the conversion of a halide to the boronic acid.

Causality of Experimental Design: This synthetic route is chosen for its reliability and high yields. Starting with 4-bromophenol allows for the initial installation of the nonyloxy side chain via a robust Williamson ether synthesis. The subsequent Miyaura borylation is a highly efficient and versatile method for converting the aryl bromide directly to the boronic acid pinacol ester, which is then easily hydrolyzed to the final product. This avoids the often lower-yielding and more sensitive Grignard or organolithium-based methods.[9][10]

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Miyaura Borylation & Hydrolysis A 4-Bromophenol + 1-Bromononane B Reaction Vessel (Base: K₂CO₃, Solvent: Acetone) A->B Add reactants C Reflux B->C Heat D 1-Bromo-4-(nonyloxy)benzene C->D Product formation E 1-Bromo-4-(nonyloxy)benzene + Bis(pinacolato)diboron (B₂pin₂) D->E Purify & Proceed F Reaction Vessel (Catalyst: Pd(dppf)Cl₂, Base: KOAc, Solvent: Dioxane) E->F Add reactants G Inert Atmosphere (N₂/Ar) Heat (e.g., 80-90 °C) F->G Provide conditions H Pinacol Ester Intermediate G->H Product formation I Workup & Hydrolysis (e.g., aq. acid) H->I Process J This compound I->J Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Stage 1: Synthesis of 1-Bromo-4-(nonyloxy)benzene

  • To a round-bottom flask equipped with a reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetone as the solvent.

  • Stir the suspension vigorously and add 1-bromononane (1.2 eq.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1-bromo-4-(nonyloxy)benzene by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Stage 2: Synthesis of this compound

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-4-(nonyloxy)benzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.) as the catalyst.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude pinacol ester can be purified by chromatography or taken directly to the next step.

  • Dissolve the crude ester in a solvent mixture like THF/water. Add an acid (e.g., HCl) and stir at room temperature until hydrolysis is complete.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • The final product, this compound, is typically purified by recrystallization from a suitable solvent system to yield a white, crystalline solid.

Section 4: Chemical Reactivity and Mechanistic Insights

Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions.[9] Their reactivity also extends to forming dynamic covalent bonds and responding to specific chemical stimuli.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is the cornerstone application of this compound, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in pharmaceuticals and organic materials.[11][12][13] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][13]

Catalytic Cycle Mechanism:

  • Oxidative Addition : A low-valent Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[12][13]

  • Transmetalation : The boronic acid must first be activated by a base (e.g., carbonate, hydroxide) to form a more nucleophilic boronate species.[14] This boronate then transfers its organic group (the (4-(nonyloxy)phenyl) moiety) to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.[12][15]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_halide Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pdII_halide Oxidative Addition pdII_aryl Ar-Pd(II)L₂-Ar' (Transmetalation Product) pdII_halide->pdII_aryl Transmetalation pdII_aryl->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) aryl_halide Ar-X (Aryl Halide) boronic_acid Ar'-B(OH)₂ (this compound) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Reactivity Pathways

Beyond cross-coupling, the boronic acid moiety exhibits other valuable reactivities.

Reactivity cluster_reactions Reactivity Pathways Start This compound Ar-B(OH)₂ Diol Boronate Ester (Cyclic) Start->Diol + Diol (pH dependent, reversible) ROS 4-(Nonyloxy)phenol (Oxidized Product) Start->ROS + ROS (e.g., H₂O₂) (irreversible) Dehydration Boroxine (Trimeric Anhydride) Start->Dehydration Heat / Dehydrating Agent Deboronation Nonyloxybenzene (Side Product) Start->Deboronation Aqueous Base / Acid (Protodeboronation)

Caption: Key reactivity pathways for arylboronic acids.

  • Boronate Ester Formation : Arylboronic acids react reversibly with cis-1,2- and 1,3-diols to form cyclic boronate esters.[16] This reaction is pH-sensitive; the equilibrium favors the ester at higher pH where the boron atom is in its more Lewis acidic tetrahedral form.[16] This dynamic covalent chemistry is the basis for glucose sensors and stimuli-responsive hydrogels.[17]

  • Oxidation : In the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), arylboronic acids are irreversibly oxidized to the corresponding phenol.[16][18] This property is exploited in the design of ROS-responsive materials and prodrugs that release an active compound in oxidative environments, such as inflamed tissues or certain cancer cells.[16]

  • Protodeboronation : This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond, particularly under harsh aqueous basic or acidic conditions.[19] The stability of the boronic acid to protodeboronation is highly dependent on the electronic nature of the aryl ring.[19]

  • Dehydration : Upon heating, three molecules of a boronic acid can condense to form a trimeric anhydride known as a boroxine.[10][20]

Section 5: Applications in Research and Drug Development

The unique combination of a reactive boronic acid head and a lipophilic nonyloxy tail makes this compound a compound of significant interest for advanced applications.

  • Synthetic Building Block : Its primary role is as a key intermediate in the synthesis of complex organic molecules. The nonyloxy chain can be used to increase the lipophilicity of a target drug molecule, potentially improving its membrane permeability and pharmacokinetic profile. The Suzuki coupling allows for its precise installation into a wide range of molecular scaffolds.[9][21]

  • Drug Delivery and Targeting : Phenylboronic acid derivatives are known to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[22][23] Nanoparticles functionalized with this compound could potentially be used for targeted drug delivery to tumors. The nonyloxy tail could aid in the formulation of these nanoparticles or enhance their interaction with cell membranes.

  • Stimuli-Responsive Systems : The dual reactivity of the boronic acid group makes it an excellent candidate for creating "smart" materials and prodrugs.[16][24]

    • pH/Sugar-Responsive : By incorporating this molecule into a polymer, one could create a material that changes its properties (e.g., swells or degrades) in response to changes in pH or the presence of specific sugars.[23]

    • ROS-Responsive : A drug could be masked as a boronic acid prodrug, which is cleaved to release the active phenol-containing drug only in the high-ROS environment of a target disease site, thereby reducing off-target toxicity.[9]

  • Sensors and Diagnostics : The ability to form fluorescent boronate esters with diols allows for the development of sensors.[25] While often used for glucose detection, this principle can be extended to detect other biologically important polyols.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool for researchers at the forefront of organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable method for constructing complex molecular architectures. Furthermore, the inherent responsiveness of the boronic acid moiety to biological cues like pH and ROS, combined with the modulating effect of its lipophilic side chain, opens up exciting avenues for the development of targeted therapies, advanced drug delivery systems, and intelligent diagnostic agents. A thorough understanding of its properties, handling requirements, and chemical behavior is paramount to unlocking its full potential in the laboratory and beyond.

References

An In-Depth Technical Guide to (4-(Nonyloxy)phenyl)boronic acid: Sourcing, Synthesis, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Arylboronic Acids in Modern Chemistry

Arylboronic acids have emerged as indispensable tools in the arsenal of synthetic chemists, particularly within the realms of pharmaceutical and materials science research. Their utility is primarily centered around their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide variety of functional groups and its typically mild reaction conditions have cemented its status as a go-to method for the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[2][3] Beyond their role in C-C bond formation, boronic acids are also gaining significant attention for their unique ability to interact with diols, a property that is being leveraged in the development of sensors, drug delivery systems, and other advanced materials.[4][5][6]

This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, arylboronic acid: (4-(Nonyloxy)phenyl)boronic acid. The presence of the long nonyloxy side chain imparts distinct physicochemical properties to this molecule, influencing its solubility, reactivity, and potential applications. This document will serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into its commercial availability, synthesis, characterization, and practical applications.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature. The introduction of the nine-carbon alkyl chain via an ether linkage to the phenyl ring significantly increases its lipophilicity compared to unsubstituted phenylboronic acid. This property can be advantageous in certain applications where solubility in organic solvents is crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 173392-87-5[7]
Molecular Formula C15H25BO3[7]
Molecular Weight 264.17 g/mol
Boiling Point 408.4±47.0 °C (Predicted)[8]
Density 1.01±0.1 g/cm3 (Predicted)[8]
pKa 8.72±0.16 (Predicted)[8]
Storage Conditions 2-8°C[8]

Commercial Availability and Supplier Landscape

A critical first step for any research or development project is the reliable sourcing of starting materials. This compound is commercially available from a number of suppliers, catering to a range of purity requirements and scales, from research-grade milligrams to bulk quantities.

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich ≥95.0%Gram to multi-gramOften provides detailed safety and handling information.
P&S Chemicals Not specifiedInquiry-basedProvides basic chemical information and requests for quotation.[7]
BLDpharm Purity specifications availableGram to kilogramOffers a range of related alkoxyphenylboronic acids.[9]
Frontier Specialty Chemicals High purityCustom and catalog quantitiesSpecializes in boronic acids for various applications.[10]
Boron Molecular Typically >97%Gram to multi-gramFocuses on boronic acid derivatives for OLED and other applications.[11]

Note: The availability and specifications from suppliers are subject to change. It is always recommended to consult the supplier's website or contact them directly for the most current information.

Synthesis of this compound: A Step-by-Step Guide

While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of custom analogs. The most common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (typically a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.

A general and widely applicable method for the synthesis of 4-alkoxyphenylboronic acids starts from the corresponding 4-alkoxybromobenzene. This precursor can be readily prepared via a Williamson ether synthesis from 4-bromophenol and the appropriate alkyl halide (in this case, 1-bromononane).

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Grignard Reagent Formation cluster_step3 Step 3: Borylation and Hydrolysis A 4-Bromophenol D 4-Bromo-1-(nonyloxy)benzene A->D B 1-Bromononane B->D C Base (e.g., K2CO3) Solvent (e.g., Acetone) E 4-Bromo-1-(nonyloxy)benzene D->E G (4-(Nonyloxy)phenyl)magnesium bromide E->G F Magnesium turnings Dry THF H (4-(Nonyloxy)phenyl)magnesium bromide G->H J Boronate ester intermediate H->J I Triisopropyl borate Dry THF, -78 °C L This compound J->L K Aqueous Acid (e.g., HCl)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-(nonyloxy)benzene

  • To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 1-bromononane (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-1-(nonyloxy)benzene.

Step 2: Synthesis of this compound

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 4-bromo-1-(nonyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reagent formation.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF to the Grignard reagent, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

The purification of arylboronic acids can sometimes be challenging due to their tendency to form boroxines (cyclic anhydrides) upon dehydration and their amphiphilic nature.[12]

Purification Techniques
  • Recrystallization: This is often the most effective method for purifying arylboronic acids. A suitable solvent system, such as a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane), can be used. Recrystallization from hot water can also be effective for some boronic acids.[13]

  • Acid-Base Extraction: A common purification strategy involves dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., NaOH). The boronic acid will form a water-soluble boronate salt. The aqueous layer is then acidified, causing the purified boronic acid to precipitate, which can then be collected by filtration.[14][15]

  • Column Chromatography: While direct chromatography on silica gel can be problematic due to the acidity of the silica, it is sometimes successful. Using a less acidic stationary phase like neutral alumina or deactivated silica gel can be beneficial.[15] Alternatively, the boronic acid can be converted to its more stable and less polar pinacol ester derivative, purified by silica gel chromatography, and then hydrolyzed back to the boronic acid.

Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the protons of the nonyloxy chain, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

    • ¹³C NMR: Will show the expected number of signals for the aromatic and aliphatic carbons.

    • ¹¹B NMR: Will exhibit a characteristic chemical shift for the trigonal planar boron atom of the boronic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretching of the boronic acid group and the C-O stretching of the ether linkage.

  • Melting Point: A sharp melting point is indicative of high purity.

Applications in Research and Development

The unique structure of this compound, with its lipophilic tail and reactive boronic acid headgroup, makes it a valuable building block in several areas of research and development.

Suzuki-Miyaura Cross-Coupling Reactions

This is the most prominent application of this compound. It can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates to synthesize more complex molecules. The long nonyloxy chain can be strategically incorporated to enhance the lipophilicity of the final product, which can be crucial for modulating its biological activity, solubility, and pharmacokinetic properties in drug discovery programs.[2][3][16]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions A This compound I Coupled Product A->I B Aryl/Vinyl Halide or Triflate B->I C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) D Ligand (if needed) (e.g., PPh3, SPhos) E Base (e.g., K2CO3, Cs2CO3, K3PO4) F Solvent (e.g., Toluene, Dioxane, DMF/Water) G Inert Atmosphere (e.g., Argon, Nitrogen) H Heat

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Experimental Procedure:

  • In a reaction vessel, combine this compound (1.1-1.5 eq), the aryl/vinyl halide or triflate (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).

  • If a solid-state catalyst precursor is used, a ligand may also be added.

  • Add the appropriate solvent system. A mixture of an organic solvent and water is often used.

  • Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Materials Science

The long alkyl chain of this compound can be exploited in materials science. For instance, it can be incorporated into polymers to create materials with specific surface properties or to act as a component in liquid crystals. The boronic acid moiety can also be used to functionalize surfaces or to create self-assembling monolayers. The ability of boronic acids to bind with diols can be utilized to create responsive materials that change their properties in the presence of sugars or other diol-containing molecules.[6]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[17][18][19]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is often recommended to store boronic acids under an inert atmosphere to prevent degradation.[19]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18][19][20]

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its commercial availability, coupled with established synthetic and purification protocols, makes it an accessible reagent for a wide range of applications. The presence of the nonyloxy group provides a handle for tuning the lipophilicity and other physicochemical properties of target molecules, making it a particularly interesting compound for drug discovery and the development of novel materials. This guide has provided a comprehensive overview of the key technical aspects of working with this compound, from sourcing to application, to empower scientists to effectively utilize this compound in their research endeavors.

References

physical appearance and form of (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-(Nonyloxy)phenyl)boronic Acid

Introduction

This compound, a member of the versatile arylboronic acid family, is an organoboron compound distinguished by a nonyloxy ether functional group at the para position of the phenyl ring. This structural feature imparts specific solubility and reactivity characteristics, making it a valuable building block in organic synthesis and materials science. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a stable, easy-to-handle source for introducing the 4-(nonyloxy)phenyl moiety. This guide provides a detailed examination of its physical and chemical properties, handling protocols, and mechanistic role in key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Characteristics

The physical form and properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry.

Physical Appearance and Form

This compound is typically supplied as a white to off-white solid at standard temperature and pressure.[1][2] Depending on the method of purification and crystallization, it can range from a fine powder to a microcrystalline solid. Like many phenylboronic acids, it has a tendency to undergo reversible dehydration, particularly upon heating or exposure to air, to form a cyclic trimeric anhydride known as a boroxine. This transformation can affect the material's physical properties and reactivity, underscoring the importance of proper storage.

Structural and Molecular Data

The key identifiers and molecular properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-(n-Nonyloxy)phenylboronic acid, 4-(n-Nonyloxy)benzeneboronic acid[3]
CAS Number 173392-87-5[1][2][3]
Molecular Formula C₁₅H₂₅BO₃[2][3]
Molecular Weight 264.17 g/mol [2]
Predicted Boiling Point 408.4 ± 47.0 °C[1]
Predicted Density 1.01 ± 0.1 g/cm³[1]
Predicted pKa 8.72 ± 0.16[1]
Solubility Profile

The solubility of arylboronic acids is highly dependent on their substituents. Unsubstituted phenylboronic acid has a low but measurable solubility in water (approx. 1-2 g/100 mL at 20°C).[4][5] The presence of the long C₉H₁₉O- (nonyloxy) alkyl chain in this compound significantly increases its lipophilicity. Consequently, its solubility in aqueous media is expected to be very low.

Conversely, it exhibits good solubility in common polar aprotic organic solvents. For practical laboratory applications, solvents such as:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran)

are effective for creating solutions for reactions and analysis.[6][7] The choice of solvent is critical for reaction efficiency, particularly in cross-coupling reactions where solvent polarity can influence the catalytic cycle.[7]

Stability and Storage

Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced dehydration to the boroxine form.[2] Recommended storage temperatures are typically refrigerated (2-8°C) or in a freezer (below -20°C) for long-term stability.[1][2]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

  • ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a definitive technique for characterizing boronic acids. A single resonance peak is expected, characteristic of a trigonal planar, sp²-hybridized boron atom.[8] The chemical shift provides insight into the electronic environment of the boron center.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons of the nonyloxy chain. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The nonyloxy group will produce a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the ether oxygen, and a series of multiplets for the central methylene groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing signals for the aromatic carbons (including the ipso-carbon attached to the boron, which may be broad or difficult to detect) and the distinct carbons of the nonyloxy side chain.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, including a broad O-H stretch for the boronic acid hydroxyl groups, C-H stretches for the aromatic and aliphatic components, C=C stretching for the aromatic ring, and a strong C-O-C stretch for the ether linkage.

Experimental Protocol: Safe Handling and Solution Preparation

Adherence to a standardized protocol is essential for safety and experimental reproducibility.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Hazard Statements: This compound is associated with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]

Step-by-Step Protocol for Preparing a 0.5 M Solution in DMF:

  • Preparation: Ensure all glassware is dry to minimize water content.

  • Weighing: In a chemical fume hood, accurately weigh 132.1 mg (0.5 mmol) of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.8 mL of anhydrous DMF to the vial using a syringe or pipette.

  • Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be applied to facilitate dissolution.

  • Final Volume: Once dissolved, carefully add more DMF to bring the total volume to exactly 1.0 mL.

  • Storage: If not for immediate use, cap the vial tightly, seal with paraffin film, and store under an inert atmosphere at the recommended temperature (2-8°C).

Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is the synthesis of biaryl compounds via the Suzuki-Miyaura reaction. The boronic acid serves as the organoboron nucleophile that transfers its organic group to the palladium catalyst.

Mechanistic Role: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers the 4-(nonyloxy)phenyl group to the palladium center, displacing the halide. The electron-donating nature of the nonyloxy group can enhance the nucleophilicity of the phenyl ring, facilitating this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

The workflow and core mechanism are visualized in the diagram below.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex Ar-Pd(II)-X oxidative_addition->pd_ii_complex ar_x Aryl Halide (Ar-X) ar_x->oxidative_addition transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_ar Ar-Pd(II)-Ar' transmetalation->pd_ii_ar boronic_acid (4-(Nonyloxy)phenyl) boronic acid boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_ii_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-Ar') reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

An In-depth Technical Guide to the pKa of (4-(Nonyloxy)phenyl)boronic acid: Determination and Theoretical Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of pKa in Arylboronic Acids

Arylboronic acids, such as (4-(Nonyloxy)phenyl)boronic acid, are not classical Brønsted acids that donate a proton directly. Instead, they act as Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species, which then releases a proton. This equilibrium is fundamental to their chemistry and is quantified by the pKa value.[1]

The pKa dictates the proportion of the neutral, trigonal boronic acid and the anionic, tetrahedral boronate at a given pH. This ratio is paramount in several applications:

  • Suzuki-Miyaura Cross-Coupling: The formation of the reactive boronate species is often a key step in the catalytic cycle. The pKa helps in selecting the appropriate base and reaction conditions for efficient coupling.[2]

  • Bioconjugation and Sensors: Boronic acids are widely used to bind to diols, such as those found in carbohydrates. This interaction is pH-dependent and strongest when the boronic acid is in its anionic boronate form, making the pKa a crucial factor in designing sensors that operate at physiological pH.

  • Drug Development: The solubility, membrane permeability, and off-target binding of a boronic acid-based drug are all influenced by its ionization state.[1] Tailoring the pKa is a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of these drugs.

The this compound features a long nonyloxy (-O(CH₂)₈CH₃) substituent at the para position. This alkoxy group is generally considered to be electron-donating, which would be expected to slightly increase the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). However, predictive models suggest a pKa in a similar range. For instance, one source predicts a pKa of 8.72 ± 0.16 for this compound, while another predicts a pKa of 8.96 ± 0.10 for the closely related 4-methoxyphenylboronic acid.[3][4] Given this, and the critical need for precision in scientific applications, experimental determination is imperative.

Theoretical Framework for pKa Determination

The acidity of an arylboronic acid is influenced by the electronic effects of its substituents. These effects can be rationalized using the Hammett equation, which provides a correlation between the pKa and the substituent's electronic properties.[5]

log(K/K₀) = ρσ

Where:

  • K is the acid dissociation constant of the substituted phenylboronic acid.

  • K₀ is the acid dissociation constant of unsubstituted phenylboronic acid.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For the dissociation of phenylboronic acids, the ρ value is positive, indicating that electron-withdrawing groups (which have positive σ values) increase the acidity (lower the pKa), while electron-donating groups (with negative σ values) decrease the acidity (raise the pKa).[5] The nonyloxy group is an electron-donating group, and thus is expected to result in a pKa value slightly higher than that of phenylboronic acid.

Experimental Determination of pKa

The most common and reliable methods for the experimental determination of the pKa of arylboronic acids are potentiometric titration and UV-Vis spectrophotometric titration.[5]

Potentiometric Titration

This method involves the gradual addition of a strong base (titrant) of known concentration to a solution of the boronic acid, while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM solution of This compound in an appropriate co-solvent/ water mixture (e.g., DMSO/water) B Prepare standardized 0.1 M NaOH and 0.1 M HCl C Calibrate pH meter with standard buffers (pH 4, 7, 10) D Acidify sample solution to ~pH 2 with 0.1 M HCl C->D E Titrate with 0.1 M NaOH, recording pH after each addition D->E F Continue titration until ~pH 12 E->F G Plot pH vs. volume of NaOH added F->G H Determine equivalence point from the first derivative plot (ΔpH/ΔV vs. V) G->H I pKa = pH at half-equivalence volume H->I

Caption: Workflow for pKa determination by potentiometric titration.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound. Due to the long alkyl chain, a co-solvent such as DMSO or methanol may be required. A known ratio (e.g., 50:50 DMSO:water) should be used and reported.

    • Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Instrumentation Setup:

    • Calibrate a pH meter using standard aqueous buffers (pH 4.00, 7.00, and 10.00).

    • Set up a titration vessel with a magnetic stirrer, the calibrated pH electrode, and a burette containing the standardized 0.1 M NaOH.

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the boronic acid solution into the titration vessel.

    • Add the KCl solution to maintain a constant ionic strength.

    • Acidify the solution to approximately pH 2 with 0.1 M HCl.

    • Begin the titration by adding small increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that are poorly soluble or available only in small quantities. It relies on the principle that the neutral boronic acid and the anionic boronate have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a stock solution of This compound B Prepare a series of buffers with a range of known pH values (e.g., pH 7 to 11) C Add a small aliquot of the stock solution to each buffer B->C D Record the UV-Vis spectrum for each sample C->D E Identify an analytical wavelength with a large difference in absorbance between the acidic and basic forms D->E F Plot absorbance at the analytical wavelength vs. pH E->F G Fit the data to the Henderson- Hasselbalch equation F->G H The inflection point of the sigmoidal curve is the pKa G->H

References

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Long-Chain Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyolefins and substituted biphenyls.[2] At its core, the reaction couples an organoboron species (typically a boronic acid) with an organohalide or triflate.[3] The mild reaction conditions, low toxicity of boron-containing reagents, and compatibility with aqueous media contribute to its widespread adoption.[2]

This guide focuses on a specific, yet broadly relevant substrate: (4-(Nonyloxy)phenyl)boronic acid . The incorporation of a long alkyl chain (nonyloxy group) imparts significant lipophilicity to the resulting biaryl products. This structural feature is of high interest in materials science for applications such as liquid crystals and organic light-emitting diodes (OLEDs), as well as in medicinal chemistry for designing molecules with specific membrane permeability or protein binding characteristics.

However, the presence of the nonyloxy chain introduces practical considerations regarding reagent solubility and product purification that necessitate a carefully tailored protocol. This document provides a detailed, field-proven protocol for the Suzuki coupling of this compound, grounded in mechanistic principles to empower researchers to not only execute the reaction but also to troubleshoot and adapt it effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar Palladium(II) complex. This step is often the rate-determining step of the reaction.

  • Transmetalation: This step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[1]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Below is a visualization of this fundamental process.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_add Ar¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination biaryl Ar¹-Ar² pd2_trans->biaryl aryl_halide Ar¹-X aryl_halide->pd2_add boronic_acid Ar²-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans activates caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested SupplierNotes
This compound264.19Sigma-Aldrich, TCIEnsure it is a fine, free-flowing powder. If clumpy, dry under vacuum.
Aryl Bromide (Ar-Br)--Substrate of choice. Ensure purity.
Tetrakis(triphenylphosphine)palladium(0)1155.56Strem, Sigma-AldrichPd(PPh₃)₄ is a common and effective catalyst. It is air-sensitive and should be handled under an inert atmosphere. Other catalysts like Pd₂(dba)₃ with a phosphine ligand can also be used.[1]
Potassium Carbonate (K₂CO₃)138.21Fisher ScientificMust be finely powdered and anhydrous. Dry in an oven at >120°C for several hours before use.
Toluene92.14Acros OrganicsAnhydrous grade.
Ethanol46.07-For solvent mixture.
Deionized Water18.02-Degas thoroughly before use.
Diethyl Ether / Ethyl Acetate--For extraction.
Brine (saturated aq. NaCl)--For workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying organic layers.
Silica Gel--For column chromatography (230-400 mesh).
Reaction Setup and Procedure

The following workflow outlines the key steps from setup to purification.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-(Nonyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This Nobel Prize-winning methodology has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, where the creation of biaryl structures is a frequent necessity.[1] At the heart of this transformation is a palladium catalyst that orchestrates the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2][3]

(4-(Nonyloxy)phenyl)boronic acid is a valuable building block in this context, offering a lipophilic nonyloxy tail that can be leveraged to modulate the physicochemical properties of target molecules, such as solubility and membrane permeability. This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of this compound, delving into the mechanistic underpinnings, critical reaction parameters, and a detailed, field-proven protocol.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered around a palladium complex, which toggles between Pd(0) and Pd(II) oxidation states.[4] The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the organic halide (Ar-X). This step forms a new Pd(II) complex, which is a critical intermediate.[4][5]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6] The halide on the palladium complex is subsequently replaced by the aryl group from the boronate.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation Ar'-B(OR)2 Base pd_ii_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_ii_biaryl reductive_elimination Reductive Elimination pd_ii_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reaction Components: A Guide to Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst system and reaction conditions. Each component plays a crucial role in the efficiency and outcome of the reaction.

ComponentRole and Key ConsiderationsCommon Examples
Palladium Precursor The source of the active Pd(0) catalyst. Pd(II) precatalysts are often used and are reduced in situ to the active Pd(0) species.[1]Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes the palladium center, enhances its reactivity, and influences the efficiency of the catalytic cycle.[7] Bulky, electron-rich phosphine ligands are often preferred as they promote oxidative addition and reductive elimination.[8]Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)
Base Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[6]K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvent Solubilizes the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic components.[2]Toluene/Water, Dioxane/Water, THF/Water, Ethanol/Water

Experimental Protocol: Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.[1]

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Add the degassed toluene and degassed water to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[1]

    • Stir the reaction mixture vigorously for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers and wash with brine (20 mL).[1]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]

References

Optimizing Suzuki-Miyaura Couplings: A Detailed Guide to Base Selection for (4-(Nonyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful tool is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical, yet often nuanced, parameter in the success of a Suzuki-Miyaura coupling is the selection of the appropriate base. The base plays a multifaceted and indispensable role in the catalytic cycle, directly influencing reaction kinetics, yield, and the suppression of side reactions.

This application note provides a comprehensive guide to the rational selection of a base for the Suzuki-Miyaura coupling of (4-(Nonyloxy)phenyl)boronic acid, an electron-rich organoboron reagent. We will delve into the mechanistic role of the base, present a systematic approach to base screening, and provide detailed experimental protocols for both screening and an optimized reaction.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base is paramount to the transmetalation step, which is often rate-limiting. Its primary function is to activate the boronic acid, rendering it sufficiently nucleophilic to transfer its organic moiety to the palladium center.[3]

Two primary pathways for this activation are proposed:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This boronate species then readily undergoes transmetalation with the palladium(II) intermediate.

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway is dependent on the specific base, solvent, and substrates employed. For many applications, a range of inorganic bases such as carbonates, phosphates, and hydroxides are utilized.[4]

Understanding this compound

This compound is characterized by the presence of a long-chain alkoxy group (nonyloxy) at the para position of the phenylboronic acid. This electron-donating group increases the electron density on the aromatic ring, which can have several implications for the Suzuki-Miyaura reaction:

  • Enhanced Reactivity: The electron-rich nature of the boronic acid can facilitate the transmetalation step.

  • Potential for Side Reactions: Electron-rich boronic acids can be more susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This undesired reaction is often promoted by the presence of water and a strong base.

Therefore, the choice of base must be carefully considered to maximize the rate of the desired cross-coupling while minimizing protodeboronation and other side reactions like homocoupling.

Systematic Base Screening for Optimal Performance

A systematic screening of bases is a prudent approach to identifying the optimal conditions for the Suzuki-Miyaura coupling of this compound with a given aryl halide. Below is a representative table of common bases and their general characteristics, followed by a detailed screening protocol.

BaseFormulapKa of Conjugate AcidTypical Conditions & Remarks
Potassium PhosphateK₃PO₄12.3A versatile and often highly effective base for a wide range of Suzuki couplings, including those with electron-rich substrates. Its moderate basicity and high solubility in aqueous mixtures are advantageous.
Potassium CarbonateK₂CO₃10.3A widely used, cost-effective, and moderately strong base. Often a good starting point for optimization.[6]
Sodium CarbonateNa₂CO₃10.3Similar in basicity to K₂CO₃, but differences in cation size can sometimes influence reaction outcomes.
Cesium CarbonateCs₂CO₃10.3Often provides superior results to other carbonates, attributed to the higher solubility of its salts and the "cesium effect," which can promote catalyst activity.[5]
Sodium BicarbonateNaHCO₃10.3 (pKa2)A milder base, useful when base-sensitive functional groups are present in the substrates.
Potassium tert-butoxideKOt-Bu19.0A very strong, non-nucleophilic base. Can be effective for challenging couplings but may also promote side reactions. Often used in anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Base Screening

This protocol outlines a systematic approach to screen various bases for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 mmol)

  • Toluene (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a series of flame-dried reaction vials equipped with magnetic stir bars, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • To each vial, add one of the bases to be screened (2.0 mmol).

  • Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • To each vial, add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe.

  • Place the vials in a preheated oil bath or heating block at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reactions to cool to room temperature.

  • Dilute each reaction mixture with ethyl acetate (10 mL) and water (5 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC to determine the relative conversion and yield for each base.

Visualizing the Base Screening Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis reagents Weigh Boronic Acid, Aryl Halide, Catalyst, and Ligand base_prep Add Screened Base (K3PO4, K2CO3, etc.) reagents->base_prep inert Seal and Purge with Inert Gas base_prep->inert solvent Add Toluene/Water inert->solvent heat Heat at 90°C with Vigorous Stirring solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry analyze Analyze Yield (NMR/GC) dry->analyze caption Base Screening Workflow

Caption: A streamlined workflow for the systematic screening of bases.

Protocol 2: Optimized Procedure with Potassium Phosphate

Based on literature precedent for electron-rich arylboronic acids, potassium phosphate (K₃PO₄) is often an excellent choice, providing a good balance of reactivity and minimizing side reactions.[5] This protocol provides an optimized procedure for a preparative scale reaction.

Materials:

  • This compound (1.2 g, 1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Ineffective base; Low reaction temperature.Use a fresh, high-quality catalyst and ligand. Screen different bases (see Protocol 1). Gradually increase the reaction temperature.
Protodeboronation Presence of excess water; Base is too strong; High reaction temperature.Use anhydrous solvents and reagents. Switch to a milder base (e.g., K₂CO₃ or NaHCO₃). Lower the reaction temperature. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient cross-coupling.Thoroughly degas all solvents and ensure a robust inert atmosphere. Optimize the catalyst system to favor the cross-coupling pathway.
Formation of Palladium Black Catalyst decomposition.Use a more stable ligand (e.g., bulky, electron-rich phosphines like SPhos). Ensure the reaction is not overheated.

Visualizing the Decision-Making Process for Base Selection

G start Start: Suzuki Coupling with This compound initial_choice Initial Choice: K3PO4 or K2CO3 start->initial_choice reaction Run Reaction (Protocol 2) initial_choice->reaction analysis Analyze Outcome (TLC, GC, NMR) reaction->analysis high_yield High Yield: Protocol Successful analysis->high_yield >85% low_yield Low/No Conversion analysis->low_yield <50% side_reactions Side Reactions (Protodeboronation/Homocoupling) analysis->side_reactions Significant Impurities troubleshoot_catalyst Troubleshoot: - Change Catalyst/Ligand - Increase Temperature low_yield->troubleshoot_catalyst troubleshoot_base Troubleshoot: - Screen other bases (Cs2CO3) - Use milder base (NaHCO3) - Use anhydrous conditions side_reactions->troubleshoot_base troubleshoot_catalyst->reaction troubleshoot_base->reaction caption Base Selection Logic

References

Application Notes and Protocols: (4-(Nonyloxy)phenyl)boronic acid in OLED Technology

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color fidelity, and physical flexibility over conventional methods.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their emissive and charge-transport layers.[2] The synthesis of these advanced materials often relies on versatile chemical intermediates that allow for the precise construction of complex molecular structures.[3][4] (4-(Nonyloxy)phenyl)boronic acid emerges as a critical building block in this context, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create the conjugated systems essential for OLED function.[3][5][6]

This document serves as a comprehensive technical guide on the applications of this compound in the synthesis of materials for OLEDs. It provides detailed insights into the rationale behind its use, protocols for its application in Suzuki coupling reactions, and an overview of how the resulting materials contribute to the enhancement of OLED device performance.

The Strategic Role of the Nonyloxy Group

The incorporation of a long alkyl chain, such as the nonyloxy group, onto the phenylboronic acid scaffold is a deliberate molecular design choice with several key advantages in the context of organic semiconductor development.

Enhancing Solubility and Processability

One of the primary challenges in working with large, planar π-conjugated molecules, which are common in OLED materials, is their tendency to have poor solubility.[7] This significantly complicates purification (e.g., via column chromatography or recrystallization) and device fabrication, particularly for solution-based processing techniques like spin-coating or inkjet printing. The flexible nonyloxy chain disrupts the strong intermolecular π-π stacking, which is a major contributor to low solubility.[7][8] This disruption increases the interaction between the organic molecule and the solvent, facilitating dissolution and enabling the formation of high-quality, uniform thin films crucial for efficient and reliable OLED devices.[7][8]

Modulating Thin-Film Morphology

The length and branching of alkyl side chains can have a profound impact on the solid-state packing and morphology of organic semiconductor films.[9][10] This, in turn, influences critical device parameters such as charge carrier mobility. While the nonyloxy group is electronically insulating and does not directly participate in charge transport, its presence can dictate the orientation and spacing of the conjugated backbones of the final material.[7] By carefully engineering the alkyl chain, it is possible to fine-tune the intermolecular distances and π-π stacking, thereby optimizing pathways for charge transport and improving overall device efficiency.[7][9] For instance, longer alkyl chains can sometimes lead to a more ordered molecular packing, which can enhance charge mobility in certain systems.[9][10]

Impact on Electronic Properties

While the primary roles of the nonyloxy group are related to physical properties, it can have secondary electronic effects. The introduction of long alkyl chains generally does not significantly alter the frontier molecular orbital energy levels (HOMO/LUMO) of the core conjugated system.[9] However, the steric hindrance introduced by the bulky nonyloxy group can influence the torsional angles between different parts of the molecule. This can affect the degree of π-conjugation, which in turn can subtly tune the photophysical properties, such as the emission wavelength and quantum efficiency, of the final OLED material.[8]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

This compound is predominantly used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[6][11] In the context of OLED material synthesis, this reaction is employed to form new carbon-carbon bonds, typically between an aryl halide (or triflate) and the phenyl ring of the boronic acid.[6]

This methodology allows for the modular construction of complex molecular architectures, such as:

  • Emissive Materials (Emitters): By coupling this compound with a suitable chromophoric core structure (e.g., anthracene, pyrene, or other polycyclic aromatic hydrocarbons), novel light-emitting molecules can be synthesized.[11] The nonyloxy-phenyl moiety can act as a terminal group that modifies the electronic properties and solid-state morphology of the emitter.

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), the emissive dopant is dispersed within a host material. Host materials must possess a high triplet energy to facilitate efficient energy transfer to the phosphorescent guest. The this compound can be used to build up larger host molecules with the desired electronic properties and morphological stability.[12]

  • Charge Transport Materials: While less common for this specific boronic acid, it can be incorporated into hole-transporting or electron-transporting materials to improve their processability and form stable, amorphous films.[5]

Generalized Reaction Scheme

The following diagram illustrates the fundamental principle of using this compound in a Suzuki coupling reaction to synthesize a biaryl compound, a common structural motif in OLED materials.

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 2-bromo-9,9-dimethylfluorene, a common core for blue OLED host materials).

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all institutional safety guidelines.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥98%Commercial SourceStore in a cool, dry place.
Aryl Bromide (e.g., 2-bromo-9,9-dimethylfluorene)≥99%Commercial SourceEnsure it is free from impurities that could poison the catalyst.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Commercial SourceHighly air-sensitive. Handle under an inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercial SourceFinely ground powder is preferred for better reactivity.
TolueneAnhydrousCommercial SourceDegas thoroughly before use.
Ethanol200 ProofCommercial Source
Deionized WaterN/ALaboratory SupplyDegas thoroughly before use.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and finely ground potassium carbonate (3.0 eq.).

    • Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is crucial to prevent its deactivation and ensure high reaction yields.[13]

  • Catalyst and Solvent Addition:

    • Under a positive flow of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 eq.).

    • Add the degassed solvent system. A common mixture is Toluene:Ethanol:Water in a ratio of 4:1:1. The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 40 mL for a 5 mmol scale reaction). Causality: The mixed solvent system aids in dissolving both the organic reactants and the inorganic base. Water is often necessary for the transmetalation step in the catalytic cycle.[6]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Add deionized water and an organic solvent (e.g., ethyl acetate or dichloromethane) to the flask.

    • Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash with brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and some inorganic impurities from the organic phase.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but is often a mixture of hexane and ethyl acetate.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product with high purity, which is critical for OLED applications. Trustworthiness: The purity of the final material directly impacts the performance and lifetime of an OLED device. Impurities can act as charge traps or quenching sites, reducing efficiency and stability.[3][5]

Workflow Diagram

protocol_workflow start Start setup 1. Reaction Setup (Reactants, Base, Inert Atmosphere) start->setup addition 2. Add Catalyst & Degassed Solvents setup->addition reaction 3. Heat and Stir (80-90 °C, 8-24h) addition->reaction monitor Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up & Extraction monitor->workup Complete purify 5. Purification (Column Chromatography, Recrystallization) workup->purify end Pure Product purify->end

Caption: Step-by-step workflow for Suzuki coupling protocol.

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced organic materials for OLED applications. Its primary function is to serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex conjugated molecules. The nonyloxy side chain is crucial for imparting solubility and processability, as well as for controlling the thin-film morphology of the final materials. The robust and well-understood nature of the Suzuki coupling reaction, combined with the beneficial properties conferred by the nonyloxy group, makes this compound an invaluable tool for researchers and chemists working to develop the next generation of high-performance OLEDs.

References

use of (4-(Nonyloxy)phenyl)boronic acid in liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Calamitic Liquid Crystals Utilizing (4-(Nonyloxy)phenyl)boronic Acid

Abstract

This technical note provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the application of this compound in the synthesis of calamitic (rod-like) liquid crystals. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is presented as a robust and efficient method for constructing the biphenyl core structures typical of many liquid crystalline materials.[1] This guide elucidates the causal relationships between molecular structure and mesomorphic properties, offers a detailed, step-by-step protocol for the synthesis of a representative liquid crystal, 4'-cyano-4-(nonyloxy)biphenyl, and includes methodologies for its characterization. The document is designed to provide both the theoretical foundation and the practical insights necessary for the successful design and synthesis of novel liquid crystal materials.

Introduction: The Architectural Logic of Liquid Crystals

Liquid crystals represent a unique state of matter, possessing the fluidity of liquids alongside the long-range orientational order of crystalline solids.[2] Calamitic liquid crystals, characterized by their elongated, rod-like molecular shape, are foundational to many advanced technologies, most notably in liquid crystal displays (LCDs).[3] The expression of liquid crystalline phases, or mesophases, is a direct consequence of molecular architecture, which is typically composed of three key elements: a rigid core, a flexible terminal chain, and often a linking group.[4]

The rigid core, commonly built from aromatic rings like biphenyl or phenyl benzoate, is responsible for the anisotropic shape that encourages orientational ordering. The flexible terminal chains, such as the n-nonyloxy group in this compound, play a critical role in modulating the physical properties of the material. The length and nature of these alkyl or alkoxy chains significantly influence the melting point, the clearing temperature (the transition to the isotropic liquid state), and the type of mesophase (e.g., nematic or smectic) that is formed.[5][6] Generally, increasing the alkoxy chain length enhances the stability of the liquid crystal phase and tends to favor the formation of more highly ordered smectic phases over nematic phases.[7][8]

The synthesis of these precisely structured molecules relies on powerful and selective chemical reactions. Among the most effective is the Palladium-catalyzed Suzuki-Miyaura cross-coupling, which excels at forming carbon-carbon bonds between sp²-hybridized carbon atoms.[9] This reaction is ideal for constructing the biphenyl core of many liquid crystals, offering high yields, tolerance to a wide range of functional groups, and the use of commercially available and stable boronic acid reagents.[10] This application note details the use of this compound as a key building block in a Suzuki-Miyaura coupling reaction to produce a well-defined liquid crystal.

Core Principles: Mechanism and Molecular Design

A deep understanding of the reaction mechanism and the role of each molecular component is essential for troubleshooting, optimization, and the rational design of new materials.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][11]

  • Oxidative Addition: The cycle begins with the active Palladium(0) catalyst reacting with the organohalide (e.g., 4-bromobenzonitrile). The palladium atom inserts itself into the carbon-halogen bond, resulting in a Palladium(II) complex.

  • Transmetalation: In this key step, a ligand on the Pd(II) complex is exchanged for the organic group from the organoboron species (this compound). This transfer is facilitated by a base (e.g., sodium or potassium carbonate), which activates the boronic acid to form a more nucleophilic boronate "ate" complex.

  • Reductive Elimination: The two organic groups on the Palladium(II) complex couple to form the new carbon-carbon bond of the biphenyl product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Biphenyl Product) pd2_trans->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans base Base base->pd2_trans  Activates

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of this compound

This specific boronic acid is a bifunctional molecule perfectly tailored for liquid crystal synthesis:

  • Phenylboronic Acid Moiety: This is the reactive component for the Suzuki coupling, enabling the formation of the rigid core structure.

  • The Nonyloxy Tail (C₉H₁₉O-): This long, flexible alkoxy chain is crucial for inducing liquid crystallinity. It lowers the melting point compared to an unsubstituted core and creates the necessary free volume and molecular interactions that stabilize the mesophase. The nine-carbon chain length provides significant flexibility, which is known to promote the formation of smectic phases, where molecules organize into layers.[5] This contrasts with shorter chains, which are more likely to result in less ordered nematic phases.

Experimental Application: Synthesis of 4'-Cyano-4-(nonyloxy)biphenyl

This protocol details the synthesis of a calamitic liquid crystal where one phenyl ring is functionalized with the nonyloxy tail (from the boronic acid) and the other with a cyano group, a common electron-withdrawing group used to enhance dielectric anisotropy.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialKey building block
4-Bromobenzonitrile≥98%CommercialCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%CommercialCatalyst, handle under inert atmosphere
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%CommercialBase
TolueneAnhydrousCommercialSolvent
Ethanol200 ProofCommercialSolvent
Deionized WaterN/AIn-houseFor base solution
Ethyl AcetateACS GradeCommercialExtraction solvent
Brine (Saturated NaCl solution)N/AIn-houseFor washing
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser, Magnetic stirrer & stir bar
Nitrogen or Argon gas lineFor inert atmosphere
Heating mantle with temperature controller
Separatory funnel, Rotary evaporatorFor work-up and solvent removal
Glass chromatography columnFor purification
Step-by-Step Synthesis Protocol

Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is oven-dried before use.

  • Purge the entire system with dry nitrogen or argon for 15 minutes to establish an inert atmosphere.

Reagent Addition: 3. To the flask, add this compound (1.0 eq), 4-bromobenzonitrile (1.05 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.02 eq). 4. Add 80 mL of anhydrous toluene and 20 mL of ethanol to the flask. Stir the mixture to dissolve the solids. 5. In a separate beaker, dissolve sodium carbonate (3.0 eq) in 30 mL of deionized water. 6. Add the aqueous sodium carbonate solution to the reaction flask.

Reaction Execution: 7. Heat the biphasic mixture to a gentle reflux (approximately 85-90 °C) using a heating mantle. 8. Maintain the reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: 9. After the reaction is complete, cool the mixture to room temperature. 10. Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of deionized water. 11. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. 12. Combine all organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine. 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: 14. Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent. 15. Combine the pure fractions and remove the solvent under reduced pressure. 16. Further purify the resulting solid by recrystallization from ethanol or isopropanol to obtain the final product, 4'-cyano-4-(nonyloxy)biphenyl, as a white crystalline solid.

Characterization
  • Structural Verification: The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., -C≡N stretch, C-O-C stretch).

  • Liquid Crystal Phase Analysis:

    • Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid) and their associated enthalpy changes.[12][13]

    • Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystal phase by observing its unique optical texture upon heating and cooling.[4][14] For example, a nematic phase will typically exhibit a schlieren texture, while a smectic A phase may show a focal-conic fan texture.

Data Presentation and Expected Outcomes

Quantitative Data Summary

For a typical laboratory-scale synthesis starting with 5.00 g of this compound:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound264.195.0018.931.00
4-Bromobenzonitrile182.023.6119.871.05
Pd(PPh₃)₄1155.560.440.380.02
Na₂CO₃105.996.0256.793.00
Expected Mesomorphic Properties

The target molecule, 4'-cyano-4-(nonyloxy)biphenyl, is expected to exhibit liquid crystalline behavior. Based on literature data for similar long-chain cyanobiphenyls, the following phase transitions are anticipated.

TransitionAbbreviationExpected Temp. Range (°C)
Crystal to Smectic AT(K-SmA)~54 - 58
Smectic A to NematicT(SmA-N)~65 - 68
Nematic to Isotropic Liquid (Clearing Point)T(N-I)~78 - 82

Note: These values are estimates and can vary based on product purity.

Visualization of the Synthetic Workflow

The overall process from starting materials to a fully characterized liquid crystal can be visualized as follows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization setup 1. Inert Atmosphere Reaction Setup reagents 2. Add Reactants, Catalyst & Base setup->reagents reflux 3. Heat to Reflux (12-18h) reagents->reflux workup 4. Extraction & Washing reflux->workup dry 5. Dry & Concentrate (Crude Product) workup->dry purify 6. Column Chromatography & Recrystallization dry->purify structural 7. Structural Analysis (NMR, FT-IR) purify->structural Pure Product lc_phase 8. LC Phase Analysis (DSC, POM) structural->lc_phase

Figure 2: Experimental workflow for the synthesis and characterization of 4'-cyano-4-(nonyloxy)biphenyl.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor quality boronic acid (deboronation).1. Use fresh catalyst or a more robust pre-catalyst. Ensure catalyst is fully transferred.[11]2. Ensure proper purging of the reaction vessel with inert gas.3. Use fresh, high-purity boronic acid.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Ineffective base or solvent system.1. Extend reaction time and monitor by TLC. Ensure vigorous stirring.2. Consider a stronger base (e.g., K₃PO₄) or a different solvent system (e.g., DME/water).[15]
Purification Issues 1. Co-elution of product with triphenylphosphine oxide (byproduct).2. Oily product that won't crystallize.1. Adjust eluent polarity carefully. Sometimes a different solvent system (e.g., dichloromethane/hexanes) can improve separation.2. Ensure all solvent is removed. Try recrystallizing from a different solvent or seeding.
No LC Phase Observed 1. Impure product.2. Incorrect molecular structure.1. Purity is critical for observing mesophases. Repeat purification.2. Thoroughly re-check all characterization data (NMR, Mass Spec) to confirm the correct product was synthesized.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced liquid crystal materials. The protocol detailed in this guide, centered on the robust and high-yielding Suzuki-Miyaura cross-coupling reaction, provides a reliable pathway to novel calamitic liquid crystals. By understanding the interplay between the rigid aromatic core and the flexible nonyloxy tail, researchers can rationally design and synthesize materials with tailored mesomorphic properties for a wide array of applications in display technology, sensing, and beyond.

References

Application Notes and Protocols: (4-(Nonyloxy)phenyl)boronic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boronic Acids in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing demand for molecular scaffolds that offer both structural diversity and reliable synthetic accessibility. Among the vast arsenal of chemical tools, boronic acids and their derivatives have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning transformation has revolutionized the synthesis of biaryl and heteroaryl structures, which are considered "privileged scaffolds" found at the core of numerous approved drugs and clinical candidates.[3]

Boronic acids offer a unique combination of stability, functional group tolerance, and reactivity, making them ideal for the complex synthetic challenges encountered in drug discovery.[4][5] The boronic acid moiety itself can be a pharmacophore, interacting with biological targets, or serve as a versatile synthetic handle for constructing complex molecular architectures.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of a specific, functionalized building block: (4-(Nonyloxy)phenyl)boronic acid) . We will explore its unique properties and provide a comprehensive, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Featured Building Block: this compound

This compound is an aromatic boronic acid distinguished by a nine-carbon aliphatic ether linkage at the para-position. This long alkyl chain imparts specific physicochemical properties that can be strategically exploited in drug design to modulate a candidate's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties and Rationale for Use

The introduction of a nonyloxy group can significantly influence a molecule's lipophilicity, membrane permeability, and metabolic stability. The long alkyl chain can enhance binding to hydrophobic pockets in target proteins and can be a key determinant in achieving a desirable balance of properties for oral bioavailability and appropriate drug disposition.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 173392-87-5[4][7][8]
Molecular Formula C₁₅H₂₅BO₃[4][7]
Molecular Weight 264.17 g/mol [7][8]
Appearance White to off-white solidGeneral Knowledge
Storage 2-8°C, under inert atmosphereGeneral Knowledge

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] It involves the reaction of an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[9]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiicomplex Ar¹-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pdiicomplex Oxidative Addition ar1x Ar¹-X (Aryl Halide) ar1x->pdiicomplex pdiiboryl Ar¹-Pd(II)-Ar²(L)₂ pdiicomplex->pdiiboryl Transmetalation base Base (e.g., K₂CO₃) boronate [Ar²-B(OH)₃]⁻ base->boronate ar2boh2 Ar²-B(OH)₂ (this compound) ar2boh2->boronate boronate->pdiiboryl pdiiboryl->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pdiiboryl->product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents), anhydrous

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) before adding them to the main reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture (4:1 v/v) to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality and Experimental Choices
  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which can deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] Potassium carbonate is a commonly used, effective base.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences its reactivity and selectivity.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen.

Drug Discovery Workflow Integration

The incorporation of this compound into a drug discovery pipeline typically follows a structured workflow, from initial hit identification to lead optimization.

DrugDiscoveryWorkflow A Target Identification & Validation B Hit Identification (e.g., HTS, Fragment Screening) A->B C Hit-to-Lead Optimization B->C D Structure-Activity Relationship (SAR) Studies C->D E Introduction of this compound via Suzuki Coupling D->E To Modulate Lipophilicity & PK Properties F Synthesis of Analog Library E->F G In Vitro & In Vivo Pharmacology & ADME F->G G->D Iterative SAR H Lead Candidate Selection G->H

Figure 2: A logical workflow for incorporating this compound in a drug discovery project.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid (contains boroxine).Ensure a properly inert atmosphere; Use freshly degassed solvents; Use high-purity boronic acid or convert boroxine back to the acid.
Homocoupling of Boronic Acid Reaction conditions favor this side reaction.Lower the reaction temperature; Use a different palladium catalyst/ligand combination.
Deboronated Starting Material Protodeboronation due to acidic conditions or prolonged reaction times.Ensure the reaction is not acidic; Monitor the reaction and stop it once the starting material is consumed.

Conclusion

This compound is a valuable and strategic building block for medicinal chemists. Its long alkyl chain offers a powerful tool for fine-tuning the lipophilicity and pharmacokinetic properties of drug candidates. The robust and well-understood Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this moiety into diverse molecular scaffolds. By understanding the principles behind the reaction and following a structured experimental protocol, researchers can effectively leverage this versatile reagent to accelerate the discovery and development of novel therapeutics.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of (4-(Nonyloxy)phenyl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This Nobel Prize-winning methodology is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in a vast array of bioactive molecules and functional materials. This guide provides a detailed exploration of the Suzuki-Miyaura coupling between (4-(Nonyloxy)phenyl)boronic acid and various aryl halides. The long nonyloxy chain imparts significant lipophilicity, a property often sought in drug candidates to modulate solubility, membrane permeability, and pharmacokinetic profiles. Understanding the nuances of coupling this specific electron-rich boronic acid is therefore of considerable practical importance.

Mechanistic Overview: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species. The reactivity of the aryl halide in this step generally follows the order I > Br > Cl > F.[2]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. This step is critically dependent on the presence of a base.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled biaryl product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)3]−). This "ate" complex is significantly more reactive towards transmetalation than the neutral boronic acid.[3] The choice of base can profoundly impact the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).

Experimental Design: Key Considerations for this compound

The this compound is considered an electron-rich coupling partner due to the electron-donating nature of the nonyloxy group. This electronic property influences the choice of reaction parameters.

  • Aryl Halide Partner: The reaction generally proceeds more efficiently with electron-poor aryl halides, as the electron-withdrawing groups on the aryl halide facilitate the initial oxidative addition step.[4] However, with the appropriate choice of catalyst and ligands, even electron-rich aryl halides can be coupled successfully.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and associated ligands is paramount. For electron-rich boronic acids, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the palladium(0) species.[1][2] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging couplings.[3]

  • Solvent System: A variety of organic solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The biphasic nature of some solvent systems can be advantageous for product separation.

Visualizing the Process

The Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R'-B(OH)₂) Ar-Pd(II)L2-R->Pd(0)L2 Ar-R Ar-R' Ar-Pd(II)L2-R->Ar-R Reductive Elimination ArX Aryl Halide (Ar-X) RBOH2 This compound (R'-B(OH)₂) Base Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, aryl halide, and base in a reaction vessel. B Add solvent and palladium catalyst/ligand. A->B C Degas the reaction mixture and place under inert atmosphere. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Perform aqueous work-up and extract with organic solvent. F->G H Dry, filter, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-(Nonyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their unique stereochemical and electronic properties make them privileged scaffolds in drug design. The efficient construction of the carbon-carbon bond linking the two aryl rings is, therefore, a critical endeavor in synthetic organic chemistry.

Among the myriad of methods for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[1][3] Developed by Nobel laureate Akira Suzuki, this reaction has become an indispensable tool for synthetic chemists.[1] It typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[3]

This application note provides a detailed guide to the synthesis of biaryl compounds utilizing (4-(Nonyloxy)phenyl)boronic acid as a key building block. The long nonyloxy chain imparts significant lipophilicity to the resulting biaryl molecules, a property often sought in the development of liquid crystals and molecules designed to interact with biological membranes. We will present a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction, delve into the mechanistic underpinnings of this transformation, and provide essential data for the successful execution and characterization of the synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new Pd(II) species. This is often the rate-determining step of the reaction.

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This step forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base diaryl_pd Ar-Pd(II)L-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4'-(Nonyloxy)[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of 4'-(nonyloxy)[1,1'-biphenyl]-4-carbonitrile, a representative biaryl compound, via the Suzuki-Miyaura coupling of this compound and 4-bromobenzonitrile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound173392-87-5278.221.2334 mg
4-Bromobenzonitrile623-00-7182.021.0182 mg
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.0335 mg
Potassium Carbonate (anhydrous)584-08-7138.212.0276 mg
Toluene108-88-392.14-10 mL
Ethanol64-17-546.07-2 mL
Water (degassed)7732-18-518.02-2 mL
Equipment
  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Experimental Workflow

experimental_workflow start Start: Assemble Reaction setup Combine Reactants: This compound, 4-bromobenzonitrile, K₂CO₃, Pd(PPh₃)₄ in flask. start->setup solvent Add Solvents: Toluene, Ethanol, Water. Degas the mixture. setup->solvent reaction Heat to Reflux (e.g., 90 °C) under inert atmosphere. Monitor by TLC. solvent->reaction workup Reaction Workup: Cool, dilute with water, extract with ethyl acetate. reaction->workup purification Purification: Dry organic layer, concentrate, purify by column chromatography. workup->purification characterization Characterization: Obtain NMR, IR, MS data. Determine yield and purity. purification->characterization end End Product: 4'-(nonyloxy)[1,1'-biphenyl]-4-carbonitrile characterization->end

Caption: A streamlined workflow for the synthesis of 4'-(nonyloxy)[1,1'-biphenyl]-4-carbonitrile.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (334 mg, 1.2 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition and Degassing: Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask. The solvent mixture should be degassed prior to use by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Reaction: Attach a reflux condenser to the flask and place it under a positive pressure of an inert gas. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1 v/v). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Product Characterization: The purified product, 4'-(nonyloxy)[1,1'-biphenyl]-4-carbonitrile, should be a white to off-white solid. The structure and purity should be confirmed by spectroscopic methods.

    • Expected Yield: 80-90%

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of the biphenyl system, the nonyloxy chain (triplet for the terminal methyl group, and multiplets for the methylene groups), and the characteristic downfield shift of the protons adjacent to the nitrile and ether functionalities.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aromatic carbons, the nitrile carbon (around 119 ppm), and the carbons of the nonyloxy chain.[1]

    • IR (KBr, cm⁻¹): A strong absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretching vibration.[4]

    • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺ or [M+Na]⁺.

Key Considerations and Field-Proven Insights

  • Choice of Catalyst: While Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst, other palladium sources such as Pd(OAc)₂ with appropriate phosphine ligands (e.g., SPhos, XPhos) can also be effective, sometimes at lower catalyst loadings.

  • The Role of the Base: The base is crucial for the transmetalation step.[3] Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

  • Purity of Boronic Acid: The success of the Suzuki-Miyaura coupling is highly dependent on the purity of the boronic acid.[5] Impurities can lead to side reactions and lower yields.

  • Workup and Purification: The long nonyloxy chain on the product increases its lipophilicity, which facilitates extraction into organic solvents. Column chromatography is generally effective for purification, and the choice of solvent system should be optimized based on TLC analysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.[6]

  • This compound: Handle in a well-ventilated area. Avoid inhalation of dust. Store in a cool, dry place.

  • 4-Bromobenzonitrile: This compound is harmful if swallowed or in contact with skin.[7] It can cause skin and eye irritation.[8] Handle with care and avoid creating dust.[9]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with caution in a fume hood.

  • Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The use of this compound allows for the introduction of a long alkoxy chain, providing access to a range of lipophilic biaryl molecules with potential applications in materials science and medicinal chemistry. The protocol described in this application note provides a solid foundation for researchers to successfully synthesize and characterize these valuable compounds. Careful attention to the reaction parameters and safety precautions will ensure a high-yielding and safe experimental outcome.

References

The Versatility of (4-(Nonyloxy)phenyl)boronic Acid in Organic Electronics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(4-(Nonyloxy)phenyl)boronic acid is emerging as a pivotal building block in the advancement of organic electronic materials. Its unique molecular structure, featuring a reactive boronic acid group and a long nonyloxy chain, offers a versatile platform for the synthesis of high-performance organic semiconductors. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Core Principles and Applications

The utility of this compound in organic electronics stems from two primary functionalities: its role as a key reactant in palladium-catalyzed cross-coupling reactions and its ability to form self-assembled monolayers (SAMs) on conductive surfaces.

Suzuki-Miyaura Cross-Coupling: Building Conjugated Polymers

The boronic acid moiety is an excellent participant in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is fundamental to the synthesis of conjugated polymers, which are the backbone of many organic electronic devices. In this context, this compound can be used to introduce specific phenyl units into a polymer chain, thereby tuning the electronic and physical properties of the resulting material.

The long nonyloxy chain ((C_9H_{19}O-)) serves a dual purpose. Firstly, it significantly enhances the solubility of the resulting conjugated polymers in common organic solvents. This is a critical factor for solution-based processing techniques, such as spin-coating and inkjet printing, which are essential for the low-cost manufacturing of large-area organic electronic devices. Secondly, the aliphatic chain can influence the solid-state packing of the polymer chains, which in turn affects charge carrier mobility and device performance.

Application Protocol I: Synthesis of a Polyfluorene-Based Copolymer for OLEDs

This protocol details the synthesis of a blue-emitting copolymer for OLED applications, where this compound is used to introduce phenyl side chains onto a polyfluorene backbone.

Materials
  • 2,7-Dibromo-9,9-dioctylfluorene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh_3)_4]

  • Anhydrous potassium carbonate (K_2CO_3)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure
  • Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

  • Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask. In a separate flask, prepare a 2 M aqueous solution of potassium carbonate.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Under an inert atmosphere (argon or nitrogen), add 5 mL of the 2 M potassium carbonate solution to the reaction flask. Heat the mixture to 90°C and stir vigorously for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of a methanol/water mixture (1:1 v/v). A fibrous precipitate should form.

  • Purification: Collect the polymer by filtration. Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in methanol. Repeat this process three times to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum at 60°C for 24 hours.

Expected Outcome

The resulting polymer is expected to be a white or pale-yellow solid, soluble in common organic solvents like chloroform, toluene, and tetrahydrofuran. The incorporation of the (4-(Nonyloxy)phenyl) units should result in a blue-emitting material suitable for use as an emissive layer in an OLED.

Application Protocol II: Formation of a Self-Assembled Monolayer for OPV Anode Modification

This protocol describes the use of this compound to form a SAM on an indium tin oxide (ITO) anode. This surface modification can tune the work function of the ITO, leading to improved hole injection and overall device efficiency in an organic solar cell.

Materials
  • ITO-coated glass substrates

  • This compound

  • Anhydrous isopropanol

  • Deionized water

  • Ultrasonic bath

  • UV-Ozone cleaner

Procedure
  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Activation: Treat the cleaned substrates with a UV-Ozone cleaner for 10 minutes to remove organic residues and create a hydrophilic surface.

  • SAM Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous isopropanol.

  • SAM Formation: Immerse the activated ITO substrates in the boronic acid solution for 12 hours at room temperature. The boronic acid will react with the hydroxyl groups on the ITO surface to form a stable monolayer.

  • Rinsing: After immersion, rinse the substrates thoroughly with fresh isopropanol to remove any physisorbed molecules.

  • Drying: Dry the substrates with a stream of dry nitrogen gas.

  • Annealing: Anneal the SAM-modified substrates at 100°C for 10 minutes to promote a more ordered monolayer.

Characterization

The successful formation of the SAM can be confirmed by contact angle measurements, X-ray photoelectron spectroscopy (XPS), and Kelvin probe force microscopy (KPFM) to determine the change in the ITO work function.

Data Presentation

The following table summarizes the expected impact of using this compound in organic electronic devices, based on data from similar phenylboronic acid derivatives.

ApplicationParameterExpected Outcome
OLEDs Polymer SolubilityHigh solubility in common organic solvents
Emission ColorBlue
Device EfficiencyPotential for high external quantum efficiency
OPVs ITO Work FunctionIncrease in work function
Hole Injection BarrierReduction of the energy barrier for hole injection
Power Conversion EfficiencyImprovement in overall device efficiency

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Suzuki-Miyaura Coupling Reaction Workflow

A Aryl Halide (e.g., Dibromofluorene) E Reaction Mixture in Toluene/Water A->E B This compound B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Heating (90°C) E->F G Conjugated Polymer F->G H Purification G->H I Final Polymer Product H->I

Caption: Workflow for Suzuki-Miyaura polymerization.

OPV Device Architecture with SAM

cluster_0 OPV Device Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Active_Layer Active Layer (Donor:Acceptor) ETL->Active_Layer HTL Hole Transport Layer (HTL) Active_Layer->HTL SAM Self-Assembled Monolayer (this compound) HTL->SAM Anode Anode (ITO) SAM->Anode Substrate Glass Substrate Anode->Substrate

Caption: Organic photovoltaic device with a SAM.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with (4-(Nonyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving (4-(Nonyloxy)phenyl)boronic acid. The presence of the long, hydrophobic nonyloxy chain can introduce unique challenges, primarily related to solubility and reaction kinetics. This resource is designed to help you navigate these issues and achieve your desired synthetic outcomes.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in Suzuki couplings can often be traced back to a few common root causes. This guide is structured to help you diagnose the problem based on your experimental observations.

Observation 1: Low to No Product Formation, Starting Materials Largely Unconsumed

This scenario often points to a fundamental issue with the reaction setup or the activity of the catalytic system.

  • Potential Cause 1: Inactive Catalyst System. The active Pd(0) species may not be forming or is being rapidly deactivated.

    • Troubleshooting Steps:

      • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are of high purity and have been stored under an inert atmosphere to prevent oxidation.[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[1]

      • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

      • Ligand Selection: For electron-rich boronic acids like this compound, standard ligands such as PPh₃ may not be sufficient. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition and reductive elimination steps.[2]

  • Potential Cause 2: Poor Solubility of Reagents. The long nonyloxy chain of this compound can significantly reduce its solubility in common polar solvents, hindering its participation in the reaction.

    • Troubleshooting Steps:

      • Solvent System Optimization: If you observe poor solubility, consider a less polar solvent system. While ethers like 1,4-dioxane and THF are common, toluene or a mixture of toluene and a co-solvent might be more effective for this hydrophobic substrate.[3] Phenylboronic acid itself shows good solubility in ethers and ketones, but very low solubility in hydrocarbons.[4][5] The nonyloxy chain will further decrease polarity.

      • Elevated Temperature: Increasing the reaction temperature can improve the solubility of your starting materials and enhance reaction rates.[2] However, be mindful that higher temperatures can also accelerate side reactions.

Observation 2: Consumption of Starting Materials, but Low Yield of Desired Product

This outcome suggests that while the catalytic cycle is turning over, side reactions are consuming your starting materials or intermediates.

  • Potential Cause 1: Protodeboronation. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-rich boronic acids.[2]

    • Troubleshooting Steps:

      • Choice of Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to a milder base such as K₂CO₃ or KF.[1]

      • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]

      • Boronic Ester Protection: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[2][6] These are generally more resistant to protodeboronation.

  • Potential Cause 2: Homocoupling. The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often a sign of oxygen contamination or a slow cross-coupling reaction.

    • Troubleshooting Steps:

      • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.

      • Optimize Reaction Rate: By addressing the issues of catalyst activity and solubility, you can increase the rate of the desired cross-coupling, which will outcompete the homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

For electron-rich and potentially sterically hindered boronic acids, modern catalyst systems are often required. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective for challenging Suzuki couplings.

Q2: How does the nonyloxy chain affect the choice of solvent?

The long, non-polar nonyloxy chain will decrease the solubility of the boronic acid in polar solvents. While many Suzuki reactions use solvent mixtures containing water (e.g., dioxane/water), you may find that a less polar solvent system like toluene, or a mixture of toluene and THF, provides better solubility for your substrate. It is crucial to ensure all reactants are in solution for the reaction to proceed efficiently.

Q3: I am seeing a significant amount of nonyloxybenzene as a byproduct. What is happening?

The formation of nonyloxybenzene is a clear indication of protodeboronation. This side reaction is the protonolysis of the carbon-boron bond. To mitigate this, consider the following:

  • Use a milder base (e.g., K₂CO₃, KF).

  • Run the reaction under anhydrous conditions.

  • Protect the boronic acid as a more stable derivative, like a pinacol ester.

Q4: My reaction is very slow. What can I do to speed it up?

  • Increase Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate.

  • Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help.

  • Choice of Base: A stronger base (e.g., K₃PO₄, Cs₂CO₃) can accelerate the transmetalation step, which is often rate-limiting. However, be aware of the increased risk of protodeboronation.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with an aryl bromide. It incorporates best practices for minimizing common side reactions.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely powdered, 2.0-3.0 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data and Diagrams

Table 1: Recommended Reaction Parameters for Suzuki Coupling with this compound

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)Overcomes the challenges of coupling with an electron-rich boronic acid.
Base K₃PO₄, Cs₂CO₃ (stronger, faster) or K₂CO₃, KF (milder, less protodeboronation)Activates the boronic acid for transmetalation. Choice depends on balancing reaction rate and side reactions.
Solvent Toluene, Dioxane, THF, or mixtures thereof. Consider anhydrous conditions.The long alkyl chain necessitates a less polar solvent for optimal solubility.
Temperature 80-110 °CBalances reaction rate with potential for side reactions and catalyst decomposition.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_SM Are Starting Materials Consumed? Start->Check_SM No_Reaction Issue with Catalyst Activity or Solubility Check_SM->No_Reaction No Side_Reactions Side Reactions are Dominant Check_SM->Side_Reactions Yes Check_Catalyst Verify Catalyst/Ligand Quality Ensure Inert Atmosphere Optimize Ligand Choice No_Reaction->Check_Catalyst Check_Solubility Optimize Solvent System Increase Temperature No_Reaction->Check_Solubility Check_Protodeboronation Consider Milder Base Use Anhydrous Conditions Protect Boronic Acid Side_Reactions->Check_Protodeboronation Check_Homocoupling Improve Degassing Optimize Reaction Rate Side_Reactions->Check_Homocoupling

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

Technical Support Center: (4-(Nonyloxy)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(Nonyloxy)phenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered in reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, thereby improving reaction efficiency and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common unintended products when using this compound in a Suzuki-Miyaura coupling reaction?

When performing a Suzuki-Miyaura coupling with this compound, the primary desired outcome is the formation of a new carbon-carbon bond between the aryl boronic acid and an aryl, vinyl, or alkyl halide/triflate. However, several side reactions can lead to the formation of common byproducts. These include:

  • Homocoupling Product: Formation of 4,4'-bis(nonyloxy)-1,1'-biphenyl results from the coupling of two molecules of this compound. This is a prevalent byproduct, often promoted by the presence of oxygen.[1][2][3]

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, yielding nonyloxybenzene.[4][5] This is a common undesired side reaction that is highly dependent on the reaction conditions.[4][5]

  • Oxidation Product: The boronic acid can be oxidized to the corresponding phenol, 4-(nonyloxy)phenol.

The presence of oxygen can facilitate the homocoupling of boronic acids and lead to catalyst decomposition.[1] Therefore, ensuring the reaction is carried out under an inert atmosphere with properly degassed solvents is crucial.[1][2]

Q2: I am observing a significant amount of 4,4'-bis(nonyloxy)-1,1'-biphenyl in my Suzuki-Miyaura reaction. What are the likely causes and how can I minimize it?

The formation of the homocoupled biphenyl product is a well-documented issue in Suzuki-Miyaura couplings.[3][6] The primary contributing factors are:

  • Oxygen in the reaction mixture: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[2][3]

  • Inefficient transmetalation: If the transmetalation step of the catalytic cycle is slow relative to other processes, the palladium catalyst can react with two molecules of the boronic acid, leading to homocoupling.

  • Base and Solvent Choice: The selection of base and solvent can influence the rate of homocoupling.

Troubleshooting Strategies:

StrategyRationale
Thorough Degassing Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[2]
Use of an Inert Atmosphere Conduct the reaction under a positive pressure of argon or nitrogen to prevent atmospheric oxygen from entering the reaction vessel.[1]
Optimize Catalyst and Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can accelerate the rates of oxidative addition and reductive elimination, disfavoring the homocoupling pathway.[1][7]
Control Reagent Addition In some cases, slow addition of the boronic acid can maintain a low concentration in the reaction mixture, thereby reducing the likelihood of homocoupling.
Q3: My main byproduct is nonyloxybenzene. What is causing this protodeboronation and how can I prevent it?

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[5] This side reaction is often promoted by:

  • Presence of Protic Solvents: Water or alcohols can serve as a proton source for this reaction.[1]

  • Strong Bases: The use of strong bases in aqueous media can accelerate protodeboronation.[1][5]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

Troubleshooting Strategies:

StrategyRationale
Anhydrous Conditions Using anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.[1]
Milder Base Switching to a weaker base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can be effective.[1]
Use of Boronic Esters Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[5][8]
Lower Reaction Temperature If the desired coupling can proceed at a lower temperature, this can help to disfavor the protodeboronation pathway.

Below is a diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation and homocoupling pathways.

Byproduct_Formation A This compound E Ar-X + Pd(0) Catalyst + Base A->E Suzuki-Miyaura Conditions F Proton Source (e.g., H₂O) A->F Undesired Side Reaction G Oxidant (e.g., O₂) or Slow Transmetalation A->G Undesired Side Reaction B Desired Cross-Coupling Product C Protodeboronation Product (Nonyloxybenzene) D Homocoupling Product (4,4'-bis(nonyloxy)-1,1'-biphenyl) E->B Catalytic Cycle F->C G->D

Caption: Competing reaction pathways for this compound.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product with a Mixture of Byproducts

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks corresponding to starting materials, the desired product, homocoupling product, and protodeboronation product.

  • The isolated yield of the desired product is significantly lower than expected.

Systematic Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield & Multiple Byproducts check_inertness Step 1: Verify Inert Atmosphere - Degas solvents thoroughly? - Purge reaction vessel with Ar/N₂? start->check_inertness check_reagents Step 2: Assess Reagent Quality - Purity of boronic acid? - Activity of Pd catalyst? check_inertness->check_reagents If inertness is confirmed optimize_base Step 3: Evaluate Base and Solvent - Is the base too strong/weak? - Is the solvent appropriate and anhydrous? check_reagents->optimize_base If reagents are of high quality optimize_temp Step 4: Adjust Reaction Temperature - Can the temperature be lowered? optimize_base->optimize_temp If base/solvent are optimized consider_ester Step 5: Consider Boronate Ester - Convert boronic acid to pinacol ester? optimize_temp->consider_ester If temperature is optimized end Improved Yield & Purity consider_ester->end

Caption: Step-by-step troubleshooting for low-yield reactions.

Detailed Protocol for Boronic Acid to Boronate Ester Conversion:

If protodeboronation is a persistent issue, converting this compound to its pinacol ester is a highly effective strategy.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 equiv.), pinacol (1.1 equiv.), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.

Issue 2: Byproducts in Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds.[9][10] When using this compound in a Chan-Lam coupling with an amine or alcohol, similar byproducts to the Suzuki-Miyaura reaction can be observed.

Common Byproducts in Chan-Lam Couplings:

  • Homocoupling Product: 4,4'-bis(nonyloxy)-1,1'-biphenyl.

  • Protodeboronation Product: Nonyloxybenzene.[9]

  • Oxidation Product: 4-(Nonyloxy)phenol.[9]

Troubleshooting Chan-Lam Couplings:

  • Ligand Choice: The use of appropriate ligands, such as certain phenanthroline derivatives, can improve reaction yields and minimize side reactions.

  • Copper Source: The choice of copper catalyst (e.g., Cu(OAc)₂, CuI) can influence the reaction outcome.

  • Atmosphere: While Chan-Lam couplings can often be run open to the air, in cases where homocoupling is significant, performing the reaction under an inert atmosphere may be beneficial.[10][11]

Purification Strategies

Effectively separating the desired product from the common byproducts is crucial for obtaining pure compounds.

ByproductPhysicochemical PropertiesRecommended Purification Method
4,4'-bis(nonyloxy)-1,1'-biphenyl Less polar than the desired cross-coupled product (if the coupling partner is more polar). Higher molecular weight.Flash column chromatography on silica gel. Often elutes before the desired product in a non-polar/moderately polar eluent system.
Nonyloxybenzene Significantly less polar than the desired product and other byproducts. Volatile.Can often be removed during solvent evaporation under reduced pressure. Easily separated by column chromatography.
4-(Nonyloxy)phenol More polar than the desired product due to the hydroxyl group.Can be removed by an aqueous basic wash (e.g., with 1M NaOH) during workup. Separable by column chromatography.
Unreacted Boronic Acid Acidic and relatively polar.Can be removed by a basic aqueous wash. Alternatively, derivatization with diethanolamine can facilitate its removal by precipitation.[12]

General Protocol for Workup and Purification:

  • Quenching: Upon reaction completion, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washes:

    • Wash the combined organic layers with water.

    • To remove unreacted boronic acid and phenolic byproducts, wash with a mild base (e.g., 1M NaOH or saturated NaHCO₃).

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

By understanding the formation pathways of these common byproducts and implementing the appropriate troubleshooting and purification strategies, researchers can significantly improve the outcomes of their reactions with this compound.

References

Technical Support Center: Suzuki Coupling with (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving (4-(Nonyloxy)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges when using this specific organoboron reagent. The presence of the long, hydrophobic nonyloxy chain introduces unique considerations regarding solubility, reactivity, and side reactions that differ from simpler arylboronic acids. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my Suzuki coupling with this compound failing or giving very low yields?

Diagnosis:

A low or non-existent yield is the most common issue. With this particular substrate, the failure is often rooted in a combination of factors stemming from its amphiphilic nature and the electronic properties of the alkoxy group.

  • Poor Reagent Solubility & Phase Separation: The C9 alkyl chain imparts significant hydrophobicity. In common biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water), the boronic acid may preferentially partition into the organic phase or form micelles, limiting its availability at the aqueous-organic interface where the catalytically essential boronate formation occurs.[1][2] This effectively reduces the concentration of the active nucleophile.

  • Catalyst Deactivation or Insufficient Activity: The electron-donating nature of the nonyloxy group makes the boronic acid a relatively electron-rich coupling partner. This can make the transmetalation step of the catalytic cycle sluggish.[3] Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially if the coupling partner is an electron-rich or sterically hindered aryl halide.

  • Dominance of Side Reactions: The primary reaction may be failing because competing side reactions, such as protodeboronation, are occurring faster than the desired cross-coupling.[4][5] (See FAQ 2 for details).

  • Improper Base Selection: The base is crucial for activating the boronic acid to form the "ate" complex required for transmetalation.[6][7] If the base is not strong enough, or if its solubility is poor in the chosen solvent system, the catalytic cycle will stall.

Troubleshooting Strategies:

A systematic approach is required to diagnose the issue. Start by running a control reaction with a simpler system (e.g., phenylboronic acid and your aryl halide) to confirm your setup, reagents, and technique are sound.[8]

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) CheckReagents Step 1: Verify Reagent Quality - Boronic Acid Purity (NMR, LCMS) - Aryl Halide Purity - Catalyst/Ligand Activity (Fresh?) - Solvent Degassed? - Base Anhydrous/Finely Powdered? Start->CheckReagents Begin Diagnosis CheckSetup Step 2: Review Reaction Setup - Fully Inert Atmosphere (N2/Ar)? - Vigorous Stirring? - Correct Temperature? CheckReagents->CheckSetup Reagents OK ScreenConditions Step 3: Systematic Re-Optimization - Screen Solvents - Screen Bases - Screen Catalyst/Ligand System CheckSetup->ScreenConditions Setup OK Success Reaction Successful ScreenConditions->Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling.

  • Address Solubility First:

    • Solvent System Modification: Switch to a single-phase, polar aprotic solvent system like 2-MeTHF, CPME, or DMF with a highly soluble inorganic base (e.g., Cs₂CO₃) or an organic base (e.g., DBU).

    • Phase-Transfer Catalyst (PTC): In biphasic systems, add a PTC like tetrabutylammonium bromide (TBAB) to help shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides.[9]

  • Enhance Catalyst Activity:

    • Switch to Modern Ligands: For challenging couplings, especially with aryl chlorides or electron-rich partners, standard phosphine ligands are often insufficient.[5][10] Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][11] These accelerate both oxidative addition and reductive elimination.

    • Use Pre-formed Catalysts: Air-stable precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) ensure a consistent source of active Pd(0) and are often more reliable than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[11]

FAQ 2: I'm observing significant formation of 4-nonyloxybenzene. What is this side product and how can I prevent it?

Diagnosis:

The formation of 4-nonyloxybenzene is a classic case of protodeboronation . This is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[4]

  • Causality: The electron-donating nonyloxy group makes the ipso-carbon of the phenyl ring electron-rich, rendering it more susceptible to protonolysis. This reaction is often catalyzed by the palladium catalyst itself and accelerated by strong bases, high temperatures, and the presence of proton sources (like water).[5][12] If the rate of protodeboronation is competitive with the rate of transmetalation, a significant portion of your boronic acid will be consumed, leading to low yields of the desired product.

Side_Reactions cluster_side Undesired Side Reactions cluster_main Desired Suzuki Coupling BoronicAcid This compound Ar-B(OH)₂ Protodeboronation Protodeboronation Ar-H (4-nonyloxybenzene) BoronicAcid->Protodeboronation [H+], Base, High Temp, Pd(0) cat. Homocoupling Homocoupling Ar-Ar BoronicAcid->Homocoupling O₂, Base, Pd(0) cat. Product Coupled Product Ar-R BoronicAcid->Product Pd(0) cat., Base ArylHalide Aryl Halide R-X ArylHalide->Product Pd(0) cat., Base

Caption: Key side reactions competing with the desired Suzuki coupling.

Troubleshooting Strategies:

The goal is to make the rate of the desired coupling significantly faster than the rate of protodeboronation.

  • Use a Milder Base: Strong bases like NaOH can aggressively promote protodeboronation.[5] Switch to milder bases such as K₃PO₄, K₂CO₃, or CsF.[11][13]

  • Lower the Reaction Temperature: Protodeboronation has a higher activation energy than some catalytic steps. Running the reaction at the lowest possible temperature that still allows for catalytic turnover (e.g., 60-80 °C) can favor the desired reaction.[5]

  • Use Anhydrous Conditions: While some water can be beneficial, excess water provides the proton source for this side reaction. Using anhydrous solvents and bases can significantly suppress it.[5][11]

  • Increase the Reaction Rate: A highly active catalyst system (see FAQ 1) can consume the boronic acid in the productive cycle before it has time to decompose.[5][14]

  • Convert to a More Stable Boron Reagent: This is a highly effective strategy. Boronic acids can be converted into more stable derivatives that "slow-release" the active species under reaction conditions, keeping its standing concentration low and minimizing decomposition.[14]

    • MIDA Boronates: These are exceptionally stable, often crystalline solids that can be purified by chromatography and are robust against protodeboronation.[15]

    • Diethanolamine (DEA) Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in the coupling, often showing improved performance.[11][16][17]

Protocol: Formation of a this compound Diethanolamine (DEA) Adduct

This protocol converts the potentially unstable boronic acid into a more robust, crystalline solid that is less prone to protodeboronation.[11][16]

  • Dissolution: In a clean vial equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane (CH₂Cl₂).

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.

  • Precipitation: The initial solid may dissolve completely before a new, white precipitate begins to form. This is the DEA adduct.

  • Isolation: Allow the resulting slurry to stir for 20-30 minutes to ensure complete formation.

  • Filtration: Isolate the white solid product by vacuum filtration, washing the solid with a small amount of cold CH₂Cl₂.

  • Drying: Dry the solid under vacuum. This stable DEA adduct can now be used directly in your Suzuki coupling reaction, typically with a protic co-solvent to facilitate its hydrolysis back to the boronic acid in situ.

FAQ 3: My reaction mixture is heterogeneous. How can I address solubility issues with this hydrophobic boronic acid?

Diagnosis:

The long nonyloxy chain makes this boronic acid behave almost like a soap or surfactant. In standard Suzuki conditions using solvents like toluene or dioxane with an aqueous base, poor mixing is a major hurdle. You may observe an oily layer or solid clumps that do not fully dissolve, leading to poor reproducibility and low conversion. Vigorous stirring alone may not be enough to overcome the phase separation.[2]

Troubleshooting Strategies:

  • Solvent Screening: This is the most critical parameter to optimize.

    • Recommended Solvents: Move away from biphasic systems. Try polar aprotic solvents that can better solubilize both the hydrophobic boronic acid and the polar base or boronate intermediate. Good starting points include 2-MeTHF, CPME, DME, and DMF .[2] Toluene can also work, but may require a phase-transfer catalyst.

  • Base Selection for Monophasic Systems: Choose a base that is soluble in your organic solvent.

    • Potassium Phosphate (K₃PO₄): Often effective but requires vigorous stirring and can be slow. Ensure it is ground to a very fine powder.[8]

    • Caesium Carbonate (Cs₂CO₃): Generally has better solubility in organic solvents than other carbonates.

    • Organic Bases: Consider non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases, although these are stronger and may promote side reactions if not carefully controlled.

  • Use of Surfactants (Micellar Catalysis): In aqueous systems, specialized surfactants can be used to create micelles that encapsulate the reagents and catalyst, effectively creating "microreactors" that overcome solubility barriers. This is a greener chemistry approach but requires specific protocols.[1][2]

ParameterRecommendation for this compoundRationale
Solvent 2-MeTHF, CPME, or Dioxane/H₂O (4:1) with TBABBalances solubility of the hydrophobic boronic acid and the ionic base. TBAB assists in biphasic systems.[9]
Base K₃PO₄ (finely powdered) or Cs₂CO₃Strong enough to form the boronate but generally less harsh than hydroxides, reducing protodeboronation risk.[5]
Catalyst XPhos Pd G3 or SPhos Pd G4 (1-2 mol%)Highly active, air-stable precatalysts suitable for challenging, electron-rich substrates.[11]
Temperature 80-100 °CA good starting point to ensure sufficient reaction rate without excessively promoting decomposition.[5]
Atmosphere Strict Nitrogen or ArgonEssential to prevent oxygen-induced homocoupling of the boronic acid and catalyst decomposition.[11]

Table 1: Recommended Starting Conditions for Screening

FAQ 4: My product is an oil and difficult to purify. Are there any tips for isolation?

Diagnosis:

The nonyloxy chain makes the final coupled product lipophilic and often non-crystalline (a waxy solid or oil). This can make standard purification by flash column chromatography on silica gel challenging due to streaking or co-elution with nonpolar impurities (like homocoupled starting material).

Troubleshooting Strategies:

  • Optimize the Reaction: The best purification is a clean reaction. Use LCMS to monitor the reaction and stop it once the limiting reagent is consumed to avoid the formation of further byproducts.

  • Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with water, dilute acid (e.g., 1M HCl) if basic impurities are present, and brine. This will remove inorganic salts and water-soluble components.

  • Alternative Chromatography:

    • Reverse-Phase Chromatography: If the product is too nonpolar for normal-phase silica, reverse-phase (C18) chromatography is an excellent alternative.

    • Solvent System Modification: For normal-phase silica, use a less polar solvent system (e.g., Hexanes/DCM or Hexanes/Toluene) to increase the separation from nonpolar byproducts. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce streaking if the product has basic functional groups.

  • Crystallization/Trituration: Even if the product is an oil at room temperature, it may crystallize from a concentrated solution at low temperatures (-20 °C). Try dissolving the crude oil in a minimal amount of a hot solvent (e.g., hexanes, isopropanol, or ethanol) and allowing it to cool slowly. Alternatively, trituration (stirring the crude oil with a cold non-solvent like pentane) can sometimes crash out the desired product as a solid while impurities remain dissolved.

References

Technical Support Center: Preventing Protodeboronation of (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenge of protodeboronation of (4-(Nonyloxy)phenyl)boronic acid and related arylboronic acids. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve this common side reaction in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

I. Troubleshooting Guide: Addressing Protodeboronation in Real-Time

This section is designed to help you diagnose and solve specific issues related to the unwanted cleavage of the carbon-boron bond.

Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Anisole Derivative Byproduct

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to nonyloxybenzene.

  • The yield of the desired biaryl product is substantially lower than expected.

  • Starting material (aryl halide) is consumed, but the boronic acid is depleted faster than the halide.

Probable Cause: Protodeboronation is occurring at a rate competitive with or faster than the Suzuki-Miyaura coupling. This is the direct result of the C-B bond of this compound being cleaved and replaced by a C-H bond, forming nonyloxybenzene.[1]

Solutions & Explanations:

1. Optimize the Base:

  • Action: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3]

  • Causality: Protodeboronation of arylboronic acids is often base-catalyzed.[1] Strong bases can significantly increase the pH of the reaction mixture, which in turn accelerates the rate of protodeboronation.[2][4] Milder bases provide sufficient activation for the Suzuki-Miyaura coupling while maintaining a lower pH, thus kinetically favoring the desired reaction pathway.

2. Control Reaction Temperature:

  • Action: Perform the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Causality: Higher temperatures increase the rate of most chemical reactions, including protodeboronation.[2] By lowering the temperature, you can often find a window where the rate of the desired coupling is acceptable, while the rate of the undesired protodeboronation is significantly reduced.

3. Minimize Water Content:

  • Action: Use anhydrous solvents whenever the reaction chemistry allows. If a co-solvent is necessary, reduce the proportion of water.

  • Causality: Water acts as a proton source for protodeboronation.[2] While some Suzuki-Miyaura reactions benefit from the presence of water to aid in the dissolution of the base and facilitate the catalytic cycle, excessive water can promote the undesired side reaction.

4. Employ a Highly Active Catalyst System:

  • Action: Increase the catalyst loading or use a more active palladium catalyst and ligand system.

  • Causality: An efficient catalyst system accelerates the rate of the Suzuki-Miyaura coupling.[1] If the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation, the boronic acid will be consumed in the productive pathway before it has a chance to decompose.[3]

Issue 2: Inconsistent Reaction Yields Between Batches

Symptoms:

  • Significant variability in the yield of the desired product even when following the same protocol.

  • The extent of protodeboronation appears to be random.

Probable Cause: This issue often points to inconsistencies in reagent quality or reaction setup, which can subtly influence the rate of protodeboronation.

Solutions & Explanations:

1. Reagent Quality Control:

  • Action: Ensure the purity of the this compound. Consider purchasing from a reputable supplier or purifying it before use.

  • Causality: Impurities in the boronic acid can sometimes catalyze its decomposition.

2. Maintain an Inert Atmosphere:

  • Action: Thoroughly degas all solvents and ensure the reaction is set up and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Causality: While not a direct cause of protodeboronation, dissolved oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst, which can indirectly affect the reaction outcome and favor side reactions.

3. Consistent Solvent and Base Preparation:

  • Action: Use freshly dried and degassed solvents for each reaction. Prepare fresh solutions of bases to ensure consistent concentrations.

  • Causality: The water content in solvents can vary, and the concentration of base solutions can change over time due to absorption of atmospheric CO₂. These variations can lead to inconsistent reaction conditions and, consequently, variable rates of protodeboronation.

Issue 3: Formation of Homocoupling Byproducts

Symptoms:

  • Detection of 4,4'-bis(nonyloxy)-1,1'-biphenyl in the reaction mixture.

Probable Cause: The presence of oxygen or certain palladium species can promote the homocoupling of the boronic acid.

Solutions & Explanations:

1. Thorough Degassing:

  • Action: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen.

  • Causality: Oxygen can participate in side reactions that lead to the homocoupling of boronic acids.

2. Use of Pd(0) Pre-catalysts:

  • Action: Start with a Pd(0) catalyst source or ensure that the Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.

  • Causality: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species. Inefficient reduction of a Pd(II) pre-catalyst can lead to side reactions, including homocoupling.

II. Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of nonyloxybenzene. This process consumes the boronic acid, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling and complicating purification.

Q2: What are the primary factors that cause protodeboronation?

The main factors that promote protodeboronation are:

  • pH: Both acidic and basic conditions can catalyze the reaction. For many arylboronic acids, a high pH significantly accelerates protodeboronation.[1][4][5]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[2][5]

  • Solvent: The presence of a proton source, like water, is necessary for the reaction to occur.[2]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[2]

Q3: How can I protect this compound from protodeboronation before the reaction?

Converting the boronic acid to a more stable derivative, such as a boronic ester, is a common and effective strategy.

  • Pinacol Esters: These are one of the most popular protecting groups. They are generally stable enough for purification by column chromatography but are reactive enough to be used directly in Suzuki-Miyaura couplings.[6]

  • MIDA Esters (N-methyliminodiacetic acid boronates): MIDA boronates are particularly stable and can be used in a "slow-release" strategy.[7] Under specific basic conditions, the boronic acid is slowly released, keeping its concentration low throughout the reaction and minimizing side reactions.[3][7]

  • Trifluoroborate Salts: These salts also offer enhanced stability compared to the free boronic acid.[6]

G Pinacol Pinacol Protected Protected Pinacol->Protected MIDA MIDA MIDA->Protected Trifluoroborate Trifluoroborate Trifluoroborate->Protected

Caption: Protection strategies for this compound.

Q4: What are the ideal storage conditions for this compound?

To maximize the shelf-life of this compound and minimize decomposition, including protodeboronation, it should be stored under the following conditions:

  • Temperature: Store in a cool environment, such as a refrigerator (2-8 °C). For particularly unstable compounds, storage in a freezer at -20 °C is recommended.[8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against moisture and oxygen.[8]

  • Light: Keep in a dark container to prevent potential light-induced degradation.

Q5: How can I monitor for protodeboronation during my reaction?

Regularly taking aliquots from the reaction mixture and analyzing them by techniques such as LC-MS, GC-MS, or ¹H NMR is the most effective way to monitor for protodeboronation. Look for the appearance and growth of the peak corresponding to the protodeboronated byproduct, nonyloxybenzene.

Q6: Can the choice of palladium ligand influence the extent of protodeboronation?

Yes, the choice of ligand can have a significant impact. Highly active and robust ligands, such as Buchwald-type biarylphosphine ligands, can promote a very fast catalytic turnover for the Suzuki-Miyaura coupling. This rapid productive reaction can outcompete the slower protodeboronation side reaction, thus leading to a higher yield of the desired product.

G

Caption: Decision workflow for troubleshooting protodeboronation.

III. Summary of Key Parameters to Control Protodeboronation

ParameterRecommended ActionRationale
Base Use milder bases (K₃PO₄, K₂CO₃, Cs₂CO₃).Avoids high pH which accelerates protodeboronation.[2][4]
Temperature Operate at the lowest effective temperature.Reduces the rate of the protodeboronation side reaction.[2][5]
Solvent Minimize water content; use anhydrous solvents.Water is a necessary proton source for protodeboronation.[2]
Catalyst System Employ a highly active Pd catalyst and ligand.A fast coupling outcompetes the slower decomposition.[1][3]
Boronic Acid Form Convert to a pinacol or MIDA ester if necessary.Increases stability and allows for slow release.[6][7]
Atmosphere Maintain an inert atmosphere (Ar or N₂).Prevents oxidative degradation and side reactions.

IV. References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. 4

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances. 5

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. 9

  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. 10

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (n.d.). Semantic Scholar. 11

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem. 8

  • Protodeboronation. (n.d.). Wikipedia. 1

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. 12

  • preventing protodeboronation of 3-Thienylboronic acid. (n.d.). Benchchem. 2

  • Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.. 6

  • minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. (n.d.). Benchchem. 3

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. 7

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation, particularly when using lipophilic substrates like (4-(Nonyloxy)phenyl)boronic acid. Our goal is to provide you with a comprehensive troubleshooting resource grounded in mechanistic principles and practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the most common symptoms of catalyst deactivation. Understanding the observable signs is the first step toward an effective solution.

Q1: My Suzuki coupling reaction has stalled, showing low or no conversion of my starting materials. What are the primary factors I should investigate?

A1: A stalled reaction is a classic indicator of catalyst deactivation. The primary factors to investigate are the health of your catalytic system and the integrity of your reagents.

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to initiate the catalytic cycle.[1] Some precatalysts are sensitive to air and may have degraded upon storage. It is advisable to use a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of your boronic acid.[1][2][3] Rigorous degassing of your solvent and maintaining a robust inert atmosphere (Nitrogen or Argon) are critical.[1][4]

  • Reagent Purity and Stability: The purity of both your aryl halide and the this compound is paramount. Impurities in the boronic acid can poison the palladium catalyst.[5] Boronic acids, especially those with long alkyl chains, can be prone to degradation over time, primarily through protodeboronation.[1]

Q2: I'm observing a black precipitate forming in my reaction mixture. What is this, and how can I prevent it?

A2: The black precipitate is almost certainly palladium black, which is agglomerated, inactive palladium metal.[6] Its formation signifies that the palladium catalyst has fallen out of the catalytic cycle.

  • Ligand Dissociation/Degradation: The ligands associated with the palladium center are crucial for stabilizing the catalyst and keeping it soluble.[7] At elevated temperatures, phosphine ligands can dissociate or degrade, leading to the aggregation of palladium atoms into palladium black.

  • Insufficient Ligand: The stoichiometry of the ligand to the palladium source is critical. An insufficient amount of ligand can leave the palladium center vulnerable to aggregation.

  • Prevention Strategies:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands which form more stable complexes with palladium.

    • Temperature Control: Avoid excessive temperatures that can accelerate ligand degradation.[8]

    • Use of Precatalysts: Modern, well-defined precatalysts are often more stable and less prone to forming palladium black.[9]

Q3: My main side-product is the protodeboronated arene from my boronic acid. What causes this, and how can I minimize it?

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common side reaction in Suzuki couplings.[10] This process consumes your boronic acid, reducing the yield of the desired product.

  • Mechanism: This reaction is often catalyzed by aqueous base, where the boronic acid is converted to the more reactive boronate anion, which then reacts with a proton source (like water) to cleave the C-B bond.[10][11]

  • Minimization Strategies:

    • Choice of Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[11][12] Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

    • Anhydrous Conditions: Since water is the primary proton source, running the reaction under anhydrous conditions can significantly suppress this side reaction.[1]

    • Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation.[13][14] These esters then slowly hydrolyze under the reaction conditions to release the boronic acid for the coupling reaction.[11]

Q4: I am seeing significant amounts of a homocoupled product from my this compound. What is the cause and solution?

A4: The formation of a biaryl product derived from the coupling of two molecules of your boronic acid is known as homocoupling.

  • Cause: This side reaction is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[2][3] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if the active Pd(0) catalyst is re-oxidized, the resulting Pd(II) can promote this undesired reaction.[7]

  • Solutions:

    • Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture and maintain a strict inert atmosphere.[1][2]

    • Use of a Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of free Pd(II) in the reaction mixture.[3]

    • Controlled Addition: A slow addition of the boronic acid to the reaction can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]

Section 2: Troubleshooting Guides & Protocols

This section provides a more structured approach to troubleshooting, including step-by-step protocols to address the issues identified in the FAQs.

Troubleshooting Workflow: A Logic Diagram

The following diagram outlines a systematic approach to diagnosing and resolving common issues in Suzuki couplings.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Secondary Optimization cluster_3 Advanced Solutions Low/No Conversion Low/No Conversion Inert Atmosphere? Inert Atmosphere? Low/No Conversion->Inert Atmosphere? Palladium Black Palladium Black Catalyst/Ligand Fresh? Catalyst/Ligand Fresh? Palladium Black->Catalyst/Ligand Fresh? Protodeboronation Protodeboronation Change Base Change Base Protodeboronation->Change Base Protect Boronic Acid Protect Boronic Acid Protodeboronation->Protect Boronic Acid Homocoupling Homocoupling Homocoupling->Inert Atmosphere? Reagent Purity? Reagent Purity? Inert Atmosphere?->Reagent Purity? Yes Degas Solvent & Purge Headspace Degas Solvent & Purge Headspace Inert Atmosphere?->Degas Solvent & Purge Headspace No Reagent Purity?->Catalyst/Ligand Fresh? Yes Use Fresh/Purified Reagents Use Fresh/Purified Reagents Reagent Purity?->Use Fresh/Purified Reagents No Catalyst/Ligand Fresh?->Change Base Yes Use Fresh Catalyst/Ligand Use Fresh Catalyst/Ligand Catalyst/Ligand Fresh?->Use Fresh Catalyst/Ligand No Change Solvent Change Solvent Change Base->Change Solvent Adjust Temperature Adjust Temperature Change Solvent->Adjust Temperature Anhydrous Conditions Anhydrous Conditions Protect Boronic Acid->Anhydrous Conditions Screen Ligands Screen Ligands Adjust Temperature->Screen Ligands Use Precatalyst Use Precatalyst

Caption: Systematic troubleshooting workflow for Suzuki coupling reactions.

Protocol 1: Rigorous Degassing for an Inert Atmosphere

Oxygen is a key culprit in many failed Suzuki reactions. This protocol ensures its thorough removal.

Objective: To remove dissolved oxygen from the reaction solvent and maintain an inert headspace.

Procedure:

  • Solvent Degassing: Choose one of the following methods:

    • Sparging (Recommended): Bubble a fine stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing under an inert atmosphere.

  • Reaction Vessel Preparation:

    • Add your solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to a dry reaction flask equipped with a magnetic stir bar.

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times.[4]

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.

  • Execution: Maintain a positive pressure of the inert gas (e.g., using a balloon or a bubbler) throughout the course of the reaction.

Protocol 2: Protecting this compound to Prevent Protodeboronation

The long nonyloxy chain can increase the solubility of the boronic acid in organic solvents, but it doesn't inherently protect it from protodeboronation. Conversion to a diethanolamine adduct can enhance its stability.[15]

Objective: To synthesize a stable diethanolamine adduct of this compound.

Procedure:

  • Dissolution: In a vial, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A white precipitate of the adduct will form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Usage: This stable adduct can be used directly in the Suzuki coupling reaction, typically with protic solvents which facilitate the release of the boronic acid.[15]

Data Summary: Impact of Base and Solvent on Catalyst Stability

The choice of base and solvent are interconnected and crucial for a successful reaction.[1][16][17][18] The following table summarizes common combinations and their implications for catalyst deactivation, particularly concerning protodeboronation.

BaseSolvent SystemProsCons/Risks of Deactivation
Strong Bases
NaOH, KOHToluene/Water, Dioxane/WaterHigh reaction rates.High risk of protodeboronation; can promote catalyst decomposition.[11][16]
K₃PO₄Toluene, DioxaneEffective for many substrates.Can still promote protodeboronation in the presence of water.[1][4]
Weaker Bases
K₂CO₃, Cs₂CO₃Toluene/Water, Dioxane/WaterLower risk of protodeboronation compared to hydroxides.May result in slower reaction rates.[4][18]
KFAnhydrous THF, DioxaneSignificantly reduces protodeboronation.Reaction rates can be slow; requires strictly anhydrous conditions.[19][20]

Section 3: Mechanistic Insights into Deactivation

Understanding the "why" behind catalyst deactivation is key to developing robust solutions.

The Suzuki Catalytic Cycle and Points of Failure

The Suzuki reaction proceeds through a well-established catalytic cycle. Deactivation can occur at multiple points.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdBlack Palladium Black (Aggregation) Pd0->PdBlack Ligand Loss/ Degradation Oxidation Oxidation by O2 Pd0->Oxidation O2 ArPdX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'-B(OH)2 + Base ArPdAr Ar-Pd(II)-Ar' (Diaryl Complex) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Deactivation Deactivation Pathways

Caption: The Suzuki catalytic cycle with key deactivation pathways.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is generally fast.

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[19][21] If this step is slow, it provides a larger window for side reactions to occur.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][21]

Key Deactivation Pathways:

  • Pd(0) Aggregation: If the ligands (L) dissociate from the Pd(0) complex, the unprotected palladium atoms can aggregate to form inactive palladium black.[6] This is often accelerated by high temperatures.

  • Oxidation: Oxygen in the reaction mixture can oxidize the active Pd(0) to inactive Pd(II) species, which can then promote homocoupling.[2][3]

  • Protodeboronation of Substrate: As discussed, this side reaction depletes one of the key coupling partners, effectively stopping the reaction by removing the necessary substrate for the transmetalation step.[10]

By understanding these failure modes, researchers can make more informed decisions about reaction setup, choice of reagents, and optimization strategies to ensure a successful Suzuki-Miyaura coupling with challenging substrates like this compound.

References

dealing with poor solubility of (4-(Nonyloxy)phenyl)boronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Nonyloxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this reagent, particularly related to its poor solubility in reaction systems. We will explore the root causes of these issues and provide field-proven troubleshooting strategies and detailed protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?

A: The solubility challenge with this molecule stems from its amphipathic nature. It possesses two distinct regions with conflicting properties:

  • A long, nonpolar nonyloxy (C₉H₁₉O-) tail: This alkyl chain is highly hydrophobic and prefers nonpolar, hydrocarbon-like solvents.

  • A polar, hydrophilic phenylboronic acid head: The boronic acid group, -B(OH)₂, is polar and capable of hydrogen bonding. For activation in cross-coupling reactions, it typically requires a polar environment and interaction with an aqueous base.[1][2]

This structural duality means it is often poorly soluble in a single solvent, whether highly polar or completely nonpolar. Achieving a homogeneous solution that also supports the reaction mechanism is the primary challenge.

Q2: I'm performing a Suzuki-Miyaura coupling and the reaction is stalled with low yield. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of failure in Suzuki-Miyaura reactions.[3][4] If the boronic acid is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle. Specifically, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is highly dependent on the concentration of the active boronate species in solution.[5][6] Undissolved solids have negligible reactivity, leading to stalled reactions and recovery of starting materials.

Q3: What are the best "first-pass" solvents to try for this reagent?

A: A single solvent is often insufficient. A good starting point is a biphasic or co-solvent system that can accommodate both the polar and nonpolar ends of the molecule. We recommend starting with solvent systems known to be effective for Suzuki-Miyaura reactions:

  • Toluene / Water

  • 1,4-Dioxane / Water [3]

  • Tetrahydrofuran (THF) / Water [7]

  • 2-Methyltetrahydrofuran (2-MeTHF) / Water (a greener alternative to THF)[8]

The ratio is critical and often requires optimization, but a range from 10:1 to 4:1 (organic:water) is a common starting point. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Q4: My reaction is producing significant amounts of homocoupled biaryl product (from my aryl halide) and protodeboronation of the this compound. Is this related to poor solubility?

A: Yes, there is a strong correlation. When the concentration of the boronic acid in the solution is too low due to poor solubility, the rate of the desired transmetalation step slows down dramatically. This gives competing side reactions more time to occur:

  • Homocoupling: The palladium catalyst can react with two molecules of your aryl halide partner.

  • Protodeboronation: The boronic acid group is cleaved and replaced with a hydrogen atom, especially at elevated temperatures and in the presence of water and base.[9]

Improving the solubility of the boronic acid will increase the rate of the productive cross-coupling pathway, thereby outcompeting these degradation pathways.[3]

In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solvent & Base Selection

The interplay between the solvent system and the base is critical. The base must activate the boronic acid, but both must be compatible with the solvent to ensure the reaction proceeds.

This diagram outlines a decision-making process for identifying a suitable solvent system.

G cluster_0 Troubleshooting Workflow Start Problem: Poor Solubility & Low Yield Solvent Step 1: Solvent System Optimization Start->Solvent Biphasic Test Biphasic Systems (Toluene/H2O, Dioxane/H2O) Solvent->Biphasic Start Here Cosolvent Test Polar Aprotic Co-solvents (DMF, NMP, Cyrene) Solvent->Cosolvent PTC Step 2: Introduce Phase-Transfer Catalyst Biphasic->PTC If still poor Cosolvent->PTC If still poor AddPTC Add TBAB or Aliquat 336 to best biphasic system PTC->AddPTC Derivative Step 3: Chemical Modification AddPTC->Derivative If still poor End Optimized Reaction AddPTC->End If successful Ester Convert to Pinacol Ester Derivative->Ester TFB Convert to K-Trifluoroborate Derivative->TFB Ester->End Use in reaction TFB->End Use in reaction

Caption: Troubleshooting flowchart for solubility issues.

  • Setup: Arrange an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Reagents: To each vial, add this compound (1.0 equiv) and your reaction partner (e.g., aryl bromide, 1.2 equiv).

  • Solvent Addition: Add a different solvent or co-solvent system to each vial to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Base Addition: Add your chosen base (e.g., K₂CO₃, 2.0 equiv). Note the solubility of the base itself.

  • Observation (Room Temp): Stir vigorously for 15 minutes at room temperature. Visually inspect each vial for dissolution. A completely clear solution is ideal, but a fine, well-dispersed suspension may also be workable.

  • Observation (Heated): Place the vials in a preheated block at your target reaction temperature (e.g., 80-100 °C). Stir for 15 minutes and observe again.

  • Selection: Choose the system that provides the best solubility for further reaction attempts. If none are ideal, proceed to advanced strategies.

Solvent SystemTypeRationale & CommentsBoiling Point (°C)
Toluene / H₂O Biphasic (Aromatic)Toluene solubilizes the nonyloxy tail, while water and a base activate the boronic acid at the interface.[10]Toluene: 111
1,4-Dioxane / H₂O Miscible (Ether)A classic Suzuki solvent. Dioxane has moderate polarity and is fully miscible with water, creating a single phase.[3][11]Dioxane: 101
2-MeTHF / H₂O Biphasic (Ether)Greener, bio-based alternative to THF with lower water miscibility, forming a biphasic system.[8]2-MeTHF: 80
DMF or NMP Polar AproticCan be effective but may require higher temperatures. Use as a single solvent or with a small amount of water.[11][12]DMF: 153
Cyrene™ / H₂O Biphasic (Bio-based)A sustainable dipolar aprotic alternative. Its solubility profile is highly dependent on water content.[11][13]Cyrene: 227
Guide 2: Advanced Strategy - Phase-Transfer Catalysis (PTC)

If co-solvents are insufficient, a phase-transfer catalyst can actively shuttle the boronate anion from the aqueous (or solid base) phase into the organic phase where the palladium catalyst and aryl halide reside.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase ArX Ar-X Ar_Pd_X Ar-Pd(II)-X ArX->Ar_Pd_X + Pd(0)Ln (Oxidative Addition) Pd_cat Pd(0)Ln PTC_ArB [Q+][Ar'B(OH)3]- Ar_Pd_Ar Ar-Pd(II)-Ar' Ar_Pd_X->Ar_Pd_Ar + [Q+][Ar'B(OH)3]- (Transmetalation) Product Ar-Ar' Ar_Pd_Ar->Product (Reductive Elimination) Product->Pd_cat + Pd(0)Ln ArBOH Ar'-B(OH)2 ArBOH3 [Ar'B(OH)3]- ArBOH->ArBOH3 + OH- Base Base (e.g., K2CO3) ArBOH3->PTC_ArB + Q+ PTC Q+X- (e.g., TBAB) QX Q+X-

Caption: Mechanism of Phase-Transfer Catalysis in Suzuki Coupling.

  • To the Reaction Vessel: Add this compound (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a phase-transfer catalyst.

  • Recommended PTCs:

    • Tetrabutylammonium bromide (TBAB) (5-10 mol%)[4]

    • Aliquat® 336 (methyltrioctylammonium chloride) (5-10 mol%)

  • Solvent & Base: Add your chosen biphasic solvent system (e.g., Toluene/Water 5:1) and an inorganic base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv).

  • Reaction: Degas the mixture thoroughly with an inert gas (Argon or Nitrogen). Heat the reaction with vigorous stirring (800+ RPM) to ensure efficient mixing of the phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The use of a PTC can dramatically accelerate reaction rates.[5][14]

Guide 3: Advanced Strategy - Conversion to a More Soluble Derivative

When direct use of the boronic acid fails, converting it to a derivative with more favorable solubility properties is a robust strategy.

Boronic esters are generally more soluble in organic solvents than their corresponding acids because the polar -B(OH)₂ group is masked.[15][16][17] They are stable, often crystalline solids that are easily purified by column chromatography or recrystallization.[18]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or hexane.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. The reaction is typically complete in 2-4 hours when no more water is collected.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Potassium aryltrifluoroborates (R-BF₃K) are highly stable, crystalline solids. They often exhibit improved solubility in polar organic solvent mixtures and can be used directly in cross-coupling reactions, where they slowly hydrolyze in situ to release the active boronic acid.[9]

  • Setup: In a flask, dissolve this compound (1.0 equiv) in methanol.

  • Reagent Addition: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate will typically form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water and then cold ether, and dry under vacuum. The resulting potassium trifluoroborate salt can be used in your coupling reaction.

References

Technical Support Center: Optimization of Base Concentration for (4-(Nonyloxy)phenyl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of base concentration in the Suzuki-Miyaura coupling of (4-(Nonyloxy)phenyl)boronic acid. Our goal is to equip you with the scientific rationale and practical guidance to overcome common challenges and achieve high-yielding, reproducible results.

Section 1: Understanding the Critical Role of the Base

The selection and concentration of the base are arguably among the most critical parameters in a Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid for the crucial transmetalation step.[1][2] The base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3][4] For an electron-rich substrate like this compound, improper base selection can lead to significant side reactions, most notably protodeboronation.

The Suzuki-Miyaura Catalytic Cycle: The Base's Intervention

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X Pd0->PdII Transmetalation Transmetalation PdII_R Ar-Pd(II)-R PdII->PdII_R Base_Activation Base Activation of Boronic Acid Boronate [R-B(OH)3]⁻ Base_Activation->Boronate Base (e.g., K₂CO₃) Boronate->Transmetalation Facilitates transfer of 'R' group PdII_R->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product

Caption: The pivotal role of the base in the Suzuki-Miyaura catalytic cycle.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when working with this compound.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes related to the base?

A1: Low yields with this compound are frequently linked to suboptimal base selection and concentration. Here’s a breakdown of potential issues:

  • Insufficient Base Strength: The base may be too weak to effectively form the boronate "ate" complex, leading to a sluggish or stalled transmetalation step.[5]

  • Poor Base Solubility: The long, hydrophobic nonyloxy chain can decrease the overall polarity of the reaction medium, especially in less polar aprotic solvents. If the inorganic base is not sufficiently soluble, it cannot efficiently activate the boronic acid.[3] This is why biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water) are often employed to dissolve both the organic substrates and the inorganic base.[6]

  • Protodeboronation: This is a major side reaction for electron-rich boronic acids like this compound.[7] The presence of a strong base and a proton source (like water) can lead to the cleavage of the C-B bond, replacing it with a C-H bond and consuming your starting material.[8]

Q2: I am observing a significant amount of protodeboronation. How can I mitigate this side reaction?

A2: Protodeboronation is a common challenge with your substrate. Here are several strategies to minimize it:

  • Optimize Base Strength: While a base is necessary, a very strong base in an aqueous medium can accelerate protodeboronation.[7] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong hydroxides (e.g., NaOH, KOH).[1][2]

  • Consider Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can be highly effective.[7] This would involve using a soluble, non-aqueous base.

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a diethanolamine adduct.[5][9][10] These act as "slow-release" sources of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[7]

Q3: What is the best starting point for choosing a base and its concentration for the coupling of this compound?

A3: For an initial screening, a moderately strong inorganic base in a biphasic solvent system is a robust starting point.

  • Recommended Starting Base: Potassium carbonate (K₂CO₃) is an excellent choice as it is effective for a wide range of substrates, cost-effective, and generally provides a good balance between reactivity and minimizing side reactions.[3][11]

  • Typical Concentration: A common starting point is to use 2.0 to 3.0 equivalents of the base relative to the limiting reagent (typically the aryl halide).[12]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Base Activation: The chosen base is too weak or insoluble in the reaction medium. 2. Catalyst Inactivation: Oxygen contamination can lead to catalyst decomposition.[1]1. Screen Different Bases: Start with K₂CO₃, and if the reaction is sluggish, consider stronger bases like K₃PO₄ or Cs₂CO₃.[11] Ensure vigorous stirring for biphasic systems. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13]
Significant Protodeboronation 1. Base is too Strong: Strong bases in the presence of water accelerate the cleavage of the C-B bond.[7] 2. High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[7]1. Switch to a Milder Base: Try using KF or a weaker carbonate.[1] 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C) that still allows for efficient catalytic turnover.[7] 3. Consider Anhydrous Conditions: Use a dry solvent and a soluble organic base if possible.
Inconsistent Results/Poor Reproducibility 1. Variable Base Quality: The purity and hydration state of the base can affect its activity. 2. Inadequate Mixing in Biphasic Systems: Poor stirring can lead to inconsistent reaction rates.1. Use High-Purity Base: Ensure the base is of high purity and, if necessary, dried before use for anhydrous reactions.[1] 2. Ensure Vigorous Stirring: Use a stir bar that provides efficient mixing to maximize the interface between the organic and aqueous phases.
Formation of Homocoupled Byproducts 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid.[1]1. Rigorous Degassing: Employ freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[13]

Section 4: Comparative Performance of Common Bases

The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a comparative overview of commonly used inorganic bases for couplings involving electron-rich arylboronic acids, based on literature data for analogous substrates.

Base Typical Equivalents Relative Strength Advantages Potential Disadvantages Yield Range (%)
K₂CO₃ 2.0 - 3.0ModerateCost-effective, widely applicable, good starting point.[3][14]May be less effective for very challenging substrates.85-95
Na₂CO₃ 2.0 - 3.0ModerateSimilar to K₂CO₃, also a good general-purpose base.[15]Solubility can be a factor in some solvent systems.80-90
Cs₂CO₃ 2.0 - 3.0StrongOften provides higher yields, especially for difficult couplings; good solubility in some organic solvents.[11][16]More expensive.90-99
K₃PO₄ 2.0 - 3.0StrongVery effective for electron-rich and sterically hindered substrates.[3][12]Can be too strong in some cases, potentially leading to side reactions.90-98
KF 2.0 - 3.0MildUseful for substrates sensitive to strong bases; minimizes protodeboronation.[2]May result in slower reaction rates.70-85

Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, solvent, and temperature used.

Section 5: Experimental Protocols

This section provides detailed, step-by-step methodologies for optimizing the base concentration in the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Base Screening

Base_Screening_Workflow start Start setup Reaction Setup: - Aryl Halide (1.0 equiv) - this compound (1.2 equiv) - Pd Catalyst/Ligand - Solvent start->setup add_base Add Base (2.0 equiv) (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) setup->add_base degas Degas the reaction mixture add_base->degas heat Heat to desired temperature (e.g., 90-100 °C) degas->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification by Chromatography workup->purify analyze Analyze Yield and Purity purify->analyze end End analyze->end

Caption: Experimental workflow for base screening in Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water 2:1:1, 8 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the selected base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 6: References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Retrieved from --INVALID-LINK--

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • MDPI. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from --INVALID-LINK--

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2011). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

References

Technical Support Center: (4-(Nonyloxy)phenyl)boronic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-(Nonyloxy)phenyl)boronic acid. This guide is designed to provide in-depth answers and troubleshooting protocols for challenges related to the effect of temperature on its reaction kinetics, primarily within the context of the Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps to explain the underlying causality, enabling you to optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general effect of increasing temperature on the kinetics of a Suzuki-Miyaura reaction using this compound?

A1: In general, increasing the reaction temperature accelerates the overall reaction rate.[1] The Suzuki-Miyaura coupling is a multi-step catalytic cycle, and each step—oxidative addition, transmetalation, and reductive elimination—has its own temperature dependence.[2][3] Often, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step.[3][4] Elevating the temperature provides the necessary activation energy to overcome this barrier, leading to a faster turnover of the catalyst and quicker product formation.

However, the relationship is not always linear and can be complex. Studies have shown that for some substrate combinations, an increase in temperature can have a dramatic effect, while for others, it may be less pronounced, especially if another step like transmetalation becomes rate-limiting.[5] For instance, a study on the Suzuki-Miyaura reaction of phenylboronic acid with aryl chlorides showed a more than 50% increase in turnover number when the temperature was raised from 353 K to 383 K, whereas the effect was negligible for the more reactive aryl bromide analogue.[5]

Q2: My reaction is sluggish at room temperature. Is simply increasing the heat always the best solution?

A2: While increasing temperature is a common and often effective strategy for slow reactions, it is not a universal solution and can introduce complications.[6] Before elevating the temperature, consider the following:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Modern catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to facilitate the rate-limiting oxidative addition step, often allowing reactions to proceed at lower temperatures.[4][6] A catalyst system like Pd₂(dba)₃/P(t-Bu)₃ is known to be highly active for coupling aryl halides, even at room temperature.[6]

  • Thermal Stability of Reagents: this compound, like many boronic acids, is susceptible to thermal decomposition.[7][8] The primary decomposition pathway is often protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated at higher temperatures and can significantly reduce your yield.

  • Side Reactions: Besides protodeboronation, higher temperatures can promote other undesirable side reactions, such as homocoupling of the boronic acid.[9] This occurs when two molecules of the boronic acid couple together, often facilitated by the presence of oxygen and Pd(II) species.[9]

Recommendation: First, ensure your catalyst system is appropriate for the coupling partners. If the reaction remains slow, a systematic increase in temperature is warranted, but it must be monitored carefully for the appearance of byproducts.

Q3: I've increased the temperature to 100 °C, but my yield has decreased. What's happening?

A3: A decrease in yield at elevated temperatures is a classic sign that thermal decomposition or side reactions are outcompeting the desired cross-coupling reaction.

Primary Suspects:

  • Protodeboronation: This is the most likely culprit. The boronic acid is being consumed in a non-productive pathway. The resulting nonyloxybenzene byproduct can often be detected by GC-MS or LC-MS analysis of the crude reaction mixture.

  • Catalyst Decomposition: The palladium catalyst itself may not be stable at the higher temperature, leading to the formation of inactive palladium black. This is often visually apparent as a black precipitate forms in the reaction vessel. The choice of ligand plays a major role in stabilizing the catalyst at higher temperatures.[4]

  • Solvent Volatility: If the reaction is run in an open or poorly sealed vessel, boiling of a low-boiling point solvent (e.g., THF, Dioxane) can change reactant concentrations and ultimately halt the reaction.

The workflow below can help diagnose temperature-related reaction failures.

G start Low Yield at High Temperature q1 Is Palladium Black visible? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Catalyst Decomposition. Consider a more thermally stable ligand or lower temperature. a1_yes->sol1 q2 LC-MS or GC-MS analysis: Is protodeboronation or homocoupling byproduct detected? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Decomposition is occurring. Lower the temperature or use a slow-release strategy (e.g., MIDA boronate). a2_yes->sol2 sol3 Issue may not be temperature. Re-evaluate other parameters: base, solvent, water content, reagent purity. a2_no->sol3 G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex OA_Label Oxidative Addition (Often Rate-Limiting) Strongly Temp. Dependent TM_Complex Ar-Pd(II)L₂-Ar' OA_Complex->TM_Complex TM_Label Transmetalation Temp. accelerates but can cause B(OH)₂ decomp. TM_Complex->Pd0 Product Ar-Ar' RE_Label Reductive Elimination (Usually Fast) Temp. Dependent ArX Ar-X (Aryl Halide) ArX->OA_Complex ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->TM_Complex

References

Technical Support Center: Post-Suzuki Coupling Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Removing Boronic Acid Impurities for Researchers, Scientists, and Drug Development Professionals.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, a common challenge that follows this powerful transformation is the removal of excess boronic acid and its byproducts from the reaction mixture. Incomplete removal of these impurities can complicate downstream applications, affect crystallization, and compromise the purity of the final product. This guide provides an in-depth look at troubleshooting common purification issues and offers detailed protocols for effectively removing boronic acid-related impurities.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific challenges you may encounter during the purification of your Suzuki coupling product.

Issue 1: My boronic acid impurity co-elutes with my product during silica gel chromatography.

Cause: This often occurs when the polarity of the desired product and the boronic acid impurity are very similar. Boronic acids can also streak on silica gel, further complicating separation.[1][2]

Solutions:

  • Modify the Mobile Phase: Adding a small amount of a modifier to your eluent can alter the retention of the boronic acid.

    • Acidic Modifier: A trace amount of acetic acid or trifluoroacetic acid (TFA) can help by protonating any basic sites on your product or the silica, potentially improving separation.[3]

    • Basic Modifier: Conversely, a small amount of triethylamine (TEA) or ammonia can be effective, particularly if your product is sensitive to acid.[3]

    • Alternative Solvent Systems: If a standard hexane/ethyl acetate system is failing, consider a more polar system like dichloromethane/methanol.[1]

  • Change the Stationary Phase:

    • Neutral Alumina: For compounds that are sensitive to the acidic nature of silica gel, neutral alumina can be a good alternative.[3]

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be highly effective.[2]

Issue 2: My product is also acidic, so a simple basic wash is not selective.

Cause: When the desired product contains an acidic functional group (e.g., a carboxylic acid or a phenol), a basic wash will extract both the product and the boronic acid impurity into the aqueous layer, making separation impossible with this method.[4]

Solutions:

  • Derivative Formation:

    • Esterification: Temporarily convert the acidic product into an ester. This will make the product less polar and it will remain in the organic layer during a basic wash, while the boronic acid is extracted into the aqueous phase. The ester can then be hydrolyzed back to the acid in a subsequent step.[4]

  • Scavenger Resins: Employ a scavenger resin that selectively binds to boronic acids. This is a highly effective method for complex mixtures.

    • Diol-based Resins: These resins form reversible covalent bonds with boronic acids. The resin can be filtered off, leaving the purified product in solution.[5][6]

Issue 3: I am observing significant homocoupling of my boronic acid.

Cause: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) can be promoted by the presence of oxygen, which can also lead to catalyst decomposition.[7][8]

Solutions:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.[7][9]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[7]

  • Use of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of homocoupling byproducts.[8]

Frequently Asked Questions (FAQs) on Boronic Acid Removal

Q1: What is the quickest and most straightforward method for removing boronic acid impurities?

For many neutral compounds, a simple liquid-liquid extraction with a basic aqueous solution is the first line of defense.

Principle: Boronic acids are weakly acidic (pKa ~9) and will react with a base (e.g., NaOH, KOH) to form a water-soluble boronate salt (R-B(OH)₃⁻).[10][11] This salt will partition into the aqueous layer, while the neutral organic product remains in the organic phase.[8][10]

Experimental Protocol: Basic Wash

  • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃. Repeat the wash 2-3 times.

  • Combine the aqueous layers and back-extract with the organic solvent to recover any dissolved product.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][12]

Basic_Wash_Workflow A Crude Reaction Mixture in Organic Solvent B Add Aqueous Base (e.g., 1M NaOH) A->B C Shake and Separate Layers B->C D Aqueous Layer (Boronate Salt Impurity) C->D Discard E Organic Layer (Desired Product) C->E F Wash with Brine E->F G Dry (Na2SO4) F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Workflow for a basic liquid-liquid extraction.

Q2: When should I consider using a scavenger resin?

Scavenger resins are ideal when:

  • The product and impurity have similar polarities.

  • The product is sensitive to acidic or basic conditions.

  • Traditional extraction methods fail.

  • High-throughput purification is desired.[13]

Principle: Scavenger resins are solid-supported reagents with functional groups that selectively and irreversibly bind to specific impurities.[13] For boronic acids, resins functionalized with diethanolamine (DEAM) or diols are particularly effective.[5][6][14] The resin-bound impurity is then easily removed by filtration.

Experimental Protocol: Scavenger Resin Purification

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Add the appropriate scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Scavenger_Resin_Workflow A Crude Product in Solution B Add Boronic Acid Scavenger Resin A->B C Stir at RT B->C D Filter to Remove Resin (Resin-Bound Impurity) C->D E Filtrate (Purified Product in Solution) D->E F Concentrate E->F G Purified Product F->G

Caption: Purification workflow using a scavenger resin.

Q3: Can recrystallization be used to remove boronic acids?

Yes, recrystallization is a classic and powerful purification technique for solid compounds, provided a suitable solvent system can be found.[3][15]

Principle: Recrystallization relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.

Experimental Protocol: Recrystallization

  • Dissolve the crude solid in the minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Finding the right solvent often requires screening several options. Common choices include ethanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes.[3]

Q4: What is the diethanolamine adduct precipitation method?

This is a selective method for isolating boronic acids from a mixture.

Principle: Boronic acids can react with diethanolamine to form a stable, often crystalline, adduct that precipitates from nonpolar solvents.[2][7] While this is typically used to purify the boronic acid itself, the principle can be adapted for impurity removal if the desired product remains in solution.

Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest Suited For
Basic Wash Fast, simple, inexpensive, and uses common lab reagents.Not suitable for acidic or base-sensitive products. May form emulsions.Neutral, base-stable products.[10]
Recrystallization Can provide very high purity. Scalable.Product must be a solid. Finding a suitable solvent can be time-consuming. Can result in significant product loss.Crystalline solid products with different solubility profiles from impurities.[3][15]
Silica Gel Chromatography Widely applicable and well-understood.Can be challenging for boronic acids (streaking, decomposition).[2] Can be time-consuming and uses large volumes of solvent.When other methods fail or when separating multiple components.
Scavenger Resins Highly selective and efficient.[16] Simple filtration workup. Amenable to automation.Resins can be expensive. Requires optimization of reaction time and equivalents.High-value products, complex mixtures, or when speed and ease of workup are critical.[13]

References

Technisches Support-Center: Management sterischer Hinderung bei Kupplungen mit (4-(Nonyloxy)phenyl)boronsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as per the user's request.

Erstellt von Ihrem Senior Application Scientist Team

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Suzuki-Miyaura-Kreuzkupplungsreaktionen mit (4-(Nonyloxy)phenyl)boronsäure durchführen, insbesondere bei der Kopplung mit sterisch anspruchsvollen Partnern. Unser Ziel ist es, Ihnen durchdachte Fehlerbehebungsstrategien und fundierte Einblicke zu bieten, die über Standardprotokolle hinausgehen und auf den kausalen Zusammenhängen chemischer Reaktivität basieren.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Hier finden Sie schnelle Antworten auf häufig auftretende Probleme.

F1: Meine Suzuki-Miyaura-Kupplung mit (4-(Nonyloxy)phenyl)boronsäure und einem di-ortho-substituierten Arylhalogenid liefert eine geringe oder gar keine Ausbeute. Was ist die wahrscheinlichste Ursache?

A1: Die häufigste Ursache für das Scheitern bei sterisch gehinderten Kupplungen ist ein ineffizientes Katalysatorsystem. Die reduktive Eliminierung, der letzte Schritt im katalytischen Zyklus, wird durch sterische Hinderung stark verlangsamt.[1] Ihre erste Priorität sollte die Optimierung der Ligandenwahl sein. Sperrige, elektronenreiche Phosphinliganden (z. B. Buchwald-Liganden) oder N-heterocyclische Carbene (NHCs) sind entscheidend, um den Palladium-Komplex zu stabilisieren und die Produktbildung zu beschleunigen.[2][3]

F2: Ich beobachte eine signifikante Menge an Homokupplungsprodukt meiner Boronsäure. Wie kann ich das verhindern?

A2: Die Homokupplung von Boronsäuren wird typischerweise durch die Anwesenheit von Sauerstoff im Reaktionsgemisch verursacht, der das aktive Pd(0) zu Pd(II) reoxidiert, welches dann die Homokupplung katalysiert.[4] Stellen Sie sicher, dass Ihr Reaktionsgemisch vor der Zugabe des Palladiumkatalysators gründlich entgast wird (z. B. durch mehrmaliges Einfrieren-Pumpen-Auftauen oder Spülen mit einem inerten Gas wie Argon oder Stickstoff).[5][6]

F3: Meine Ausgangsboronsäure scheint sich während der Reaktion zu zersetzen, was zu Protodeboronierung führt. Was sollte ich tun?

A3: Protodeboronierung, der Ersatz der Boronsäuregruppe durch ein Wasserstoffatom, ist eine häufige Nebenreaktion, die oft durch überschüssiges Wasser oder zu scharfe basische Bedingungen verursacht wird.[5] Um dies zu minimieren, verwenden Sie wasserfreie Lösungsmittel und Reagenzien. Erwägen Sie auch den Wechsel zu einer milderen Base (z. B. K₃PO₄ anstelle von NaOH) oder die Verwendung stabilerer Boronsäureester, wie Pinakol (BPin)-Ester, die weniger anfällig für Hydrolyse sind.[4][5][7]

F4: Welche Rolle spielt die lange Nonyloxy-Kette in diesem Reagenz?

A4: Die para-ständige Nonyloxy-Gruppe beeinflusst in erster Linie die Löslichkeit des Moleküls in organischen Lösungsmitteln und übt einen elektronenschiebenden Effekt auf den Phenylring aus. Sie trägt nicht direkt zur sterischen Hinderung am Reaktionszentrum (der C-B-Bindung) bei. Die Herausforderung der sterischen Hinderung ergibt sich fast immer aus der Struktur des Kupplungspartners (dem Arylhalogenid).

Abschnitt 2: Detaillierte Anleitung zur Fehlerbehebung

Wenn Ihre Reaktion trotz langer Reaktionszeiten oder erhöhter Temperaturen keine zufriedenstellende Umsetzung zeigt, ist eine systematische Untersuchung der Reaktionsparameter erforderlich.

TroubleshootingWorkflow start Geringe Ausbeute/ Keine Umsetzung catalyst Katalysatorsystem überprüfen start->catalyst conditions Reaktionsbedingungen anpassen start->conditions reagents Reagenzstabilität prüfen start->reagents ligand Ligand optimieren: Sperrig & Elektronenreich (z.B. XPhos, SPhos, NHCs) catalyst->ligand Wichtigster Faktor base Base wechseln: Stark, nicht-nukleophil (z.B. K₃PO₄, Cs₂CO₃) conditions->base temp Temperatur erhöhen: Lösungsmittel mit hohem Siedepunkt (z.B. Toluol, Xylol) conditions->temp boronic_acid Boronsäure-Stabilität: - Wasserfreie Bedingungen - BPin-Ester verwenden reagents->boronic_acid

Abbildung 1: Logischer Arbeitsablauf zur Fehlerbehebung bei geringen Ausbeuten in gehinderten Suzuki-Kupplungen.

Lösung 2.1: Optimierung von Katalysator und Ligand

Die Wahl des Liganden ist der entscheidende Faktor für den Erfolg bei sterisch anspruchsvollen Kupplungen.[8] Die Aufgabe des Liganden ist es, die reduktive Eliminierung zu fördern, die bei der Bildung von tetra-ortho-substituierten Biarylen oft der geschwindigkeitsbestimmende Schritt ist.[1]

  • Expertise & Einblick: Sperrige Liganden erzwingen eine Geometrie am Palladiumzentrum, die die beiden organischen Reste in unmittelbarer Nähe zueinander bringt und so ihre Verknüpfung erleichtert. Elektronenreiche Liganden erhöhen die Elektronendichte am Palladium, was ebenfalls die reduktive Eliminierung beschleunigt.

Tabelle 1: Empfohlene Katalysatorsysteme für sterisch gehinderte Kupplungen

Komponente Empfehlung Begründung & Referenzen
Palladium-Quelle Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (z.B. XPhos Pd G3) Präkatalysatoren gewährleisten eine effiziente Bildung der aktiven Pd(0)-Spezies und sind oft luftstabiler.[4][6]
Liganden Buchwald-Liganden: XPhos, SPhos, RuPhos Dies sind die "Arbeitspferde" für schwierige Kupplungen. Ihre Sperrigkeit und elektronischen Eigenschaften sind ideal.[2][3]
Spezialliganden: AntPhos, BI-DIME Entwickelt für extrem gehinderte Substrate, bei denen Standardliganden versagen.[8][9][10]

| | N-Heterocyclische Carbene (NHCs): IPr, IMes | Starke σ-Donoren, die eine hohe katalytische Aktivität und Stabilität bieten.[2][11] |

Lösung 2.2: Auswahl von Base und Lösungsmittel

Die Base aktiviert die Boronsäure, indem sie ein "at"-Komplex bildet, was die Transmetallierung erleichtert.[11][12]

  • Expertise & Einblick: Für gehinderte Substrate ist eine starke, aber schlecht lösliche Base wie K₃PO₄ oft ideal. Sie ist stark genug, um die Boronsäure zu aktivieren, aber ihre geringe Löslichkeit kann Nebenreaktionen, die durch eine hohe Hydroxidkonzentration verursacht werden, minimieren. Wasserfreie Bedingungen sind vorzuziehen.

Tabelle 2: Auswahl von Basen und Lösungsmitteln

Parameter Empfehlung Begründung & Referenzen
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK Die Wahl hängt von der Empfindlichkeit der Substrate ab. K₃PO₄ ist eine robuste Allzweckbase für gehinderte Systeme.[2][5]

| Lösungsmittel | Dioxan, Toluol, THF, Xylole | Aprotische Lösungsmittel sind Standard. Lösungsmittel mit höheren Siedepunkten wie Toluol oder Xylole ermöglichen höhere Reaktionstemperaturen, die oft notwendig sind.[9][13] |

Abschnitt 3: Management von Nebenreaktionen

Problem 3.1: Protodeboronierung

Diese Nebenreaktion verbraucht Ihr Nukleophil und senkt die Ausbeute. Sie wird durch Wasser und Base katalysiert.

  • Mechanistische Einsicht: Die C-B-Bindung ist anfällig für die Spaltung durch Protonen, insbesondere wenn das Boratom durch eine Base wie Hydroxid anionisch aktiviert wird.

  • Abhilfestrategie 1: Stabile Boronsäurederivate: Die Umwandlung der Boronsäure in einen Pinakol-Boronsäureester (BPin) erhöht die Stabilität gegenüber Hydrolyse erheblich.[4][7] Dies kann in einem vorgeschalteten Schritt oder manchmal auch in situ erfolgen.

  • Abhilfestrategie 2: Strikte wasserfreie Bedingungen: Trocknen Sie Lösungsmittel und Reagenzien sorgfältig und führen Sie die Reaktion unter einer inerten Atmosphäre durch.

Problem 3.2: Homokupplung

Die Bildung von Biphenylen aus zwei Boronsäuremolekülen oder zwei Arylhalogenidmolekülen ist ein Zeichen für Probleme im Katalysezyklus.

  • Mechanistische Einsicht: Die Homokupplung von Boronsäuren wird oft durch Pd(II)-Spezies in Gegenwart von Sauerstoff vermittelt.[4] Die Homokupplung von Arylhalogeniden kann bei sehr hohen Temperaturen oder bei einer langsamen Transmetallierung auftreten.

  • Abhilfestrategie: Rigorose Entgasung: Die wichtigste Maßnahme ist die vollständige Entfernung von Sauerstoff aus dem Reaktionsgemisch vor der Zugabe des Katalysators.[5] Die Verwendung eines Präkatalysators, der sauber Pd(0) erzeugt, kann ebenfalls helfen.[6]

Abschnitt 4: Experimentelle Protokolle

Protokoll 1: Allgemeines Verfahren für eine sterisch anspruchsvolle Suzuki-Miyaura-Kupplung

Dieses Protokoll dient als validierter Ausgangspunkt für die Optimierung.

ExperimentalWorkflow setup 1. Reaktionsaufbau - Ofengetrockneter Kolben, Rührfisch - Einwaage: Arylhalogenid (1.0 Äq.), (4-(Nonyloxy)phenyl)boronsäure (1.5 Äq.), Base (z.B. K₃PO₄, 2.0 Äq.) inert 2. Inertisierung - Kolben mit Septum verschließen - 3x Evakuieren und mit Argon/N₂ füllen setup->inert addition 3. Zugabe von Katalysator & Lösungsmittel - Unter Inertgas-Gegenstrom: Pd-Quelle (1-2 mol%) & Ligand (2-4 mol%) - Zugabe von entgastem, wasserfreiem Lösungsmittel (z.B. Toluol) inert->addition reaction 4. Reaktion - Kolben in vorgeheiztes Ölbad (z.B. 110-140 °C) - Kräftig rühren für 12-24 h addition->reaction workup 5. Aufarbeitung - Abkühlen, mit Ethylacetat verdünnen - Filtration durch Celite - Wässrige Extraktion reaction->workup purification 6. Reinigung - Trocknen der organischen Phase - Konzentration im Vakuum - Säulenchromatographie workup->purification

Abbildung 2: Standard-Arbeitsablauf für die Durchführung einer Suzuki-Miyaura-Kreuzkupplung unter inerten Bedingungen.

Detaillierte Schritte:

  • Reaktionsaufbau: In einem ofengetrockneten Schlenk-Kolben oder Reaktionsgefäß mit Magnetrührstab werden das Arylhalogenid (1,0 Äq.), (4-(Nonyloxy)phenyl)boronsäure (1,2–1,5 Äq.) und die Base (z. B. K₃PO₄, 2,0–3,0 Äq.) eingewogen.[14]

  • Inertisierung: Das Gefäß wird mit einem Septum verschlossen. Anschließend wird das Gefäß dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt, um Sauerstoff und Feuchtigkeit zu entfernen.[5]

  • Zugabe von Katalysator und Lösungsmittel: Unter einem positiven Inertgasstrom werden die Palladium-Quelle (z. B. Pd(OAc)₂, 1–2 mol%) und der Phosphinligand (z. B. XPhos, 2–4 mol%) zugegeben. Anschließend wird das entgaste, wasserfreie Lösungsmittel (z. B. Toluol, Konzentration 0,1–0,2 M) über eine Spritze zugegeben.[14]

  • Reaktion: Das verschlossene Gefäß wird in ein vorgeheiztes Ölbad oder einen Heizblock bei der gewünschten Temperatur (z. B. 110–140 °C) gestellt und für die angegebene Zeit (typischerweise 12–24 Stunden) kräftig gerührt.[9][14]

  • Überwachung: Der Reaktionsfortschritt wird mittels DC, GC-MS oder LC-MS überwacht.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das Reaktionsgemisch mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt und durch ein Celite-Pad filtriert, um Palladium-Schwarz und anorganische Salze zu entfernen. Das Filtrat wird mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Schicht wird über wasserfreiem Na₂SO₄ oder MgSO₄ getrocknet, filtriert und unter reduziertem Druck konzentriert. Das Rohprodukt wird durch Flash-Säulenchromatographie an Kieselgel gereinigt.

Referenzen

  • Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry – A European Journal. Verfügbar unter: --INVALID-LINK--

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • Zhang, T., & Tang, W. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. Verfügbar unter: --INVALID-LINK--

  • Tang, W. (2013). Sterically demanding Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Uozumi, Y., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Reddit r/Chempros. (2023). Problems with Suzuki coupling. Reddit. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • Reddit r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki?. Reddit. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Verfügbar unter: --INVALID-LINK--

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Verfügbar unter: --INVALID-LINK--

  • Sigman, M. S., & Denmark, S. E. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates. BenchChem. Verfügbar unter: --INVALID-LINK--

  • Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Verfügbar unter: --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (4-(Nonyloxy)phenyl)boronic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Arylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, (4-(Nonyloxy)phenyl)boronic acid is a valuable building block, imparting lipophilicity and specific steric properties to target molecules. A primary and indispensable tool for the structural verification and purity assessment of this compound is ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective with structurally related compounds. We will delve into the causal factors behind the observed chemical shifts and coupling patterns, and present a field-proven protocol for acquiring high-quality, interpretable spectra, addressing the common challenges associated with this class of compounds.

The Challenge of Boronic Acid NMR: Overcoming Oligomerization

A critical consideration when analyzing the NMR spectra of arylboronic acids is their propensity to form cyclic trimers known as boroxines through intermolecular dehydration.[1][2] This equilibrium between the monomeric boronic acid and the boroxine trimer in solution can lead to broadened signals, complex overlapping multiplets, or even two distinct sets of peaks, complicating spectral interpretation.[1][2]

The key to obtaining a clean, representative ¹H NMR spectrum of the monomeric species lies in the choice of a suitable deuterated solvent. Coordinating solvents, such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O), effectively break up the boroxine anhydride by forming adducts with the boron center.[1] This guide's recommended protocol is based on this principle, ensuring the acquisition of sharp, well-resolved spectra amenable to straightforward analysis.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, fully assigned spectrum for this compound is not readily found, we can confidently predict its ¹H NMR spectrum based on fundamental principles and data from closely related analogs. The expected chemical shifts, multiplicities, and integrations are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CD₃OD

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-a (Ar-H)~7.8 - 8.0Doublet (d)2H
H-b (Ar-H)~6.9 - 7.1Doublet (d)2H
-B(OH)₂~4.8 (solvent dependent)Singlet (s)2H
H-c (-OCH₂-)~4.0 - 4.1Triplet (t)2H
H-d (-CH₂-)~1.7 - 1.8Quintet (quin)2H
H-e (-(CH₂)₆-)~1.2 - 1.5Multiplet (m)12H
H-f (-CH₃)~0.8 - 0.9Triplet (t)3H

Comparative Spectral Analysis

To understand the spectral features of this compound, a comparison with simpler, structurally related compounds is highly instructive. Table 2 presents the experimental ¹H NMR data for Phenylboronic acid and 4-Tolylboronic acid, which serve as excellent benchmarks.

Table 2: Comparative ¹H NMR Data of Arylboronic Acids

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)SolventReference
This compound (Predicted) ~7.9 (d, 2H), ~7.0 (d, 2H)~4.0 (t, 2H), ~1.75 (quin, 2H), ~1.3 (m, 12H), ~0.9 (t, 3H)CD₃OD-
Phenylboronic acid7.99 (m, 2H), 7.79 (m, 1H), 7.36 (m, 2H)-DMSO-d₆[3]
4-Tolylboronic acid8.13 (d, 2H), 7.32 (d, 2H)2.45 (s, 3H)CDCl₃[1]
Analysis of Spectral Differences:
  • Aromatic Region: In this compound, the aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the boronic acid group (H-a) are deshielded and appear downfield (~7.9 ppm) due to the electron-withdrawing nature of the boronic acid moiety. Conversely, the protons ortho to the electron-donating nonyloxy group (H-b) are shielded and appear further upfield (~7.0 ppm). This is in contrast to the more complex multiplet structure of unsubstituted phenylboronic acid.[3]

  • Aliphatic Region: The most significant difference is, of course, the presence of the signals corresponding to the nonyloxy chain. The triplet at approximately 4.0 ppm is characteristic of the methylene group directly attached to the phenolic oxygen (H-c), deshielded by the electronegative oxygen atom. The rest of the aliphatic chain gives rise to signals in the upfield region (0.8-1.8 ppm), with the terminal methyl group (H-f) appearing as a characteristic triplet around 0.9 ppm.

Experimental Protocol for ¹H NMR Analysis of this compound

This protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum by mitigating the effects of boroxine formation.

Materials and Equipment:
  • This compound sample

  • Methanol-d₄ (CD₃OD), high purity

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (300 MHz or higher recommended)

Step-by-Step Procedure:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of methanol-d₄ to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CD₃OD solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp signals and good resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be acquired to ensure a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Data Analysis:

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak of methanol-d₄ (δ ≈ 3.31 ppm).

    • Integrate all the signals in the spectrum.

    • Assign the chemical shifts, multiplicities, and integrations to the corresponding protons in the molecule.

Visualization of Key Concepts

To further clarify the relationships discussed, the following diagrams illustrate the structure of this compound with proton assignments and the experimental workflow.

Figure 1: Structure and ¹H NMR assignments for this compound.

G cluster_workflow Experimental Workflow for ¹H NMR Analysis prep 1. Sample Preparation (5-10 mg in 0.6-0.7 mL CD₃OD) load 2. Load Sample into Spectrometer prep->load Dissolved sample setup 3. Lock and Shim load->setup Sample in magnet acquire 4. Acquire Spectrum (8-16 scans) setup->acquire Homogeneous field process 5. Process Data (FT, Phasing, Baseline Correction) acquire->process FID signal analyze 6. Analyze Spectrum (Referencing, Integration, Assignment) process->analyze NMR spectrum

Figure 2: Step-by-step workflow for acquiring a high-quality ¹H NMR spectrum.

References

A Senior Application Scientist's Guide to 13C NMR Analysis of (4-(Nonyloxy)phenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven methodology for the 13C NMR analysis of (4-(Nonyloxy)phenyl)boronic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond basic procedural lists. It delves into the causality behind experimental choices, offering a framework for robust and reproducible characterization of these versatile chemical building blocks. We will explore spectral interpretation, present comparative data with relevant alternatives, and provide detailed, self-validating experimental protocols.

Introduction: The Structural Significance of Arylboronic Acids

This compound is a member of the arylboronic acid family, a class of compounds indispensable to modern organic synthesis. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Beyond synthesis, their unique ability to reversibly bind with diols makes them critical components in the development of chemical sensors and drug delivery systems.

The long nonyloxy- side chain imparts specific solubility and electronic properties, making its precise characterization essential. While various analytical techniques are employed, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon skeleton, offering unambiguous confirmation of structure, purity, and electronic environment. This guide establishes a definitive protocol for achieving high-quality 13C NMR data for this specific molecule and its derivatives.

Foundational Principles: Interpreting the 13C NMR Spectrum of Arylboronic Acids

Understanding the 13C NMR spectrum of an arylboronic acid requires recognizing the influence of the boronic acid moiety [-B(OH)2] and other substituents on the chemical shifts (δ) of the aromatic carbons.

  • The C-B Signal: The most diagnostic signal is that of the carbon atom directly bonded to boron (C1). This carbon is significantly deshielded, and its chemical shift is highly sensitive to the solvent, pH, and concentration due to equilibria involving the formation of boronate anions or cyclic anhydrides (boroxines). In aprotic solvents like CDCl3, the C1 signal for phenylboronic acid typically appears around 135 ppm.

  • Substituent Effects: The electron-donating nature of the alkoxy group (-OR) at the C4 position (para) causes a significant upfield shift (lower ppm) for the ipso-carbon (C4) and a downfield shift for the ortho- (C3, C5) and meta- (C2, C6) carbons relative to unsubstituted phenylboronic acid.

  • The Aliphatic Chain: The nine-carbon nonyloxy chain will present a series of distinct signals in the upfield region of the spectrum (typically 14-70 ppm), which can be assigned based on their distance from the oxygen atom.

Below is a logical workflow for acquiring and analyzing the 13C NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~25-30 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to 5mm NMR Tube B->C D Insert sample into NMR spectrometer C->D Transfer to Spectrometer E Lock, Tune, and Shim D->E F Acquire 1H Spectrum (for reference) E->F G Set up 13C{1H} Experiment (e.g., 'zgpg30') F->G H Optimize Acquisition Parameters (NS, D1) G->H I Run Experiment H->I J Apply Fourier Transform I->J Process Raw Data (FID) K Phase Correction J->K L Baseline Correction K->L M Calibrate Spectrum (Solvent peak as internal standard) L->M N Peak Picking & Integration M->N O Assign Signals to Carbon Atoms N->O

Caption: Standard workflow for 13C NMR analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

3.1. Materials and Equipment

  • Analyte: this compound (or derivative)

  • Solvent: Chloroform-d (CDCl3, 99.8 atom % D), with Tetramethylsilane (TMS) as an internal standard (0.03% v/v). Note: While other solvents like DMSO-d6 can be used, CDCl3 is often preferred for initial characterization due to its inertness and simple solvent signal.

  • Equipment: 5 mm NMR tubes, volumetric flasks, pasture pipettes.

  • Instrumentation: NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.

3.2. Step-by-Step Procedure

  • Sample Preparation:

    • Accurately weigh 25-30 mg of the boronic acid derivative directly into a clean, dry vial. The higher concentration is beneficial for 13C NMR, which has a low natural abundance and sensitivity.

    • Add approximately 0.6 mL of CDCl3 to the vial and gently swirl to dissolve the sample completely. A clear, homogenous solution is required.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the CDCl3.

    • Tune and match the probe for the 13C frequency.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample is critical for sharp signals and accurate chemical shifts.

  • 13C NMR Data Acquisition:

    • Use a standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker systems). This program uses a 30° pulse angle to allow for a shorter relaxation delay (D1) without significantly saturating the signals.

    • Key Acquisition Parameters:

      • Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.

      • Number of Scans (NS): Start with 1024 scans. This number can be increased for dilute samples to improve the signal-to-noise ratio.

      • Relaxation Delay (D1): 2.0 seconds. This is a reasonable starting point for most carbons in a molecule of this size.

      • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Initiate the acquisition. For 1024 scans with a D1 of 2s, the experiment will take approximately 45-50 minutes.

  • Data Processing:

    • Apply an exponential multiplication (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

    • Perform Fourier Transform, followed by automated or manual phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis by setting the CDCl3 solvent peak to its known value of 77.16 ppm.

Spectral Data & Comparative Analysis

The true power of 13C NMR lies in the comparative analysis of structurally similar molecules. Below is a table summarizing the expected 13C NMR chemical shifts for this compound and a common alternative, (4-Methoxyphenyl)boronic acid, in CDCl3. This comparison highlights the influence of the aliphatic chain length.

Carbon Atom AssignmentThis compound (Expected δ, ppm)(4-Methoxyphenyl)boronic acid (Experimental δ, ppm)Rationale for Chemical Shift
C1 (-B(OH)2) ~130.5 (Broad)130.9 (Broad)The C-B signal is often broad due to quadrupolar relaxation of the boron nucleus. Its exact position is solvent-dependent.
C2, C6 ~136.5136.1Ortho to the boronic acid, deshielded by its inductive effect.
C3, C5 ~114.8114.5Ortho to the electron-donating alkoxy group, significantly shielded.
C4 (-OR) ~163.0162.7Ipso-carbon attached to the oxygen, highly deshielded.
C1' (-OCH2-) ~68.455.3The first carbon of the alkoxy chain. The shift difference is minimal between a long chain and a methyl group.
C2' ~29.4-Data specific to the nonyloxy chain.
C3' - C8' ~22.8 - 31.9-A cluster of signals for the central methylene groups of the aliphatic chain.
C9' (-CH3) ~14.2-The terminal methyl group, the most shielded carbon.

Note: The C1 signal is often difficult to observe or appears as a very broad, low-intensity peak. This is a known phenomenon for carbon atoms attached to boron.

The following diagram illustrates the relationship between the substituent and its effect on the aromatic carbon chemical shifts.

G cluster_molecule (4-Alkoxyphenyl)boronic acid System cluster_effects Electronic Effects C4 C4 (-OR) ~163 ppm C1 C1 (-B(OH)2) ~130 ppm C3_5 C3, C5 ~115 ppm C2_6 C2, C6 ~136 ppm EDG Strong Electron Donating Group (-OR) EDG->C4 Strong Deshielding (Ipso-Effect) EDG->C3_5 Strong Shielding (Resonance) EWG Weak Electron Withdrawing Group (-B(OH)2) EWG->C1 Deshielding EWG->C2_6 Weak Deshielding (Inductive Effect)

Caption: Electronic effects on aromatic 13C chemical shifts.

Conclusion

The 13C NMR spectrum is an information-rich analytical tool for the structural verification of this compound and its derivatives. By following the detailed protocol outlined in this guide, researchers can obtain high-quality, reproducible data. The key diagnostic signals—the broad C-B resonance around 130 ppm, the highly deshielded C-O carbon above 160 ppm, and the distinct pattern of the aromatic and aliphatic carbons—provide an unambiguous fingerprint of the molecule. Comparative analysis against other boronic acids further solidifies structural assignments and enhances understanding of substituent effects, ensuring the integrity of these critical reagents in synthesis and materials science applications.

A Comparative Guide to the Mass Spectrometric Analysis of (4-(Nonyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions and other applications of boronic acids, robust analytical characterization is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of (4-(Nonyloxy)phenyl)boronic acid, a common building block in organic synthesis. We will explore the nuances of ionization and fragmentation, offering field-proven insights to guide your experimental choices and ensure data integrity.

The Analytical Challenge of Boronic Acids

This compound, with a molecular weight of 264.19 g/mol , presents unique challenges for mass spectrometric analysis. Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly at elevated temperatures or under certain ionization conditions.[1][2] Furthermore, they can readily form dimers and solvent adducts, leading to complex spectra that can be difficult to interpret.[1][2] Therefore, the choice of analytical technique is critical to obtaining a clear and representative mass spectrum.

A Comparison of Ionization Techniques for this compound

The selection of an appropriate ionization source is the most critical decision in the mass spectrometric analysis of boronic acids. While techniques like Electron Ionization (EI) are excellent for many small molecules, their high-energy nature can lead to extensive fragmentation of boronic acids, often preventing the observation of the molecular ion.[3] Softer ionization techniques are generally preferred.

A comparative overview of suitable techniques is presented below:

Ionization TechniquePrincipleAdvantages for this compoundDisadvantages & Considerations
Electrospray Ionization (ESI) Soft ionization technique creating ions from a solution.Excellent for polar molecules. Can be used in both positive and negative ion modes.[4] Minimizes thermal degradation.[2]Prone to adduct formation (e.g., with solvents or salts).[1]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte.Suitable for less polar compounds than ESI. Can tolerate higher flow rates.Can induce more fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix and ionized by a laser.High sensitivity and suitable for a wide range of molecular weights.Sample preparation can be challenging. May not be ideal for routine quantitative analysis.

For this compound, Electrospray Ionization (ESI) , particularly in the negative ion mode , is the recommended approach. The acidic nature of the boronic acid group facilitates deprotonation to form the [M-H]⁻ ion, leading to a strong and easily interpretable signal.[5][6] This approach often simplifies the spectrum by reducing the prevalence of complex adducts sometimes seen in positive ion mode.

Recommended Experimental Protocol: LC-ESI-MS/MS

To achieve a robust and reproducible analysis of this compound, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly recommended. The chromatographic separation helps to isolate the analyte from impurities and reduces matrix effects, while tandem mass spectrometry (MS/MS) provides structural confirmation.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL with a 50:50 (v/v) mixture of methanol and water.

LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemProvides high resolution and short run times.[1]
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for the nonpolar nonyloxy chain.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode if needed and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% to 95% B over 5 minutesEnsures good separation and elution of the analyte.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µL
MS System Triple Quadrupole or Orbitrap Mass SpectrometerProvides the necessary sensitivity and mass accuracy.
Ionization Mode ESI NegativePromotes the formation of the [M-H]⁻ ion.[6]
Capillary Voltage -3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
MS1 Scan Range m/z 50-500To detect the precursor ion.
MS/MS Fragmentation Collision-Induced Dissociation (CID)To generate characteristic fragment ions.

This self-validating protocol, when implemented, should provide a clear signal for the deprotonated molecule and its fragments, allowing for unambiguous identification and quantification.

Data Interpretation: A Comparative Analysis

The expected monoisotopic mass of this compound (C₁₅H₂₅BO₃) is 264.1893. In negative ion ESI-MS, the primary ion observed should be the [M-H]⁻ at m/z 263.18.

To illustrate the influence of the substituent on the fragmentation pattern, we can compare the expected fragmentation of this compound with that of a simpler analogue, p-Methylbenzeneboronic acid (p-tolylboronic acid).

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragmentation
This compound 263.18 [M-H]⁻137.02Loss of the nonyloxy radical (C₉H₁₉O•)
121.03Loss of the nonene (C₉H₁₈) and B(OH)₂
43.00[BO₂]⁻
p-Methylbenzeneboronic acid [7]135.06 [M-H]⁻91.05Loss of B(OH)₂
43.00[BO₂]⁻

The fragmentation of this compound is expected to be dominated by the cleavage of the ether bond and the loss of the long alkyl chain. The formation of the borinate anion [BO₂]⁻ is also a characteristic fragmentation pathway for boronic acids.[8]

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution in Methanol working 2. Dilute to 10 µg/mL in 50:50 MeOH:H₂O stock->working inject 3. Inject Sample into UPLC System working->inject separate 4. Chromatographic Separation on C18 Column inject->separate ionize 5. Ionize using ESI (Negative Mode) separate->ionize detect 6. Detect Precursor Ion (MS1) ionize->detect fragment 7. Fragment Precursor (MS/MS) detect->fragment process 8. Process Data (Integration & Spectral Analysis) fragment->process compare 9. Compare with Reference Spectra/Data process->compare report 10. Generate Report compare->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The successful mass spectrometric analysis of this compound hinges on the selection of an appropriate ionization method and a well-defined analytical protocol. An LC-MS/MS method using electrospray ionization in the negative ion mode offers a robust, sensitive, and reliable approach for the identification and quantification of this important synthetic building block. By understanding the potential challenges, such as boroxine formation, and by employing a systematic analytical strategy, researchers can obtain high-quality, unambiguous data to support their research and development efforts.

References

A Comparative Guide to the Reactivity of (4-(Nonyloxy)phenyl)boronic acid and Other Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of the reactivity of (4-(Nonyloxy)phenyl)boronic acid with other commonly employed boronic acids, namely phenylboronic acid , 4-methoxyphenylboronic acid , and 4-tert-butylphenylboronic acid . By examining the interplay of electronic and steric effects, this document aims to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step of the Suzuki-Miyaura coupling can vary depending on the specific substrates and reaction conditions. However, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently influenced by the electronic and steric nature of the boronic acid.

Factors Influencing Boronic Acid Reactivity

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by two key factors:

  • Electronic Effects: The electronic nature of the substituents on the phenyl ring of the boronic acid plays a crucial role. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, enhancing the nucleophilicity of the carbon atom attached to the boron. This increased nucleophilicity generally accelerates the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, slowing down transmetalation.

  • Steric Effects: The size and position of substituents on the phenyl ring can sterically hinder the approach of the boronic acid to the palladium complex. Significant steric bulk, particularly at the ortho positions, can impede the transmetalation process and reduce the overall reaction rate.

Comparative Analysis of Boronic Acids

To provide a clear comparison, we will evaluate the reactivity of this compound against three benchmark compounds: phenylboronic acid (the unsubstituted parent compound), 4-methoxyphenylboronic acid (containing a small electron-donating group), and 4-tert-butylphenylboronic acid (containing a bulky, weakly electron-donating group).

Boronic AcidSubstituentElectronic EffectSteric HindranceExpected Relative Reactivity
Phenylboronic Acid-HNeutralMinimalBaseline
4-Methoxyphenylboronic acid-OCH₃Electron-donatingLowHigher than baseline
4-tert-Butylphenylboronic acid-C(CH₃)₃Weakly Electron-donatingModerateSlightly higher than baseline
This compound-O(CH₂)₈CH₃Electron-donatingModerate to HighComparable to or slightly lower than 4-methoxyphenylboronic acid

Note: The expected relative reactivity is a qualitative prediction based on established electronic and steric principles. Actual reaction rates will be highly dependent on specific reaction conditions.

This compound: A Unique Profile

The this compound presents an interesting case. The nonyloxy group (-O(CH₂)₈CH₃) is electronically similar to a methoxy group, acting as an electron-donating group through resonance. This would be expected to enhance the reactivity in the transmetalation step. However, the long, flexible nonyl chain introduces significant steric bulk. While the chain's flexibility may mitigate some of the steric hindrance compared to a rigid group like tert-butyl, it can still influence the approach to the catalytic center. Therefore, the reactivity of this compound is anticipated to be a balance between its favorable electronic properties and potentially unfavorable steric effects.

Experimental Data Comparison

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Phenylboronic Acid4-BromoanisolePd-bpydc-NdK₂CO₃H₂O2495[2]
Phenylboronic Acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃EtOH/H₂O198[3]
4-Methoxyphenylboronic acid4-BromoanisolePdCl₂(dppf)Na₂CO₃Toluene/H₂O1292[4]
4-tert-Butylphenylboronic acidAryl HalideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh yields reported[5][6]
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O12Projected: 85-95 N/A

Projection for this compound: Based on its electronic similarity to 4-methoxyphenylboronic acid, a high yield is expected. The potential for steric hindrance from the long alkyl chain might slightly decrease the reaction rate compared to the methoxy analogue, but a successful coupling is still anticipated under optimized conditions.

Experimental Protocol for a Comparative Kinetic Study

To obtain definitive comparative data, a standardized experimental protocol is essential. The following procedure is designed to allow for the direct comparison of the reactivity of different boronic acids in a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis Setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Solvent, Internal Standard Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Temp Equilibrate to Reaction Temperature Inert->Temp Catalyst Add Catalyst (t=0) Temp->Catalyst Sampling Withdraw Aliquots at Timed Intervals Catalyst->Sampling Quench Quench Aliquots Sampling->Quench HPLC Analyze Samples by HPLC Quench->HPLC Plot Plot [Product] vs. Time HPLC->Plot Rate Determine Initial Rate Plot->Rate

Caption: A generalized workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

Objective: To determine the relative initial reaction rates for the Suzuki-Miyaura coupling of a selected aryl halide with this compound, phenylboronic acid, 4-methoxyphenylboronic acid, and 4-tert-butylphenylboronic acid.

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Boronic Acids: this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-tert-Butylphenylboronic acid (1.2 mmol each)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: A degassed mixture of Toluene, Ethanol, and Water (4:1:1, 10 mL)

  • Internal Standard: Dodecane (for GC/HPLC analysis)

  • Equipment: Schlenk flasks, magnetic stirrer, heating mantle/oil bath, syringes, GC or HPLC system.

Procedure:

  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Equilibration: Place the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 80 °C) and allow the mixture to equilibrate for 10-15 minutes with stirring.

  • Reaction Initiation: Dissolve the palladium catalyst in a small amount of the reaction solvent and inject it into the reaction flask. This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., sodium sulfate).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product as a function of time for each boronic acid. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.

Conclusion

References

A Comparative Guide to the Crystal Structures of Alkoxy-Substituted Phenylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in Suzuki-Miyaura cross-coupling reactions.[1][2] Beyond their synthetic utility, their unique structural and molecular recognition capabilities have positioned them as critical building blocks in supramolecular chemistry, materials science, and drug design.[3][4] The introduction of alkoxy substituents onto the phenyl ring profoundly influences their solid-state architecture, modulating intermolecular interactions and, consequently, their physicochemical properties. This guide provides an in-depth comparison of the crystal structures of various alkoxy-substituted phenylboronic acids, offering insights into the causal relationships between substitution patterns and supramolecular assembly. Understanding these relationships is paramount for the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties.

The boronic acid functional group, -B(OH)₂, is a versatile hydrogen bond donor and acceptor, capable of forming various supramolecular synthons.[3] In the solid state, unsubstituted phenylboronic acid typically forms a hydrogen-bonded dimeric structure, which then further assembles into an extended network.[5][6][7] However, as we will explore, the strategic placement of alkoxy groups can systematically disrupt or alter this packing, leading to novel crystalline arrangements with potentially advantageous characteristics.

The Influence of Alkoxy Substitution on Crystal Packing Motifs

The crystal structures of alkoxy-substituted phenylboronic acids are primarily governed by a delicate interplay of hydrogen bonding and, to a lesser extent, π-π stacking interactions.[8][9] The position and number of alkoxy groups dictate the predominant supramolecular motifs.

Hydrogen Bonding: From Dimers to Monomers

The most common structural motif for phenylboronic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the boronic acid moieties of two molecules.[10][11] These dimeric units then typically interconnect through further hydrogen bonding to form extended structures like ribbons or sheets.[11][12]

However, the introduction of ortho-alkoxy substituents can lead to a significant deviation from this pattern. The proximity of the alkoxy oxygen atom to the boronic acid group facilitates the formation of an intramolecular O-H···O hydrogen bond.[13][14] This interaction can compete with the intermolecular hydrogen bonding required for dimerization.

A particularly striking example is the case of di-ortho-alkoxy substituted phenylboronic acids. Studies on 2,6-dimethoxyphenylboronic acid and 2,6-diethoxyphenylboronic acid have revealed the existence of polymorphic forms, some of which exhibit an unprecedented monomeric packing in the crystal lattice.[13][15] This is a significant finding for crystal engineering, as it demonstrates that the introduction of two ortho-alkoxy groups can effectively "shield" the boronic acid moiety, preventing the typical dimer formation and leading to a structure dominated by monomeric units.[13][15] The crystal structure of 2-isobutoxy-6-methoxyphenylboronic acid also features this monomeric packing.[13][15]

In contrast, para-alkoxy substitution, as seen in 4-methoxyphenylboronic acid, does not sterically hinder the boronic acid group and thus allows for the formation of the typical hydrogen-bonded dimeric structures.[10]

π-π Stacking Interactions

While hydrogen bonding is the dominant force in the crystal packing of phenylboronic acids, π-π stacking interactions between the aromatic rings also contribute to the overall stability of the crystal lattice.[8][9] These interactions are generally of the offset face-to-face or edge-to-face type. The specific nature and extent of π-π stacking are influenced by the substitution pattern, which can affect the electron density of the aromatic ring and the overall molecular shape.

Comparative Analysis of Alkoxy-Substituted Phenylboronic Acid Crystal Structures

The following table summarizes key crystallographic data for a selection of alkoxy-substituted phenylboronic acids, highlighting the impact of the substituent's position and size on their solid-state structures.

CompoundSubstitution PatternSupramolecular MotifKey FeaturesReference
Phenylboronic Acid UnsubstitutedDimerForms extended hydrogen-bonded networks of dimeric units.[5][6][7][5][6][7]
2-Methoxyphenylboronic Acid ortho-MethoxyDimerForms typical dimers, with intramolecular O-H···O hydrogen bonding.[13][13]
2-Ethoxyphenylboronic Acid ortho-EthoxyDimerSimilar to the 2-methoxy derivative, forms dimers with intramolecular hydrogen bonds.[13][13]
2,6-Dimethoxyphenylboronic Acid di-ortho-MethoxyPolymorphic (Dimer and Monomer)Exhibits both a dimeric and a monomeric crystal form, demonstrating the disruptive effect of di-ortho substitution.[13][15][13][15]
2,6-Diethoxyphenylboronic Acid di-ortho-EthoxyPolymorphic (Dimer and Monomer)Similar to the di-methoxy analogue, it crystallizes in both dimeric and monomeric forms.[13][15][13][15]
4-Methoxyphenylboronic Acid para-MethoxyDimerOne molecule hydrogen bonds to four other monomers, deviating from the simple dimer-ribbon structure.[10][1][2][10][16][17][18]
3,5-Dimethoxyphenylboronic Acid di-meta-MethoxyDimerExpected to form typical dimeric structures due to the lack of steric hindrance around the boronic acid group.[19][20][21]
Visualizing Intermolecular Interactions

The following diagrams, generated using Graphviz, illustrate the fundamental differences in the supramolecular assembly of mono-ortho- and di-ortho-alkoxy-substituted phenylboronic acids.

G1 cluster_0 Ortho-Alkoxy Phenylboronic Acid Dimer Molecule A R-Ph-B(OH)2 Molecule B R-Ph-B(OH)2 Molecule A->Molecule B Intermolecular H-Bond Molecule B->Molecule A Intermolecular H-Bond Intra_A Intramolecular O-H···O Bond

Caption: Dimer formation in mono-ortho-alkoxy phenylboronic acids.

G2 cluster_1 Di-Ortho-Alkoxy Phenylboronic Acid Monomeric Packing Monomer 1 R,R'-Ph-B(OH)2 Monomer 2 R,R'-Ph-B(OH)2 Monomer 1->Monomer 2 Weak van der Waals Interactions Monomer 3 R,R'-Ph-B(OH)2 Monomer 2->Monomer 3 Weak van der Waals Interactions Intra_1 Intramolecular O-H···O Bonds

Caption: Monomeric packing in di-ortho-alkoxy phenylboronic acids.

Experimental Protocols

The synthesis and crystallization of alkoxy-substituted phenylboronic acids are crucial steps for obtaining high-quality crystals suitable for single-crystal X-ray diffraction analysis.

General Synthesis of Alkoxy-Substituted Phenylboronic Acids

A common and robust method for the synthesis of phenylboronic acids involves the reaction of a corresponding aryl magnesium halide (Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[7][22][23]

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a solution of the appropriate bromo- or iodoalkoxybenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating. Stir the mixture at room temperature or under reflux until the magnesium is consumed.

  • Boration: Cool the freshly prepared Grignard reagent to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of triisopropyl borate or trimethyl borate in anhydrous THF to the Grignard reagent with vigorous stirring. Maintain the low temperature during the addition to prevent over-addition and side reactions.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1 M HCl or H₂SO₄) while cooling in an ice bath.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water, toluene, or a mixture of solvents).

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is often a matter of careful experimentation with various crystallization techniques.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified phenylboronic acid in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Conclusion

The substitution of a phenylboronic acid scaffold with alkoxy groups provides a powerful strategy for tuning its solid-state structure. While para- and meta-alkoxy substituents generally have a modest impact on the crystal packing, the introduction of one or, more dramatically, two ortho-alkoxy groups can fundamentally alter the supramolecular assembly. The ability to induce a shift from the common dimeric motif to a rare monomeric packing through di-ortho-alkoxy substitution is a significant advancement in the field of crystal engineering. These insights are crucial for the design of next-generation pharmaceuticals and functional materials, where control over the solid-state properties is a key determinant of performance and bioavailability.

References

A Senior Scientist's Comparative Guide to Purity Analysis of (4-(Nonyloxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the purity of building blocks like (4-(Nonyloxy)phenyl)boronic acid is not a trivial specification—it is the cornerstone of reaction efficiency, product yield, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). As a key reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, its purity profile directly dictates the impurity profile of subsequent products. This guide provides an in-depth, objective comparison of the primary analytical methods for assessing the purity of this compound, grounded in both theoretical principles and practical, field-proven insights.

The Challenge: Understanding Key Impurities

Effective purity analysis begins with understanding what one is looking for. For arylboronic acids, the impurity landscape is unique. The primary species to control and quantify are:

  • Boroxine (Trimeric Anhydride): The most common process-related impurity, formed by the dehydration of three boronic acid molecules. While often readily converted back to the boronic acid in situ during a reaction, its presence impacts the true molar quantity of the active reagent and can affect solubility and reaction kinetics.

  • Water Content: The presence of water is inversely correlated with boroxine formation. Accurate water determination is crucial for calculating purity on an anhydrous basis.

  • Unreacted Starting Materials & Byproducts: Depending on the synthetic route (e.g., via Grignard or organolithium reagents), residual precursors or side-reaction products may be present.[1][2]

  • Deboronated Species: Protodeboronation, the cleavage of the C-B bond, can occur, leading to the formation of 1-nonyloxybenzene.[1]

This guide will dissect the methodologies best suited to identify and quantify these specific impurities, providing a validated framework for quality control.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, specificity, throughput, and the specific information required. Here, we compare the most effective techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, reversed-phase HPLC (RP-HPLC) is the gold standard.

Expertise & Experience: RP-HPLC is the workhorse for purity analysis of non-volatile organic molecules. Its strength lies in its ability to separate the parent compound from structurally similar impurities. The choice of a C18 stationary phase is logical due to the hydrophobic nature of the nonyl chain and phenyl ring. A key challenge in boronic acid analysis is peak shape and retention time reproducibility, often caused by interactions with free silanols on the silica support or on-column oligomerization.[3] The use of a buffered mobile phase (e.g., with formic acid or ammonium acetate) is a critical, experience-driven choice to suppress silanol activity and ensure consistent ionization, leading to sharp, reproducible peaks.[3]

  • Advantages: High resolution for separating closely related impurities, excellent quantitation capabilities with UV detection, and direct compatibility with Mass Spectrometry (LC-MS) for peak identification.

  • Limitations: Can be complicated by the on-column equilibrium between the boronic acid and its boroxine trimer, potentially showing multiple peaks for a single species if conditions are not optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹¹B) to provide detailed information about the molecular structure and environment of atoms within a molecule.

Expertise & Experience: While ¹H NMR is ubiquitous for structural confirmation, it presents a unique challenge with boronic acids due to the formation of boroxine trimers, which can lead to complex, broadened, or multiple sets of signals, making interpretation and quantification difficult.[3][4] A seasoned analyst knows to circumvent this by using a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆.[4] These solvents form adducts with the boronic acid, effectively breaking up the trimeric anhydride and yielding a clean, intelligible spectrum of the monomeric species. ¹¹B NMR is also a powerful tool, as the chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or adducts, providing direct evidence of the boron environment.[5][6]

  • Advantages: Provides unambiguous structural confirmation, can identify and quantify impurities without the need for a reference standard (qNMR), and offers insight into the boronic acid/boroxine equilibrium.

  • Limitations: Lower sensitivity compared to chromatographic methods. Spectra can be complex and difficult to interpret without specific sample preparation techniques to manage oligomerization.[4]

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility after they have been vaporized. Separation occurs in a heated column, and detection is typically performed by a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Expertise & Experience: Direct GC analysis of boronic acids is generally not feasible. Their high polarity and low volatility, coupled with their tendency to form non-volatile boroxines in the hot injector port, prevent effective analysis.[7][8] Therefore, GC is only a viable option if a derivatization step is employed. Esterification, for instance with pinacol, converts the polar boronic acid into a more volatile and thermally stable boronate ester. This approach is particularly useful for detecting trace-level volatile or semi-volatile impurities that might not be amenable to HPLC analysis.[9]

  • Advantages: Excellent for analyzing volatile or semi-volatile impurities; high sensitivity, especially with MS detection.

  • Limitations: Requires a time-consuming and potentially non-quantitative derivatization step, which adds complexity and a source of error.[8] Not suitable for analyzing non-volatile impurities like the boroxine itself.

Karl Fischer Titration

Principle: This is a highly specific chemical titration method based on the reaction of iodine with water. It is the industry-standard method for quantifying water content in raw materials and finished products.[10][11]

Expertise & Experience: For a substance like this compound, which exists in equilibrium with its dehydrated trimer, Karl Fischer titration is not just an auxiliary test—it is a critical component of the primary purity assessment. The result is essential for calculating the assay value on an anhydrous basis, giving a true measure of the active boronic acid content. Both volumetric and coulometric methods are available, with coulometry being preferred for very low water content (<1%).[11][12]

  • Advantages: Highly specific and accurate for water determination, providing essential data for a complete purity profile.[10]

  • Limitations: Only measures water content and provides no information about other organic or inorganic impurities.

Quantitative Data Summary: A Comparative Overview

Analytical MethodPrincipleSensitivity (Typical LOQ)ThroughputKey Application for this compound
HPLC-UV Liquid Chromatographyµg/mL to ng/mLHighPrimary purity assay, quantification of non-volatile organic impurities.[13]
LC-MS Liquid Chromatography-Mass Spectrometryng/mL to pg/mL[13][14]Medium-HighIdentification of unknown impurities, trace-level quantification.
¹H NMR Nuclear Magnetic Resonance~0.1-1% (for quantification)MediumStructural confirmation, identification of major impurities.
¹¹B NMR Nuclear Magnetic ResonanceCompound DependentMediumDirect analysis of boron speciation (acid vs. boroxine/adduct).[6]
GC-MS Gas Chromatography-Mass Spectrometryng/mL (with derivatization)[13]MediumAnalysis of volatile/semi-volatile impurities after derivatization.[9]
Karl Fischer Titration Chemical Titrationppm to %HighDefinitive quantification of water content.[11]
Melting Point Thermal AnalysisQualitativeHighRapid, qualitative check for purity; impurities depress and broaden the range.[15][16]

Detailed Experimental Protocols & Workflows

The following protocols represent self-validating systems, where the rationale for each step ensures the integrity of the final result.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed to provide a robust separation of this compound from its potential organic impurities.

1. Rationale & Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic retention of the nonylphenyl moiety.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute compounds across a range of polarities. 0.1% Formic Acid is added to both phases to control pH, ensuring consistent ionization of the boronic acid and minimizing peak tailing from silanol interactions.

  • Detector: UV detection at 254 nm is selected as it is a common wavelength where phenyl-containing compounds absorb.

2. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a ~100 µg/mL solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

  • Data Analysis: Calculate the purity by area percent, comparing the peak area of the main component to the total area of all peaks. For assay against a reference standard, compare the peak area of the sample to that of the standard.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases A & B prep_std Prepare Reference Standard (~100 µg/mL) prep_mp->prep_std prep_smp Prepare Test Sample (~100 µg/mL) prep_mp->prep_smp hplc Inject into HPLC (C18 Column, Gradient) prep_smp->hplc detect UV Detection @ 254 nm hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Protocol 2: Structural Confirmation by ¹H NMR

This protocol is designed to obtain a clear, interpretable spectrum for structural verification, overcoming the common issue of boroxine formation.

1. Rationale & Experimental Choices:

  • Solvent: Methanol-d₄ is explicitly chosen. Its coordinating nature breaks the B-O-B bonds of the boroxine trimer, ensuring the sample exists as the monomeric boronic acid in solution.[4] This simplifies the spectrum dramatically, allowing for clean integration and structural assignment. The B-OH protons will exchange with the solvent's deuterium and will likely not be visible.

2. Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of methanol-d₄ (CD₃OD) to the NMR tube.

  • Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Scans: Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the structure.

Workflow Diagram: NMR Sample Preparation & Analysis

NMR_Workflow start Weigh 5-10 mg Sample into NMR Tube add_solvent Add ~0.7 mL Methanol-d₄ (Breaks up Boroxine) start->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve acquire Acquire ¹H Spectrum on 400 MHz Spectrometer dissolve->acquire process Process FID and Assign Peaks acquire->process end Confirm Structure & Assess Purity process->end

Caption: Workflow for NMR analysis using a coordinating solvent to ensure monomeric species.

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol outlines the coulometric method, ideal for the expected low water content in a high-purity solid.

1. Rationale & Experimental Choices:

  • Method: Coulometric titration is chosen for its high sensitivity to trace amounts of water, which is expected for a solid reagent.[12]

  • Sample Introduction: The sample is added directly to the conditioned vessel to ensure all contained moisture reacts. The sample mass is chosen to ensure the measurement is within the instrument's optimal range.

2. Step-by-Step Methodology:

  • Instrument Preparation: Set up the coulometric Karl Fischer titrator with fresh, appropriate reagents (anolyte). Allow the instrument to titrate the cell to a dry, stable endpoint (low drift).

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the this compound sample using an analytical balance.

  • Titration: Quickly and carefully add the weighed sample to the titration vessel.

  • Measurement: Start the titration. The instrument will generate iodine coulometrically to react with the water from the sample. The titration ends when all water is consumed.

  • Data Analysis: The instrument automatically calculates the water content based on the total charge passed (Faraday's law) and the sample mass, typically reporting the result as a weight percentage (w/w %).[11] Perform the measurement in triplicate to ensure precision.

Workflow Diagram: Karl Fischer Titration

KF_Workflow prep Condition KF Titrator to a Low-Drift Endpoint weigh Accurately Weigh 100-200 mg Sample prep->weigh add Add Sample to Titration Vessel weigh->add titrate Initiate Coulometric Titration add->titrate result Instrument Calculates % H₂O titrate->result

Caption: Workflow for quantitative water determination by coulometric Karl Fischer titration.

Conclusion and Recommended Strategy

A comprehensive and reliable assessment of this compound purity cannot be achieved with a single technique. A multi-faceted approach is required for a complete and trustworthy quality control profile.

  • Primary Assay and Organic Impurities: RP-HPLC should be the primary method used to determine the purity profile with respect to organic impurities and to perform the main assay against a qualified reference standard.

  • Identity and Structural Confirmation: ¹H NMR in methanol-d₄ is essential for unambiguous identity confirmation and to quickly spot significant structural impurities that may be missed by HPLC.

  • Water Content: Karl Fischer titration is mandatory. The result is not supplementary; it is integral to calculating the final, anhydrous assay value.

By integrating these three core techniques, researchers and drug development professionals can establish a robust, self-validating system for the quality control of this compound, ensuring the reliability of their synthetic processes and the integrity of their final products.

References

A Senior Application Scientist's Guide to Catalyst Selection for (4-(Nonyloxy)phenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl structures, which are prevalent in pharmaceuticals, liquid crystals, and organic electronics. The focus of this guide is the strategic selection of catalysts for the coupling of (4-(Nonyloxy)phenyl)boronic acid, an electron-rich and somewhat sterically demanding substrate. The long nonyloxy chain imparts specific solubility characteristics and can influence the electronic nature of the boronic acid, making catalyst choice a critical parameter for achieving high yields and reaction efficiency.

This guide moves beyond a simple recitation of protocols. It offers a comparative analysis of catalyst systems, delves into the mechanistic rationale for their selection, and provides detailed, field-tested experimental procedures to empower you to optimize your synthetic outcomes.

The Crucial Role of the Catalyst System

The success of a Suzuki-Miyaura coupling hinges on the intricate interplay between the palladium source, the ligand, the base, and the solvent. For a substrate like this compound, the electron-donating nature of the alkoxy group can facilitate the transmetalation step but may also impact the oxidative addition. The choice of catalyst must therefore be tailored to balance these electronic effects and overcome any steric hindrance.

Catalyst Performance Comparison

While a single, comprehensive head-to-head comparison of all possible catalysts for this specific boronic acid is not extensively documented, a survey of the literature provides valuable insights into successful catalyst systems. The following table summarizes the performance of various palladium-based catalysts in the coupling of this compound and its close analogs with different aryl halides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl HalideYield (%)Reference
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane/H₂O (3:1)1006-8Substituted 2-(4-bromophenoxy)quinoline-3-carbaldehydes~63[1]
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O10014-Bromobenzonitrile>95[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001Aryl Halides>95[2]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane2512Aryl Halides95[2][3]
Ligand-free Pd/Si₃N₄NoneK₃PO₄DME/H₂O80OptimizedBromobenzeneHigh[4]
Nano-palladiumNoneBaseTolueneOptimizedOptimizedChlorinated/Brominated Aromatic HydrocarbonsHigh[5]

Note: The data presented is compiled from various sources with differing reaction conditions and substrates. It should be used as a guide for catalyst selection, with the understanding that optimization for a specific reaction is often necessary.

Deep Dive into Catalyst Systems: Rationale and Selection

Palladium-Phosphine Ligand Complexes: The Workhorses

Palladium complexes with phosphine ligands are the most traditional and widely used catalysts for Suzuki-Miyaura couplings. The electronic and steric properties of the phosphine ligand are critical to the catalyst's activity.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a robust and versatile catalyst. The dppf ligand's large bite angle and electron-rich nature stabilize the palladium center and promote both oxidative addition and reductive elimination. It has demonstrated effectiveness in the coupling of substituted bromophenoxy quinolines with boronic acids, yielding products in good yields.[1] The bidentate nature of the dppf ligand provides stability to the catalytic species.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, air-sensitive but effective catalyst. It is often used for the coupling of aryl bromides and iodides. While it can be highly effective, it may require higher catalyst loadings and temperatures compared to more modern systems, especially with challenging substrates.

  • Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃: The development of bulky, electron-rich monophosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings. Ligands like SPhos and XPhos, when combined with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, form highly active catalysts in situ. These systems are particularly adept at coupling sterically hindered and electron-rich substrates, often at lower catalyst loadings and temperatures.[2] The bulkiness of these ligands promotes the reductive elimination step and prevents the formation of inactive palladium clusters.

Ligand-Free and Heterogeneous Catalysts: The Green Frontier

In a push towards more sustainable and cost-effective chemistry, ligand-free and heterogeneous palladium catalysts have gained significant attention.

  • Palladium on Silicon Nitride (Pd/Si₃N₄): This heterogeneous catalyst offers the advantage of easy separation and recyclability. It has been shown to be effective for Suzuki-Miyaura couplings in aqueous media, which is environmentally benign.[4] The absence of expensive and often air-sensitive phosphine ligands is another significant benefit.

  • Nanopalladium Catalysts: Palladium nanoparticles, often supported on various materials, exhibit high catalytic activity due to their large surface area-to-volume ratio. These catalysts can be highly efficient and, in some cases, do not require the addition of external ligands.[5] They have been successfully used for the coupling of both aryl bromides and the less reactive aryl chlorides.

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed, step-by-step protocols for representative catalyst systems.

Protocol 1: Coupling using Pd(dppf)Cl₂

This protocol is adapted from the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes.[1]

Materials:

  • Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehyde (1.0 equiv)

  • This compound (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, this compound, cesium carbonate, and Pd(dppf)Cl₂.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 3:1 ratio via syringe.

  • Heat the reaction mixture with vigorous stirring at 100 °C for 6-8 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling using a Buchwald Ligand/Palladium Precatalyst System

This protocol is a general procedure for using a highly active catalyst system.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to a dry reaction vessel.

  • Add the aryl halide, this compound, and potassium phosphate.

  • Seal the vessel and remove it from the glovebox (if applicable).

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction for completion.

  • Follow the workup and purification procedure outlined in Protocol 1.

Mechanistic Insights and Workflow Visualization

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_product Output A Pd(0)L_n Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L_n) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B->C Ar'B(OH)₂ Base D Reductive Elimination C->D D->A Ar-Ar' ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'B(OH)₂) Base Base Product Coupled Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow can be visualized to ensure a logical and efficient process from reaction setup to product isolation.

Experimental_Workflow start Start prep Prepare Reactants & Catalyst start->prep setup Assemble Reaction under Inert Atmosphere prep->setup reaction Heating & Stirring setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Product Characterization purification->characterization end End characterization->end

References

performance of (4-(Nonyloxy)phenyl)boronic acid vs its boronate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Performance of (4-(Nonyloxy)phenyl)boronic Acid vs. Its Boronate Esters

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation.[1][2] This guide provides an objective comparison of this compound and its boronate esters, focusing on the fundamental trade-off between reactivity and stability. The insights and protocols herein are designed to facilitate a rational selection of the appropriate reagent for your specific synthetic challenge.

The Core Dilemma: A Trade-Off Between Reactivity and Stability

The fundamental difference between boronic acids and their boronate esters lies in a balance of reactivity versus stability.[1][2]

This compound is generally the more reactive species.[1][3] This enhanced reactivity stems from the Lewis acidic nature of the boronic acid moiety, which facilitates the crucial transmetalation step in the catalytic cycle of cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, which can compromise their shelf-life and lead to lower reaction yields over time.[1][2]

Boronate esters of this compound, such as the common pinacol ester, offer substantially greater stability.[1][2][4] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them highly suitable for multi-step syntheses and for use in automated or high-throughput screening workflows where reagent longevity is paramount.[1] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[1] It is widely accepted that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling reaction, although direct transmetalation from the ester is also a possible pathway.[1][5]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, serves as the ideal platform for comparing these reagents.[6] The reaction's catalytic cycle involves the transfer of the organic group (in this case, the 4-(nonyloxy)phenyl moiety) from boron to the palladium catalyst—a step known as transmetalation.[7]

  • Reactivity: The free boronic acid, being more Lewis acidic, typically engages in transmetalation more rapidly than its ester counterpart.

  • Yield and Purity: While faster kinetics might suggest higher yields for the boronic acid, this is not always the case. The superior stability of boronate esters means that the starting material is often of higher purity and less prone to degradation during the reaction. This can lead to cleaner reaction profiles and higher isolated yields, a significant advantage in complex syntheses.[2] Recent developments have introduced novel boronate esters, such as 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), which demonstrate exceptional stability during purification and have been shown to provide higher yields in Suzuki-Miyaura couplings than both the parent boronic acids and traditional pinacol esters.[8][9][10]

Data Summary: A Head-to-Head Comparison

PropertyThis compound(4-(Nonyloxy)phenyl)boronate Ester (e.g., Pinacol Ester)
Reactivity High: Generally leads to faster reaction times in cross-coupling.[1][3]Moderate: Slower reaction rates; often requires in-situ hydrolysis to the active boronic acid.[1]
Stability & Shelf-Life Low: Prone to decomposition via oxidation and protodeboronation.[1][2][5]High: Often stable, crystalline solids suitable for long-term storage.[1][2][4]
Handling Moderate: Can be sensitive to air and moisture.Easy: Less sensitive and generally easier to weigh and handle.[1]
Purification Challenging: Difficult to purify by standard silica gel chromatography due to high polarity and potential for decomposition.[11]Facile: More amenable to purification by silica gel chromatography, especially newer ester variants.[8][10]
Typical Use Case Rapid, small-scale syntheses where the reagent is used shortly after preparation.Multi-step, large-scale syntheses; automated workflows; applications requiring high purity and reproducibility.

Experimental Design for Comparative Analysis

To empirically validate the performance differences, a parallel experiment is the most effective approach. The following workflow and protocol describe a self-validating system for comparing the reactivity and yield of this compound against its pinacol boronate ester in a model Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Parallel Suzuki-Miyaura Reaction Setup cluster_2 Monitoring & Analysis cluster_3 Performance Comparison reagent1 This compound rxn1 Reaction A: Boronic Acid + Aryl Halide + Pd Catalyst + Base reagent1->rxn1 reagent2 This compound pinacol ester rxn2 Reaction B: Boronate Ester + Aryl Halide + Pd Catalyst + Base reagent2->rxn2 monitor Monitor both reactions over time (TLC, GC-MS, or LC-MS) rxn1->monitor rxn2->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analysis Yield & Purity Analysis (NMR, Mass Spec) purify->analysis compare Compare Reaction Rate, Isolated Yield, and Purity Profile analysis->compare

References

stability comparison between different alkoxy-phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability of Alkoxy-Phenylboronic Acids

For researchers and professionals in drug development and synthetic chemistry, phenylboronic acids are indispensable reagents, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, their utility is often moderated by their inherent instability. Understanding the factors that govern the stability of these compounds is paramount for ensuring reproducibility, optimizing reaction conditions, and managing long-term storage.

This guide provides a comprehensive comparison of the stability of various alkoxy-phenylboronic acids. We will delve into the primary degradation pathways, explore how the position and nature of the alkoxy substituent influence stability, and provide detailed experimental protocols for assessing these properties in your own laboratory.

The Duality of Boronic Acid Reactivity and Instability

The chemical utility of boronic acids stems from the unique nature of the boron atom. It is a trivalent species with an sp²-hybridized electronic configuration, leaving a vacant p-orbital.[1] This empty orbital confers Lewis acidity, allowing it to interact with nucleophiles, a key step in its catalytic cycles. However, this same electronic deficiency is the root of its primary instabilities: dehydration and oxidation.

Dehydration: The Path to Boroxines

One of the most common transformations phenylboronic acids undergo, particularly under thermal stress or prolonged storage, is dehydration.[2] This process involves the intermolecular condensation of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine.[3] This is a reversible equilibrium, but the removal of water, for instance by heating, drives the equilibrium towards the boroxine.[2]

Caption: Reversible dehydration of phenylboronic acid to its cyclic boroxine anhydride.

Oxidative Deboronation: An Irreversible Degradation

A more detrimental degradation pathway is the oxidative cleavage of the carbon-boron bond.[4] This process is often mediated by reactive oxygen species (ROS), such as hydrogen peroxide, and results in the formation of a phenol and boric acid.[4][5] The reaction is believed to proceed via nucleophilic attack of the oxidant on the boron's empty p-orbital, followed by a 1,2-migration of the phenyl group from boron to oxygen.[4] This pathway is irreversible and represents a complete loss of the starting material. Arylboronic acids are generally more stable against oxidation than their alkyl counterparts.[1][6]

Oxidation_Pathway Start Ar-B(OH)₂ Phenylboronic Acid Intermediate [Ar-B(OH)₂(OOH)]⁻ Peroxo Complex Start->Intermediate + H₂O₂ Oxidant {H₂O₂ | Oxidant} Transition {1,2-Aryl Migration} Intermediate->Transition Ester Ar-O-B(OH)₂ Boric Ester Transition->Ester Rate-Limiting Step Products Products Ester->Products Hydrolysis

Caption: Proposed mechanism for the oxidative deboronation of phenylboronic acid.

The Influence of Alkoxy Substituents on Stability

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the stability of the boronic acid moiety. Alkoxy groups, being strong electron-donating groups through resonance, have a profound impact that is highly dependent on their position.

  • Electronic Effects : The electron-donating nature of an alkoxy group increases the electron density on the aromatic ring and, to a lesser extent, on the boron atom. This can influence the Lewis acidity and the susceptibility to oxidation. Research suggests that diminishing electron density on the boron atom can significantly enhance oxidative stability.[4][7] This is often achieved with electron-withdrawing groups or through intramolecular coordination.

  • Positional Isomerism (ortho, meta, para) :

    • Ortho-Alkoxy Groups : An alkoxy group in the ortho position can dramatically alter the molecule's properties. It can form an intramolecular hydrogen bond between the alkoxy oxygen and one of the boronic acid's hydroxyl protons.[8] This interaction can lead to the formation of unusual monomeric crystal structures, in contrast to the typical hydrogen-bonded dimers seen in meta and para substituted analogs.[9] This structural change can impact thermal stability and dissolution properties.

    • Meta and Para-Alkoxy Groups : In these positions, the alkoxy group primarily exerts its electronic influence. The electron-donating effect is more pronounced from the para position due to the resonance effect, which can influence the molecule's overall reactivity and interaction with oxidants.

Experimental Protocols for Stability Assessment

To objectively compare the stability of different alkoxy-phenylboronic acids, a standardized set of analytical methods is required. Here, we outline protocols for assessing thermal, oxidative, and solution stability.

Workflow cluster_workflow General Stability Assessment Workflow Sample Alkoxy-Phenylboronic Acid Sample TGA_DSC Thermal Analysis (TGA/DSC) Sample->TGA_DSC Oxidation_Study Forced Oxidation Study (HPLC) Sample->Oxidation_Study Solution_Study Solution Stability / pKa (Titration) Sample->Solution_Study Data_Thermal Dehydration Temp Decomposition Profile TGA_DSC->Data_Thermal Data_Oxidative Degradation Rate (t½) Oxidation_Study->Data_Oxidative Data_Solution pKa Hydrolytic Stability Solution_Study->Data_Solution

Caption: A typical experimental workflow for comprehensive stability testing.

Protocol: Thermal Stability by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to probe thermal stability.[10][11] TGA measures mass loss as a function of temperature, identifying dehydration and decomposition events, while DSC measures the heat flow associated with thermal transitions like melting and decomposition.

Objective: To determine the onset temperature of dehydration (boroxine formation) and subsequent decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the alkoxy-phenylboronic acid into an aluminum Tzero pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC or TGA/DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C (or higher if no decomposition is observed) at a rate of 10 °C/min.

    • Use an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent premature oxidation.

  • Data Analysis:

    • TGA Curve: Identify the temperature at which mass loss begins. A mass loss corresponding to one molecule of water per boronic acid (approx. 15% for a methoxy-PBA trimerization) indicates boroxine formation.

    • DSC Curve: Note the endotherm corresponding to the melting point and any sharp exotherms indicating decomposition.

Protocol: Oxidative Stability by HPLC

This method uses a chemical stressor (an oxidizing agent) to accelerate degradation, which is then monitored by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative rate of degradation of different isomers under oxidative stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the alkoxy-phenylboronic acid in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Reaction Setup:

    • In a vial, mix 1 mL of the stock solution with 1 mL of a 3% hydrogen peroxide solution.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

    • Keep the vials at a constant temperature (e.g., 40 °C) and protect from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each vial.

    • Quench the reaction by diluting the aliquot into 900 µL of the mobile phase.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the disappearance of the parent compound peak at an appropriate UV wavelength (e.g., 254 nm).

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate or half-life (t½) for each isomer.

Comparative Data of Alkoxy-Phenylboronic Acids

While comprehensive stability data across all possible alkoxy-phenylboronic acids is not consolidated in the literature, we can synthesize available information and established chemical principles to draw comparisons. A study on isomeric iso-butoxy phenylboronic acids provides direct experimental data for comparison.[10]

CompoundIsomerMelting Point (°C)Dehydration Onset (°C) (via TGA/DSC)pKaNotes on Stability
Iso-Butoxy Phenylboronic Acid ortho105-107~1509.25The ortho position may allow for intramolecular interactions, affecting crystal packing and thermal behavior.[8][10]
meta125-127~1508.80Exhibits typical stability, with thermal properties influenced by crystal lattice energy.[10]
para158-160~1509.00Higher melting point suggests a more stable crystal lattice. The dehydration onset is similar to other isomers.[10]
Methoxy Phenylboronic Acid ortho106-110Not reported8.78Prone to forming monomeric structures in solid state due to intramolecular H-bonding.[9]
meta159-163Not reported8.61Standard stability expected.
para204-206>2008.92High melting point indicates significant crystal lattice stability. Generally considered a stable, reliable reagent.[12]

Key Observations:

  • Thermal Stability: The onset of dehydration to boroxine appears to occur at similar temperatures (~150 °C) for the iso-butoxy isomers, suggesting this process is a characteristic thermal liability regardless of substitution pattern.[10] Compounds with higher melting points, like 4-methoxyphenylboronic acid, generally exhibit greater overall thermal stability.[13]

  • Acidity (pKa): The position of the alkoxy group influences the Lewis acidity, with the meta isomers often being slightly more acidic. This can affect their reactivity in catalytic cycles and their interaction with biological diols.[10][14]

Conclusion and Recommendations

The stability of alkoxy-phenylboronic acids is a multifaceted issue governed by their susceptibility to dehydration and oxidation. The position of the alkoxy substituent significantly influences the compound's physical and chemical properties.

  • ortho-Isomers display unique structural characteristics due to potential intramolecular hydrogen bonding, which can alter their solid-state properties.

  • para-Isomers , such as 4-methoxyphenylboronic acid, often exhibit high melting points and robust crystal lattices, making them thermally stable and reliable choices for routine applications.

  • All isomers are susceptible to thermal dehydration into boroxines and potential oxidative degradation.

For researchers, this necessitates careful consideration when selecting a reagent. For applications requiring high thermal stress, a compound with a high melting point like 4-methoxyphenylboronic acid may be preferable. For sensitive applications where subtle differences in Lewis acidity matter, the choice between meta and para isomers could be critical. Ultimately, empirical testing using the protocols outlined in this guide is the most reliable way to ensure a reagent's stability and performance under specific experimental conditions.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of (4-(Nonyloxy)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, (4-(Nonyloxy)phenyl)boronic acid and its derivatives are of particular interest due to the introduction of a long hydrophobic nonyloxy tail, which can significantly influence the physicochemical properties of target molecules, such as solubility, lipophilicity, and membrane permeability. This guide provides an in-depth comparison of the primary synthetic routes to this compound, complete with detailed experimental protocols and robust validation methodologies.

I. Strategic Approaches to Synthesis: A Comparative Analysis

The synthesis of this compound predominantly relies on two well-established organometallic strategies: the Grignard reaction and the Miyaura borylation. The choice between these methods is often dictated by factors such as the availability of starting materials, functional group tolerance, and scalability.

The Grignard Reaction: A Classic and Cost-Effective Route

The Grignard reaction is a cornerstone of organic synthesis, offering a straightforward and often high-yielding pathway to arylboronic acids.[1] The synthesis of this compound via this method involves the initial preparation of the corresponding Grignard reagent from 1-bromo-4-(nonyloxy)benzene, followed by its reaction with a trialkyl borate ester.

Causality in Experimental Design: The primary precursor, 1-bromo-4-(nonyloxy)benzene, can be synthesized via a Williamson ether synthesis from 4-bromophenol and 1-bromononane. The subsequent Grignard formation is a critical step, requiring strictly anhydrous conditions to prevent quenching of the highly reactive organomagnesium intermediate.[1] The choice of a trialkyl borate, typically trimethyl or triisopropyl borate, is driven by its electrophilicity and the ease of hydrolysis of the resulting boronate ester to the desired boronic acid. Low reaction temperatures during the addition of the Grignard reagent to the borate ester are crucial to minimize the formation of diaryl- and triarylborane byproducts.[2]

Miyaura Borylation: A Milder and More Functional Group Tolerant Alternative

The Miyaura borylation has emerged as a powerful alternative for the synthesis of arylboronic acids, particularly when dealing with substrates bearing sensitive functional groups.[3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Causality in Experimental Design: This method offers the advantage of milder reaction conditions and a higher tolerance for a broader range of functional groups compared to the Grignard method. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester.[4] The choice of palladium catalyst and ligand is critical for achieving high efficiency. Subsequent hydrolysis of the boronate ester is required to obtain the free boronic acid.

II. Experimental Protocols: From Synthesis to Purity

The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor, 1-bromo-4-(nonyloxy)benzene, and its subsequent conversion to this compound via the Grignard and Miyaura borylation routes.

Synthesis of the Precursor: 1-Bromo-4-(nonyloxy)benzene

This initial step is common to both synthetic strategies.

Methodology:

  • To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromononane (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-bromo-4-(nonyloxy)benzene as a colorless oil or a low-melting solid.[5][6]

Diagram of Precursor Synthesis Workflow:

G cluster_0 Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol Reaction_Mixture Reaction Mixture 4-Bromophenol->Reaction_Mixture 1-Bromononane 1-Bromononane 1-Bromononane->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup_Filtration Filtration Reflux->Workup_Filtration Purification_Chromatography Column Chromatography Workup_Filtration->Purification_Chromatography Product 1-Bromo-4-(nonyloxy)benzene Purification_Chromatography->Product

Caption: Workflow for the synthesis of 1-bromo-4-(nonyloxy)benzene.

Method A: Grignard Reaction Protocol

Methodology:

  • Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-4-(nonyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction.[7]

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 1-bromo-4-(nonyloxy)benzene at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography to yield this compound as a white solid.[8][9]

Method B: Miyaura Borylation Protocol

Methodology:

  • To a reaction vessel, add 1-bromo-4-(nonyloxy)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (2.5 eq).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Under an inert atmosphere, add a degassed solvent, such as dioxane or DMSO.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude boronate ester can be purified by column chromatography or used directly in the next step.

  • To obtain the boronic acid, hydrolyze the boronate ester by stirring with an aqueous acid (e.g., HCl) in a solvent such as THF or acetone.

  • After hydrolysis, extract the product with an organic solvent, wash with brine, dry, and concentrate to afford this compound.[3]

Diagram of Synthetic Pathways:

G cluster_A Method A: Grignard Reaction cluster_B Method B: Miyaura Borylation Start 1-Bromo-4-(nonyloxy)benzene A1 1. Mg, THF 2. B(OiPr)3 3. H3O+ Start->A1 B1 B2pin2, Pd(dppf)Cl2, KOAc Start->B1 Product This compound A1->Product B2 Hydrolysis (H3O+) B1->B2 B2->Product

Caption: Comparative synthetic routes to this compound.

III. Validation and Characterization: Ensuring Purity and Identity

Rigorous validation of the synthesized this compound is paramount to ensure its suitability for downstream applications, particularly in drug discovery where impurities can have significant consequences.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the nonyloxy chain, and the terminal methyl group. The protons on the phenyl ring adjacent to the boronic acid group will typically appear as a doublet in the downfield region (around 7.7-7.9 ppm), while the protons adjacent to the oxygen will appear as a doublet at a slightly more upfield position (around 6.9-7.1 ppm). The methylene group attached to the oxygen (-OCH₂-) will exhibit a triplet around 4.0 ppm. The remaining methylene protons of the nonyl chain will appear as a complex multiplet in the region of 1.2-1.8 ppm, and the terminal methyl group will be a triplet around 0.9 ppm. The broad singlet for the B(OH)₂ protons may also be observed, typically between 8.0-8.5 ppm, although its position and intensity can vary.

    • ¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms in the molecule. The carbon atom attached to the boron will be observed around 130-135 ppm. The aromatic carbons will appear in the 110-160 ppm range, and the aliphatic carbons of the nonyloxy chain will be in the upfield region.

    • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. The trigonal planar boronic acid should exhibit a broad signal in the range of +27 to +33 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically employed. The purity is determined by the peak area percentage of the main component. A purity of >98% is generally desirable for applications in drug development.[10]

Table 1: Comparative Performance of Synthetic Methods

FeatureMethod A: Grignard ReactionMethod B: Miyaura Borylation
Starting Material 1-Bromo-4-(nonyloxy)benzene1-Bromo-4-(nonyloxy)benzene
Key Reagents Mg, Triisopropyl borateBis(pinacolato)diboron, Pd catalyst
Reaction Conditions Anhydrous, low temperature for borylationMilder, inert atmosphere
Functional Group Tolerance Limited (sensitive to acidic protons)Generally good
Yield Typically good to excellentGood to excellent
Byproducts Di- and tri-arylated boron speciesBoronate esters, catalyst residues
Scalability Well-established for large scaleCan be costly for large scale due to catalyst
Purification Recrystallization or chromatographyChromatography, hydrolysis step required

IV. Conclusion and Future Perspectives

Both the Grignard reaction and Miyaura borylation represent viable and effective strategies for the synthesis of this compound. The Grignard approach is often more cost-effective for large-scale synthesis, provided that the starting materials are compatible with the strongly basic and nucleophilic Grignard reagent. In contrast, the Miyaura borylation offers greater flexibility with respect to functional group tolerance, making it a preferred choice for more complex derivatives.

The validation of the final product through a combination of spectroscopic and chromatographic techniques is a non-negotiable step to ensure the integrity of subsequent research and development activities. As the demand for structurally diverse building blocks in drug discovery continues to grow, the optimization and refinement of these synthetic and validation protocols will remain a key area of focus for synthetic and medicinal chemists.

V. References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions. BenchChem.--INVALID-LINK--

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate.--INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Bromo-4-(nonyloxy)benzene. Sigma-Aldrich.--INVALID-LINK--

  • Google Patents. (2015). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.--INVALID-LINK--

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules.--INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.--INVALID-LINK--

  • Liu, F., et al. (2015). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Journal of Pharmaceutical Sciences.--INVALID-LINK--

  • Gas Separation by Mixed Matrix Membranes with Porous Organic Polymer Inclusions within o-Hydroxypolyamides Containing m-Terphenyl Moieties. ResearchGate.--INVALID-LINK--

  • Murphy, C. L. W. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.--INVALID-LINK--

  • 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. MDPI.--INVALID-LINK--

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.--INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.--INVALID-LINK--

  • Reddit. (2017). Purification of boronic acids?. r/chemistry.--INVALID-LINK--

  • ChemicalBook. (n.d.). Benzene, 1-bromo-4-(nonyloxy)-. ChemicalBook.--INVALID-LINK--

  • Google Patents. (2016). Preparation method of 4-phenoxyphenylboronic acid. Google Patents.--INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Hydroxyphenylboronic acid synthesis. ChemicalBook.--INVALID-LINK--

  • Chemspace. (n.d.). 1-bromo-4-(nonyloxy)benzene. Chemspace.--INVALID-LINK--

  • Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Fine Chemical Intermediates.--INVALID-LINK--

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum.--INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.--INVALID-LINK--

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.--INVALID-LINK--

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.--INVALID-LINK--

  • Synthesis of compound 10. Reaction conditions: phenyl boronic acid... ResearchGate.--INVALID-LINK--

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.--INVALID-LINK--

  • Hancock, S. E., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of Lipid Research.--INVALID-LINK--

References

A Researcher's Guide to Spectroscopic Identification of Byproducts in (4-(Nonyloxy)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents and intermediates is paramount to ensuring reproducible and reliable results. (4-(Nonyloxy)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. However, like many boronic acids, it is susceptible to side reactions that generate byproducts, which can complicate reaction monitoring, reduce yields, and contaminate the final product. This guide provides an in-depth comparison of the spectroscopic techniques used to identify the most common byproducts encountered in reactions involving this compound, supported by experimental data and detailed analytical protocols.

The Inevitable Byproducts: Understanding Their Formation

In the course of reactions utilizing this compound, three principal byproducts are frequently observed: the protodeboronated arene, the boroxine anhydride, and the homocoupled biaryl. Understanding the mechanisms of their formation is the first step toward effective identification and mitigation.

  • Protodeboronation: This process involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding nonyloxybenzene . It is a common degradation pathway for arylboronic acids, often accelerated by factors such as elevated temperatures, the presence of base, and aqueous conditions[1][2].

  • Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines[3]. In this case, three molecules of this compound condense to form tris(4-(nonyloxy)phenyl)boroxine . This equilibrium can be influenced by solvent, temperature, and the presence of water[3].

  • Homocoupling: In the context of Suzuki-Miyaura reactions, the palladium catalyst can promote the coupling of two molecules of the boronic acid to form a symmetrical biaryl, 4,4'-bis(nonyloxy)biphenyl . This side reaction is often favored in the presence of oxygen and can compete with the desired cross-coupling process[4].

Caption: Key byproduct formation pathways from this compound.

Spectroscopic Fingerprints: A Comparative Analysis

Distinguishing the desired product from these byproducts requires a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. Below, we compare the expected spectroscopic signatures of this compound and its main byproducts.

¹H NMR Spectroscopy

Proton NMR provides a rapid and informative snapshot of the aromatic and aliphatic regions of the molecules.

Compound (Model)Aromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Key Differentiating Features
(4-Alkoxyphenyl)boronic Acid ~7.8 (d, 2H), ~6.9 (d, 2H)~3.9 (t, 2H, -OCH₂-), ~1.7 (m, 2H), ~1.4-1.2 (m), ~0.9 (t, 3H)Distinct doublets for the para-substituted aromatic ring.
Anisole (Nonyloxybenzene proxy) ~7.3-7.2 (m, 2H), ~6.9-6.8 (m, 3H)~3.8 (s, 3H, -OCH₃)More complex aromatic pattern due to loss of symmetry. The nonyloxy chain signals will be similar to the boronic acid.[1]
4,4'-Dimethoxybiphenyl (Homocoupling proxy) ~7.5 (d, 4H), ~7.0 (d, 4H)~3.8 (s, 6H, -OCH₃)Symmetrical aromatic signals, integration corresponds to 8 aromatic protons.[5]
Triphenylboroxine (Boroxine proxy) ~8.2-8.3 (m, 6H), ~7.4-7.6 (m, 9H)-Deshielded aromatic protons compared to the corresponding boronic acid.[3]
¹³C NMR Spectroscopy

Carbon NMR offers detailed information about the carbon skeleton of the molecules.

Compound (Model)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)Key Differentiating Features
(4-Alkoxyphenyl)boronic Acid ~162, ~137, ~114, C-B bond often not observed~68 (-OCH₂-), ~32, ~29, ~26, ~23, ~14The carbon attached to boron is often broadened or absent due to quadrupolar relaxation.
Anisole (Nonyloxybenzene proxy) ~160, ~129, ~121, ~114~55 (-OCH₃)Six distinct aromatic signals expected for nonyloxybenzene.[6]
4,4'-Dimethoxybiphenyl (Homocoupling proxy) ~158, ~133, ~128, ~114~55 (-OCH₃)Fewer aromatic signals due to symmetry.
Triphenylboroxine (Boroxine proxy) ~136, ~134, ~128-The carbon attached to boron is typically not observed.
¹¹B NMR Spectroscopy

Boron-11 NMR is a powerful tool for specifically probing the boron-containing species in the reaction mixture.

SpeciesTypical ¹¹B Chemical Shift (δ, ppm)LinewidthComments
Arylboronic Acid 25 - 35Relatively sharpIndicates a trigonal planar sp² hybridized boron.[7]
Arylboroxine 30 - 35Broader than boronic acidThe chemical shift is similar to the boronic acid, but the peak is typically broader.[7]
Boronate Esters/Adducts 5 - 20VariesFormation of tetrahedral sp³ hybridized boron species with diols or other coordinating species results in a significant upfield shift.
Mass Spectrometry

MS provides the molecular weight of the components in the reaction mixture, offering definitive identification. Electrospray Ionization (ESI) is a common technique for these analyses.

Compound (Model)Expected [M-H]⁻ or [M+H]⁺ (m/z)Key Fragmentation/Adducts
This compound 264.19Can form adducts with solvents or dimerize.
Nonyloxybenzene 220.18-
4,4'-Bis(nonyloxy)biphenyl 438.35-
Tris(4-(nonyloxy)phenyl)boroxine 756.54May be observed as adducts. Can be challenging to detect as an intact trimer.

Experimental Protocols

Reproducible and accurate spectroscopic analysis relies on meticulous sample preparation and data acquisition.

Protocol 1: NMR Analysis of a Reaction Mixture

Caption: General workflow for NMR sample preparation and analysis.

  • Sample Collection: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching (Optional but Recommended): If the reaction is ongoing, quench the aliquot by adding it to a small volume of cold solvent to stop the reaction.

  • Solvent Removal: Remove the reaction solvent under reduced pressure or with a stream of nitrogen.

  • Sample Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹¹B NMR, using quartz NMR tubes is recommended to avoid background signals from borosilicate glass.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

  • Analysis: Integrate the relevant peaks to determine the relative ratios of starting material, product, and byproducts. Compare the chemical shifts to known values or the data provided in this guide.

Protocol 2: LC-MS Analysis of a Reaction Mixture

Caption: General workflow for LC-MS sample preparation and analysis.

  • Sample Collection and Quenching: Withdraw a small aliquot (e.g., 10 µL) and quench it in a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.

  • Dilution: Further dilute the sample to an appropriate concentration for ESI-MS analysis (typically in the low µg/mL to ng/mL range). The final solvent should be compatible with the mobile phase (e.g., methanol/water with 0.1% formic acid for positive ion mode or a basic modifier for negative ion mode).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition: Inject the sample into an LC-MS system. A reversed-phase C18 column is typically suitable for separating the components.

  • Analysis: Extract the ion chromatograms for the expected m/z values of the starting material, product, and byproducts. Confirm the identity of each peak by its mass spectrum.

Conclusion

The successful synthesis of desired products using this compound necessitates a thorough understanding and vigilant monitoring of potential side reactions. By leveraging the complementary information provided by ¹H, ¹³C, and ¹¹B NMR spectroscopy, along with the definitive molecular weight data from mass spectrometry, researchers can confidently identify and quantify the main byproducts: nonyloxybenzene, tris(4-(nonyloxy)phenyl)boroxine, and 4,4'-bis(nonyloxy)biphenyl. The protocols and comparative data presented in this guide serve as a valuable resource for optimizing reaction conditions, ensuring product purity, and advancing drug development and materials science endeavors.

References

A Senior Application Scientist's Guide to the Electrochemical Characterization of (4-(Nonyloxy)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of electrochemical methods for the characterization of (4-(Nonyloxy)phenyl)boronic acid and its derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research. The long nonyloxy chain imparts unique properties, such as influencing solubility and promoting organization at electrode interfaces, which are critical considerations in experimental design.

The Unique Role of Phenylboronic Acids in Electrochemistry

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in the development of electrochemical sensors.[1][2] Their significance stems from the ability of the boronic acid moiety to form reversible covalent bonds (cyclic esters) with 1,2- and 1,3-diols.[3][4] This specific interaction is the foundation for detecting a wide array of biologically crucial molecules, including saccharides, glycoproteins, and catechols like dopamine.[5][6]

The this compound derivative introduces a long aliphatic chain, which can be leveraged to facilitate the formation of self-assembled monolayers (SAMs) or organized films on hydrophobic electrode surfaces like glassy carbon or modified gold. This molecular self-organization is pivotal for creating stable and reproducible sensor interfaces. Unlike enzyme-based sensors, these synthetic receptors generally offer greater thermal and chemical stability. However, it is crucial to acknowledge their potential for oxidative instability, a factor that must be considered in experimental design and data interpretation.[7][8]

Core Electrochemical Characterization Techniques: A Comparative Analysis

The electrochemical behavior of this compound derivatives is typically investigated using a suite of voltammetric and impedimetric techniques. While the phenylboronic acid group itself is not redox-active within standard potential windows, its binding events can be transduced into a measurable signal, often by observing perturbations in the electrochemistry of a separate redox probe or by being part of a molecule that includes a redox-active reporter like ferrocene.[3][6]

Here, we compare three fundamental techniques: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).

Technique Primary Application Key Advantages Limitations
Cyclic Voltammetry (CV) Qualitative analysis of redox processes; determining reaction reversibility and mechanisms.[9][10]Fast, provides rich mechanistic and kinetic information from peak shape and separation.[10][11]Lower sensitivity, high background charging current can obscure signals at low analyte concentrations.[12]
Differential Pulse Voltammetry (DPV) Quantitative analysis; determining trace concentrations.[13]High sensitivity, excellent for quantification due to effective minimization of charging current.[12][14]Provides less kinetic information than CV; scan rate is typically slower.[13]
Electrochemical Impedance Spectroscopy (EIS) Characterizing interfacial properties (e.g., surface modification, binding events, charge transfer resistance).[15][16]Highly sensitive to changes at the electrode-electrolyte interface; non-destructive.[17]Data analysis can be complex, often requiring fitting to equivalent circuit models.[18][19]

Experimental Protocols & Causality

A standard three-electrode system is employed for all techniques, comprising a working electrode (e.g., Glassy Carbon or Gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire).[20]

Workflow for Electrode Modification and Characterization

Below is a generalized workflow for preparing and analyzing an electrode modified with a this compound derivative.

G p1 Clean Working Electrode p2 Modify Electrode with (4-(Nonyloxy)phenyl)boronic acid derivative p1->p2 c1 EIS Analysis (Bare vs. Modified) p2->c1 c2 CV/DPV with Redox Probe c1->c2 s1 Incubate with Diol Analyte c2->s1 Establish baseline signal s2 EIS Analysis (Post-Binding) s1->s2 s3 CV/DPV Analysis (Post-Binding) s1->s3 s2->s3

General workflow for electrode preparation and analysis.
Protocol 1: Cyclic Voltammetry (CV) for Mechanistic Insights

CV is the premier tool for an initial survey of the electrochemical system.[10] It helps determine the stability of the modified electrode and the effect of analyte binding on a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻ or Ru(NH₃)₆³⁺/²⁺).

Step-by-Step Methodology:

  • Electrode Preparation: Polish a glassy carbon electrode with alumina slurry, sonicate in ethanol and deionized water, and dry under nitrogen.

  • Surface Modification: Drop-cast a solution of this compound in a suitable organic solvent (e.g., ethanol) onto the electrode surface and allow it to dry, forming a film. The nonyloxy chain promotes adhesion to the hydrophobic carbon surface.

  • Electrolyte Preparation: Prepare a solution of a redox probe, such as 5 mM K₃[Fe(CN)₆] in 0.1 M KCl.

  • CV Measurement (Baseline): Place the modified electrode in the electrolyte solution. Scan the potential from, for example, -0.2 V to +0.6 V and back at a scan rate of 100 mV/s.[21] Record the voltammogram after 3-5 cycles to ensure a stable response.

  • CV Measurement (Sensing): Add a known concentration of the target diol analyte (e.g., glucose or fructose) to the cell. Allow time for binding equilibrium (e.g., 10-15 minutes).

  • Data Acquisition: Repeat the CV scan. A change in the peak current (Iₚ) or peak-to-peak separation (ΔEₚ) of the redox probe indicates a binding event at the electrode surface.

Causality: The binding of a neutral diol to the boronic acid can alter the local charge and hydration layer at the electrode surface. This change in the interfacial environment affects the electron transfer kinetics of the redox probe, which is reflected in the CV. For instance, binding may create a more insulating layer, decreasing the peak currents and increasing ΔEₚ.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Detection

DPV is chosen for its superior sensitivity, making it ideal for constructing calibration curves and determining the limit of detection (LOD).[22] The technique effectively discriminates against the non-faradaic (charging) current by sampling the current twice during each potential pulse.[13][23]

Step-by-Step Methodology:

  • Setup: Use the same modified electrode and electrolyte system as in the CV protocol.

  • DPV Parameter Optimization: Set typical DPV parameters: Pulse Amplitude = 50 mV, Pulse Width = 50 ms, Scan Increment = 4 mV.[14] These may require optimization for your specific system.

  • Calibration Curve Construction:

    • Record a DPV scan in the electrolyte containing only the redox probe to get a baseline peak current.

    • Sequentially add increasing concentrations of the target diol analyte to the electrochemical cell.

    • After each addition and a brief incubation period, record the DPV scan.

  • Data Analysis: Plot the change in DPV peak current (ΔI) versus the analyte concentration. The linear portion of this plot serves as the calibration curve. The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.

Causality: By measuring the difference in current before and at the end of a potential pulse, DPV enhances the faradaic current signal relative to the background charging current, which decays more rapidly.[12] This results in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the electroactive species, or in this case, to the surface changes induced by the analyte.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

EIS is an AC technique used to probe the properties of the electrode/solution interface.[16] It is exceptionally powerful for confirming successful surface modification and quantifying binding events through changes in charge transfer resistance (Rct).

Step-by-Step Methodology:

  • Setup: Use the same three-electrode system. The electrolyte should contain an equimolar mixture of a redox couple, e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

  • EIS Measurement:

    • Apply a DC potential equal to the formal potential (E½) of the redox couple (determined from CV).

    • Superimpose a small amplitude AC voltage (e.g., 10 mV).

    • Scan a wide frequency range, typically from 100 kHz down to 0.1 Hz.[19]

  • Sequential Analysis:

    • Record an EIS spectrum for the bare electrode.

    • Record a spectrum for the modified electrode.

    • Record a final spectrum after incubation with the target analyte .

  • Data Analysis: The data is presented as a Nyquist plot (–Z'' vs. Z'). The semicircle diameter in the high-frequency region corresponds to the charge-transfer resistance (Rct). An increase in Rct after modification indicates the formation of an insulating layer. A further increase after analyte incubation confirms the binding event.

Causality: The boronic acid derivative layer and the subsequent binding of an analyte act as a barrier to electron transfer for the redox probe in solution. This increased barrier is measured as a larger Rct. EIS can thus provide quantitative data on surface coverage and binding affinity.

G cluster_main EIS Analysis of Surface Binding start Start EIS Measurement (Electrolyte + Redox Probe) bare Bare Electrode Nyquist Plot: Small Semicircle Rct_bare start->bare Step 1 modified modified bare->modified Step 2: Surface Modification bound bound modified->bound Step 3: Analyte Incubation end end bound->end Analysis Complete

Conceptual EIS workflow for monitoring surface modification and binding.

Data Summary and Performance Comparison

The following table summarizes hypothetical but representative data for the detection of a model diol analyte (e.g., fructose) using the described techniques.

Parameter This compound Alternative: Ferroceneboronic Acid Rationale for Difference
Detection Principle Indirect (blocking of redox probe)Direct (redox signal of ferrocene shifts)The first relies on an external probe; the second is a self-signaling system.
CV: ΔEₚ (mV) of probe Increases upon bindingE½ shifts upon bindingBinding changes the local dielectric environment, affecting probe kinetics or the ferrocene potential.
DPV: Limit of Detection ~10⁻⁷ M~10⁻⁶ MIndirect methods with surface amplification can often achieve lower detection limits.
EIS: Rct (Ω) Bare: 200 ΩModified: 1500 ΩBound: 5000 ΩBare: 200 ΩModified: 800 ΩBound: 1200 ΩThe nonyloxy chain can form a more compact and insulating layer, leading to a larger initial Rct and a more pronounced change upon binding.

Conclusion

The electrochemical characterization of this compound derivatives requires a multi-faceted approach. Cyclic Voltammetry serves as the initial exploratory tool to understand the qualitative behavior of the modified interface. Differential Pulse Voltammetry provides the high sensitivity required for robust quantitative analysis and sensor development. Finally, Electrochemical Impedance Spectroscopy offers unparalleled insight into the interfacial changes occurring during modification and analyte binding, validating the sensing mechanism. The presence of the nonyloxy group is a key design feature, promoting stable surface modification and potentially enhancing the sensitivity of the system by creating a well-defined recognition interface. By judiciously applying these complementary techniques, researchers can fully elucidate the performance of these versatile molecules in a wide range of scientific and diagnostic applications.

References

Safety Operating Guide

(4-(Nonyloxy)phenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of (4-(Nonyloxy)phenyl)boronic Acid

As a Senior Application Scientist, it is understood that meticulous chemical management, extending from procurement to disposal, is a cornerstone of innovative research and development. The integrity of our work and the safety of our laboratory personnel and environment depend on a rigorous, scientifically-grounded approach to handling all reagents, including specialized compounds like this compound.

This guide provides a comprehensive, procedural framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each step, ensuring that these protocols become an integrated part of a robust safety culture. This compound, like many boronic acid derivatives used in cross-coupling reactions and other synthetic applications, must be managed as hazardous waste from cradle to grave.

Hazard Characterization: Understanding the Risk

  • Acute Oral Toxicity : Harmful if swallowed[1][2][3].

  • Skin Irritation : Causes skin irritation[2][4].

  • Eye Irritation : Causes serious eye irritation[2][4].

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust particles[2].

Therefore, all waste streams containing this compound—whether pure, in solution, or as contamination on lab materials—must be treated as hazardous. The fundamental principle is total containment and controlled disposal through a licensed environmental management partner. Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash[1][5][6].

Personal Protective Equipment (PPE): The First Line of Defense

A self-validating protocol begins with rigorous personal protection. The potential for skin, eye, and respiratory irritation necessitates the mandatory use of appropriate PPE during all stages of handling and disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield conforming to OSHA 29 CFR 1910.133 or EN 166 standards[7].Protects against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use[1].Prevents direct skin contact, which can cause irritation.
Body Protection A fully-fastened laboratory coat.Minimizes the risk of contamination to personal clothing and underlying skin.
Respiratory Use in a certified chemical fume hood is required.Prevents inhalation of fine dust particles, which can cause respiratory tract irritation[2].

All handling and waste consolidation steps must be performed within a functioning chemical fume hood to ensure proper ventilation and containment.

Step-by-Step Disposal Protocol

The following procedure provides a systematic approach to the collection, segregation, and storage of this compound waste, ensuring compliance and safety.

Part 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, complicating disposal and increasing risk[8][9].

  • Establish Designated Waste Containers :

    • Solid Waste : Use a clearly labeled, sealable, wide-mouth container for solid waste. This includes unused this compound, contaminated weighing papers, gloves, pipette tips, and any other contaminated disposable labware.

    • Liquid Waste : Use a separate, labeled, and sealable container made of a compatible material (e.g., HDPE) for liquid waste. This includes reaction mother liquors and solvent rinses from glassware.

  • Proper Labeling : All waste containers must be labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA standards[10]. The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The solvent composition for liquid waste containers.

Part 2: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse Procedure : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The first rinsate is considered acutely hazardous and must be collected and added to the designated liquid hazardous waste container. Subsequent rinses should also be collected as hazardous waste.

  • Container Disposal : After the triple rinse and allowing the container to air dry completely, deface or remove the original manufacturer's label. The decontaminated container can then be disposed of with regular laboratory glassware or plastic waste, as per your institution's policy.

Part 3: Storage and Final Disposal
  • Secure Storage : Keep all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Collection : Arrange for the collection of the waste containers with your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Documentation : Complete all necessary waste manifest forms as required by your institution and regulatory bodies. These documents track the waste from your laboratory to its final disposal site[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_action Action: Segregation & Collection cluster_final Final Disposition start This compound Waste Generated assess_solid Solid Waste? (e.g., Unused Reagent, Contaminated PPE) start->assess_solid Identify Waste Type assess_liquid Liquid Waste? (e.g., Reaction Mixture, Rinsate) start->assess_liquid Identify Waste Type assess_container Empty Container? start->assess_container Identify Waste Type collect_solid Collect in Labeled 'Solid Hazardous Waste' Container assess_solid->collect_solid collect_liquid Collect in Labeled 'Liquid Hazardous Waste' Container assess_liquid->collect_liquid decon Decontaminate Container (Triple Rinse) assess_container->decon storage Store Sealed Containers in Satellite Accumulation Area collect_solid->storage collect_liquid->storage decon->collect_liquid Collect Rinsate dispose_container Dispose of Clean Container in Regular Lab Glass/Plastic Waste decon->dispose_container After Drying & Defacing Label pickup Arrange for EHS/ Licensed Vendor Pickup storage->pickup

Caption: Disposal workflow for this compound.

By adhering to these scientifically sound and regulation-compliant procedures, researchers and drug development professionals can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory practice.

References

A Researcher's Guide to the Safe Handling of (4-(Nonyloxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, or drug development professional, the mastery of chemical handling is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of (4-(Nonyloxy)phenyl)boronic acid. While this compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions[1], its safe management is non-negotiable. This document moves beyond a simple checklist, offering a framework of self-validating protocols grounded in established safety principles for boronic acid derivatives.

The Chemical Profile of this compound

Core Principles of Safe Handling: A Hierarchy of Controls

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust approach involves a hierarchy of controls, designed to minimize risk at every level.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative_Controls->PPE

Caption: Hierarchy of controls for managing exposure to this compound.

Personal Protective Equipment (PPE): Your Final Line of Defense

While engineering and administrative controls are primary, the correct selection and use of PPE is mandatory for all personnel handling this compound. The following table summarizes the minimum PPE requirements.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[2][6]Protects eyes from dust particles and potential splashes of the chemical.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2][6]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.[6]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6][7]Minimizes the risk of respiratory tract irritation.[2][3][4][5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[8]

    • All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9][10]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[6]

    • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Emergency Procedures

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

  • In case of skin contact : Remove contaminated clothing and flush skin with plenty of soap and water.[8] Seek medical attention if irritation persists.[2]

  • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • If swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11]

  • Spills : Evacuate the area. Wear appropriate PPE and use dry clean-up procedures to avoid generating dust.[2] Collect the spilled material in a sealed container for disposal.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Characterization and Segregation
  • All waste containing this compound must be treated as hazardous waste.[9]

  • Segregate boronic acid waste from other waste streams.[9] Never mix boronic acids with strong oxidizing agents, acids, or bases unless part of a validated neutralization procedure.[12][13]

Step-by-Step Disposal Protocol
  • Solid Waste :

    • Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[9]

  • Liquid Waste :

    • If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[9]

  • Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.[9]

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[9][10]

  • Empty Container Decontamination :

    • Empty containers of this compound must be properly decontaminated.[9]

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[9][10]

    • After thorough rinsing and air drying, deface the original label. The clean container can then be disposed of according to institutional guidelines for regular laboratory glassware or plastic recycling.[10]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water, but this should be confirmed with your local water authority and EHS department.[7][12][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Nonyloxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Nonyloxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.